molecular formula C8H10N4 B1447531 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1215932-77-6

3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1447531
CAS No.: 1215932-77-6
M. Wt: 162.19 g/mol
InChI Key: OIQBRQXGHWVXKY-UHFFFAOYSA-N
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Description

3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (: 1215932-77-6) is a high-purity heterocyclic compound supplied as a key chemical building block for research and development applications. It has a molecular formula of C 8 H 10 N 4 and a molecular weight of 162.19 g/mol . The compound belongs to the triazolopyridine family, a class of nitrogen-containing heterocycles recognized for their significant potential in pharmaceutical and agrochemical research. While the specific profile of this dimethylated derivative is under investigation, the core 1,2,4-triazolo[4,3-a]pyridine structure is a privileged scaffold in medicinal chemistry . Related analogues have been extensively studied and reported to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antidepressant, and anticonvulsant properties . Furthermore, this structural class has been explored as a key component in receptor-ligand interactions and as a potential chelating ligand in coordination chemistry due to the electron-donating capability of its nitrogen atoms . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the available safety data and handle this compound with appropriate precautions .

Properties

IUPAC Name

3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-7(9)4-12-6(2)10-11-8(5)12/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBRQXGHWVXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine system is a fused heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. This is due to the diverse biological activities exhibited by its derivatives, which include anti-inflammatory, anti-cancer, and central nervous system (CNS) modulating effects. The arrangement of nitrogen atoms within this bicyclic structure provides multiple sites for hydrogen bonding and coordination with biological targets, making it a privileged scaffold in drug design.

3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine (CAS No. 1215932-77-6) is a specific derivative of this class, featuring two methyl groups and an amino group as substituents.[3][4][5] These functional groups are expected to significantly modulate the electronic and steric properties of the core structure, thereby influencing its basicity, solubility, and ultimately, its pharmacokinetic and pharmacodynamic profile. Understanding the basic properties of this molecule is, therefore, a critical first step in its rational development as a potential therapeutic agent.

Structural Analysis of Basicity

The basicity of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is a composite of the electronic contributions from the pyridine and triazole rings, as well as the appended functional groups.

The Triazolopyridine Core

The triazolopyridine core itself is generally considered to be weakly basic. The lone pair of electrons on the pyridine nitrogen atom is the primary site of protonation. However, the fusion of the electron-withdrawing triazole ring tends to decrease the electron density on the pyridine nitrogen, rendering it less basic than pyridine itself. For the parent[1][2][3]triazolo[4,3-a]pyridine, the pKa of the conjugate acid is typically in the range of 2-4.

Influence of Substituents

The substituents on the triazolopyridine ring play a crucial role in fine-tuning the basicity of the molecule.

  • Amino Group (-NH₂): The amino group at the 6-position is a strong electron-donating group through resonance (+M effect). This effect increases the electron density on the pyridine ring, thereby enhancing the basicity of the pyridine nitrogen. The lone pair of the amino group itself can also be protonated, but generally, the pyridine nitrogen is the more basic site in such systems.

  • Methyl Groups (-CH₃): The two methyl groups at the 3- and 8-positions are electron-donating through an inductive effect (+I effect). This further increases the electron density on the heterocyclic ring system, contributing to an overall increase in basicity compared to the unsubstituted triazolopyridine core.

The combined electron-donating effects of the amino and methyl groups are expected to significantly increase the basicity of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine compared to the parent scaffold.

Predicted Basicity and Protonation Sites

While an experimental pKa value for 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is not documented, we can estimate its basicity by considering related structures. For instance, 2-amino-4,6-dimethylpyrimidine has a predicted pKa of 5.11.[1] Given the presence of the additional electron-donating methyl group and the fused triazole ring, it is reasonable to predict that the pKa of the title compound will be in a similar or slightly higher range, likely between 5 and 7.

The most probable site of protonation is the pyridine nitrogen (N-4), due to the delocalization of the positive charge across the aromatic system, which is enhanced by the electron-donating substituents. The amino group is a secondary potential site of protonation.

Caption: Potential protonation sites of the molecule.

Experimental Determination of Basicity

To obtain a precise pKa value, experimental determination is essential. The following are detailed protocols for three common methods.

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the sample (approximately 1 mM) in a suitable solvent (e.g., a methanol-water mixture to ensure solubility).[4]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[2]

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[2]

  • Titration:

    • Place a known volume of the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the titrant (NaOH for an acidic solution, HCl for a basic solution) in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.

G cluster_workflow Potentiometric Titration Workflow prep Prepare Sample and Titrant Solutions cal Calibrate pH Meter prep->cal titrate Titrate Sample with Titrant cal->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot pka Determine pKa at Half-Equivalence Point plot->pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the site of ionization, leading to a change in the UV-Vis spectrum upon protonation.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the compound in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.

    • Prepare a set of solutions with a constant concentration of the compound in each of the buffer solutions.

  • Spectral Measurement:

    • Measure the UV-Vis absorbance spectrum of each buffered solution.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

G cluster_workflow UV-Vis Spectrophotometry Workflow prep_stock Prepare Stock Solution prep_buffers Prepare Buffered Solutions prep_stock->prep_buffers measure Measure UV-Vis Spectra prep_buffers->measure plot Plot Absorbance vs. pH measure->plot pka Determine pKa from Inflection Point plot->pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the change in chemical shifts of nuclei near the protonation site as a function of pH.

Protocol:

  • Sample Preparation:

    • Dissolve the compound in a suitable deuterated solvent (e.g., D₂O).

    • Prepare a series of samples at different pD values (the equivalent of pH in D₂O) by adding small amounts of DCl or NaOD.

  • NMR Measurement:

    • Acquire a ¹H NMR spectrum for each sample.

  • Data Analysis:

    • Identify a proton signal that shows a significant chemical shift change with pD.

    • Plot the chemical shift of this proton against the pD.

    • The pKa is determined from the inflection point of the resulting sigmoidal curve.

G cluster_workflow NMR Spectroscopy Workflow prep_samples Prepare Samples at Various pD acquire_spectra Acquire ¹H NMR Spectra prep_samples->acquire_spectra plot Plot Chemical Shift vs. pD acquire_spectra->plot pka Determine pKa from Inflection Point plot->pka

Caption: Workflow for pKa determination by NMR spectroscopy.

Summary of Physicochemical Properties

PropertyValueSource
CAS Number 1215932-77-6[3][4][5]
Molecular Formula C₈H₁₀N₄[3][4][5]
Molecular Weight 162.19 g/mol [3][4][5]
Appearance Solid (predicted)-
Predicted pKa 5-7(estimation)

Conclusion

3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound with basic properties that are significantly influenced by its fused ring system and electron-donating substituents. While a precise experimental pKa value is not currently available in the public domain, this guide provides a robust framework for its estimation and experimental determination. The detailed protocols for potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy offer researchers the necessary tools to accurately characterize this important molecule. A thorough understanding of its basicity is fundamental for its application in medicinal chemistry, particularly in the design and development of novel therapeutic agents.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

  • Cas 1215932-77-6,1,2,4-Triazolo[4,3-a]pyridin-6-aMine, 3,8-diMethyl - LookChem. Available at: [Link]

Sources

An In-depth Technical Guide to 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (CAS 1215932-77-6)

An In-depth Technical Guide to 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine (CAS 1215932-77-6)

A Note to the Researcher: Publicly available, in-depth scientific literature specifically detailing the synthesis, biological activity, and mechanism of action for 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is limited at this time. This guide, therefore, provides a foundational understanding based on available data for the compound and the broader class of triazolopyridine derivatives, offering a framework for future research and development.

Introduction and Chemical Identity

3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is a heterocyclic organic compound belonging to the triazolopyridine class. The triazolopyridine scaffold is a recurring motif in medicinal chemistry, recognized for its diverse pharmacological potential.[1][2] This particular derivative is identified by the Chemical Abstracts Service (CAS) number 1215932-77-6 .

Molecular Structure and Physicochemical Properties

The core structure consists of a pyridine ring fused with a 1,2,4-triazole ring, featuring methyl groups at positions 3 and 8, and an amine group at position 6.

Table 1: Physicochemical Properties of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine

PropertyValueSource
CAS Number 1215932-77-6N/A
Molecular Formula C₈H₁₀N₄[4]
Molecular Weight 162.19 g/mol [4]
Appearance Solid (predicted)N/A
Storage 2-8°C, protect from light[4]

Synthesis of Triazolopyridine Derivatives: A General Overview

Conceptual Synthetic Pathway

A plausible synthetic route would likely involve the following key transformations. This pathway is illustrative and would require experimental optimization.

Conceptual_SynthesisASubstituted 2-chloropyridineC2-Hydrazinopyridine IntermediateA->CHydrazinolysisBHydrazine HydrateB->CE3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amineC->ECyclizationDCyclizing Agent (e.g., Carboxylic Acid, Orthoester)D->E

Caption: Conceptual synthetic workflow for a triazolopyridine derivative.

Expert Insight: The choice of the cyclizing agent is critical in determining the substituent at the 3-position of the triazole ring. For the target molecule, an acetic acid derivative or a related cyclizing agent would be necessary to introduce the methyl group. The starting substituted 2-chloropyridine would need to already contain the methyl group at what will become the 8-position and an amino or a precursor to an amino group at the 6-position.

Potential Biological Activity and Therapeutic Applications

The triazolopyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] While specific bioactivity data for 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is not published, the general class of compounds has been investigated for various therapeutic targets.

One commercial supplier notes that this compound is primarily used in medicinal chemistry as a key intermediate for synthesizing various pharmacologically active molecules.[4] The structural framework is valuable for developing drugs targeting:

  • Central Nervous System (CNS) Disorders: The ability to interact with specific neurotransmitter receptors makes this scaffold a candidate for developing treatments for anxiety and depression.[4]

  • Oncology: The triazolopyridine core can serve as a foundation for creating potent anticancer agents by inhibiting enzymes or pathways involved in tumor proliferation.[4][8][9]

  • Inflammatory Diseases: Researchers have explored the use of this chemical framework to design novel anti-inflammatory drugs that can modulate immune responses.[4]

Derivatives of the broader triazolopyridine class have been reported as:

  • JAK/HDAC dual inhibitors[8]

  • Antimicrobial and antioxidant agents

  • Dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes

It is crucial to emphasize that these are general activities of the compound class, and specific testing of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is required to determine its biological profile.

Proposed Experimental Workflow for Compound Characterization

For researchers synthesizing or acquiring this compound, a rigorous characterization is essential to confirm its identity and purity.

Step-by-Step Characterization Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The proton NMR should show distinct signals for the two methyl groups, the aromatic protons on the pyridine ring, and the amine protons. The carbon NMR will confirm the number and types of carbon atoms.

  • Mass Spectrometry (MS):

    • Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the exact mass of the compound.

    • The expected [M+H]⁺ ion for C₈H₁₀N₄ would be approximately 163.0978. This provides confirmation of the molecular formula.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method to assess the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.

    • Purity should be determined by the peak area percentage at a suitable UV wavelength.

Characterization_Workflowcluster_synthesisSynthesis/Acquisitioncluster_analysisAnalytical Characterizationcluster_resultValidationACrude ProductBNMR Spectroscopy(¹H, ¹³C)A->BStructural ElucidationCMass Spectrometry(HRMS)A->CMolecular Formula ConfirmationDHPLC AnalysisA->DPurity AssessmentEStructure ConfirmedB->EC->EFPurity >95%D->F

Caption: Standard experimental workflow for compound characterization.

Future Research Directions

The lack of specific data for 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine presents a clear opportunity for novel research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: Publication of a robust and scalable synthetic route along with comprehensive characterization data (NMR, MS, HPLC, and potentially single-crystal X-ray diffraction) would be of great value to the scientific community.

  • In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets based on the known activities of the triazolopyridine class. This could include kinase panels (e.g., JAK, Src), histone deacetylases (HDACs), and various receptors.

  • Cell-Based Assays: Following promising in vitro results, the compound's activity should be evaluated in relevant cell-based models, such as cancer cell lines or immune cells, to assess its cellular potency, selectivity, and potential mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications at the amine and methyl positions could elucidate key structural features required for biological activity and guide the development of more potent and selective compounds.

Conclusion

3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is a member of the pharmacologically significant triazolopyridine family. While its specific properties are not yet well-documented in peer-reviewed literature, its structural motifs suggest potential for applications in oncology, CNS disorders, and inflammatory diseases. This guide provides a foundational overview and a roadmap for researchers interested in exploring the synthetic chemistry and biological potential of this intriguing molecule. Further experimental investigation is necessary to unlock its therapeutic promise.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). ResearchGate. [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). Taylor & Francis Online. [Link]

  • Preparation method of triazolopyridine derivative. (2011).
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. [Link]

  • The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2021). Nature. [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (2018). MDPI. [Link]

  • 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. (n.d.). MySkinRecipes. [Link]

  • A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. (2017). ResearchGate. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. [Link]

  • 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. (n.d.). Chemicalbridge. [Link]

  • SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES. (n.d.). JournalAgent. [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. (n.d.). CentAUR. [Link]

An In-depth Technical Guide to the Molecular Structure and Therapeutic Potential of the Triazolo[4,3-a]pyridine Scaffold: A Case Study on 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides an in-depth technical overview of this important chemical class, with a particular focus on the molecular structure, synthesis, and potential therapeutic applications of derivatives such as 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine. While specific experimental data for this particular analogue is not extensively available in the public domain, this guide synthesizes information from closely related compounds to provide a robust framework for researchers in the field. We will explore the structural features, general synthetic strategies, and key biological targets of this scaffold, offering insights into its potential for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

I. The[1][2][3]Triazolo[4,3-a]pyridine Core: A Scaffold of Therapeutic Promise

The fusion of a triazole and a pyridine ring gives rise to the triazolopyridine system, a class of bicyclic heteroaromatic compounds with a wide array of isomers. The[1][2][3]triazolo[4,3-a]pyridine isomer, in particular, has emerged as a cornerstone in the design of numerous biologically active molecules. This scaffold is present in approved drugs and clinical candidates, underscoring its favorable pharmacological properties.

The core structure of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (CAS: 1215932-77-6; Molecular Formula: C₈H₁₀N₄) features this key bicyclic system, further decorated with two methyl groups and an amine functionality. These substituents are expected to significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profile. The amine group, in particular, provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

II. Elucidating the Molecular Architecture: Spectroscopic and Crystallographic Characterization

A thorough understanding of a molecule's three-dimensional structure is paramount for rational drug design. The definitive characterization of novel triazolopyridine derivatives typically involves a combination of spectroscopic and crystallographic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the connectivity and spatial arrangement of atoms within a molecule. For a compound like 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine, a suite of NMR experiments would be employed:

  • ¹H NMR: Would reveal the number of different types of protons and their neighboring environments. The chemical shifts of the aromatic protons on the pyridine ring and the methyl groups would provide key information.

  • ¹³C NMR: Would identify the number of unique carbon environments. The chemical shifts of the carbons in the heterocyclic core and the methyl substituents would be characteristic.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the triazolopyridine core.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (C₈H₁₀N₄). Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

C. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding how the molecule might interact with a biological target.

III. Synthetic Pathways to the Triazolo[4,3-a]pyridine Core

Several synthetic strategies have been developed for the construction of the[1][2][3]triazolo[4,3-a]pyridine ring system. A common and effective approach involves the cyclization of a 2-hydrazinopyridine precursor.

A. General Synthetic Strategy

A prevalent method for the synthesis of[1][2][3]triazolo[4,3-a]pyridines involves the reaction of a substituted 2-chloropyridine with hydrazine to form the corresponding 2-hydrazinopyridine. This intermediate can then be cyclized with a variety of reagents to introduce the desired substituent at the 3-position of the triazole ring. For the synthesis of an amino-substituted derivative, a common route is the reaction of 2-hydrazinopyridine with a cyanogen halide or a similar electrophilic species, followed by cyclization.

B. Representative Experimental Protocol

While a specific protocol for 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine is not detailed in the literature, the following is a representative procedure for the synthesis of a related amide derivative of[1][2][3]triazolo[4,3-a]pyridine, which illustrates the key chemical transformations.[4]

  • Formation of 2-hydrazinopyridine: 2-chloropyridine is reacted with hydrazine hydrate.[4]

  • Acylation: The resulting 2-hydrazinopyridine is treated with chloroacetyl chloride to yield the corresponding acyl derivative.[4]

  • Cyclization: The acyl derivative is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) to effect cyclization to the 3-chloromethyl-[1][2][3]triazolo[4,3-a]pyridine.[4]

  • Amination: Nucleophilic substitution of the chlorine with an amine provides the desired amino-functionalized product.[4]

This general approach can be adapted by using appropriately substituted starting materials to arrive at the target molecule, 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine.

Synthesis_Pathway Start Substituted 2-Chloropyridine Hydrazinopyridine 2-Hydrazinopyridine Intermediate Start->Hydrazinopyridine Hydrazine Hydrate AcylHydrazide Acyl Hydrazide Hydrazinopyridine->AcylHydrazide Acylating Agent CyclizedProduct [1,2,4]Triazolo[4,3-a]pyridine Core AcylHydrazide->CyclizedProduct Dehydration/Cyclization FinalProduct Functionalized Product CyclizedProduct->FinalProduct Further Functionalization

Caption: Generalized synthetic workflow for[1][2][3]triazolo[4,3-a]pyridine derivatives.

IV. Biological Significance and Therapeutic Targets

The[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a key pharmacophore in a multitude of therapeutic areas, primarily due to its ability to interact with a variety of biological targets, particularly protein kinases.

A. Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for drug development. Several[1][2][3]triazolo[4,3-a]pyridine derivatives have been reported as potent kinase inhibitors.

  • c-Met Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Triazolotriazine derivatives, which are structurally related to triazolopyridines, have been developed as dual c-Met and multidrug resistance (MDR) inhibitors.[2]

  • PIM-1 Kinase Inhibitors: PIM-1 is a serine/threonine kinase that is implicated in the regulation of cell proliferation and survival, and its overexpression is associated with several cancers. Structure-activity relationship (SAR) studies of triazolo[4,3-b]pyridazine derivatives have identified potent PIM-1 inhibitors.[5]

  • Transforming Growth Factor-β Type I Receptor (ALK5) Kinase Inhibitors: ALK5 is a key signaling molecule in the TGF-β pathway, which is involved in fibrosis and cancer. Pyrazole derivatives containing a[1][2][3]triazolo[1,5-a]pyridin-6-yl moiety have been identified as potent and selective ALK5 inhibitors.[1]

B. Other Therapeutic Targets

Beyond kinase inhibition, the triazolopyridine scaffold has shown activity against other important biological targets:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: IDO1 is an enzyme involved in tryptophan metabolism and plays a role in immune suppression in the tumor microenvironment. A novel class of[1][2][3]triazolo[4,3-a]pyridine-based compounds has been identified as potent and selective IDO1 inhibitors.

Given the established activity of the triazolopyridine scaffold against these key therapeutic targets, it is plausible that 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine could serve as a valuable building block or lead compound for the development of novel inhibitors targeting these or related pathways.

Kinase_Inhibition Molecule Triazolopyridine Derivative Kinase Kinase Active Site Molecule->Kinase Binds to ATP pocket Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phosphorylation->Downstream

Caption: Mechanism of action for a triazolopyridine-based kinase inhibitor.

V. Conclusion and Future Directions

The[1][2][3]triazolo[4,3-a]pyridine scaffold represents a versatile and highly valuable platform for the discovery of novel therapeutic agents. While a comprehensive experimental profile of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine is not yet publicly available, the wealth of data on related analogues strongly suggests its potential as a key intermediate or lead compound in drug discovery programs. The synthetic accessibility of this scaffold, coupled with its proven ability to interact with a range of clinically relevant targets, makes it an attractive area for continued research.

Future work should focus on the detailed synthesis and characterization of a library of derivatives based on the 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine core. Systematic exploration of the structure-activity relationships will be crucial for identifying potent and selective modulators of key biological pathways. Such efforts will undoubtedly contribute to the development of the next generation of therapeutics for cancer, inflammatory diseases, and other unmet medical needs.

VI. References

  • 4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. (2014). Bioorganic & Medicinal Chemistry, 22(9), 2724-2732. Available from: [Link]

  • 4-{3-[(Pyridin-4-ylmethyl)amino]-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6-yl}phenol: An improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. (2024). Archiv der Pharmazie, 357(6), e2300704. Available from: [Link]

  • SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. Available from: [Link]

  • A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. (2017). Asian Journal of Chemistry, 29(9), 1921-1925. Available from: [Link]

Sources

3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine chemical suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine for Advanced Drug Discovery

Introduction

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases. Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors, central nervous system agents, and anti-inflammatory molecules. This guide provides a comprehensive technical overview of a specific derivative, 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine, for researchers, scientists, and drug development professionals. The aim is to furnish a detailed resource encompassing its chemical properties, a plausible synthetic route, potential applications in drug discovery, a practical experimental protocol for its evaluation, and a list of commercial suppliers.

Physicochemical Properties and Specifications

Precise characterization of a compound's physicochemical properties is fundamental for its application in drug discovery and development. While comprehensive experimental data for 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is not extensively published, the following table summarizes its key known specifications.

PropertyValueSource
Molecular Formula C₈H₁₀N₄MySkinRecipes[2], BLDpharm[3]
Molecular Weight 162.19 g/mol MySkinRecipes[2]
CAS Number 1215932-77-6BLDpharm[3], Chemicalbridge[4]
MDL Number MFCD14545118MySkinRecipes[2]
Appearance Solid (predicted)CymitQuimica
Purity ≥95% - 97%MySkinRecipes[2], CymitQuimica

Storage and Handling:

For maintaining the integrity of the compound, it is recommended to store it at 2-8°C in a sealed container, protected from light and moisture.[2]

Synthesis and Purification

A plausible synthetic route for 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine can be conceptualized based on established methods for the synthesis of related triazolopyridine derivatives. The proposed pathway involves the cyclization of a substituted hydrazinopyridine.

Proposed Synthetic Pathway

Synthetic_Pathway A 2,5-Dimethyl-4-nitropyridine N-oxide B 4-amino-2,5-dimethylpyridine A->B Reduction (e.g., H2, Pd/C) C 4-hydrazinyl-2,5-dimethylpyridine B->C Diazotization followed by reduction (e.g., NaNO2, HCl then SnCl2) D 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine C->D Cyclization (e.g., with cyanogen bromide)

Caption: Proposed synthetic pathway for 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine.

Step-by-Step Experimental Protocol
  • Step 1: Synthesis of 4-amino-2,5-dimethylpyridine. The starting material, 2,5-Dimethyl-4-nitropyridine N-oxide, undergoes reduction. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • Step 2: Synthesis of 4-hydrazinyl-2,5-dimethylpyridine. The resulting 4-amino-2,5-dimethylpyridine is converted to the corresponding hydrazine derivative. This can be achieved through diazotization with sodium nitrite in an acidic medium, followed by reduction of the diazonium salt with a reducing agent like tin(II) chloride.

  • Step 3: Synthesis of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. The final step involves the cyclization of 4-hydrazinyl-2,5-dimethylpyridine. Reaction with cyanogen bromide (BrCN) would lead to the formation of the triazole ring, yielding the desired product.

Purification and Characterization

The crude product should be purified using standard techniques such as column chromatography on silica gel. The structure and purity of the final compound should be confirmed by analytical methods including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The[1][2][3]triazolo[4,3-a]pyridine core is a key pharmacophore in many kinase inhibitors. The nitrogen atoms in the heterocyclic system can act as hydrogen bond acceptors and donors, facilitating interactions with the hinge region of the kinase active site. 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine serves as a valuable building block for creating libraries of potential kinase inhibitors. The dimethyl substitution can provide favorable hydrophobic interactions within the ATP-binding pocket of kinases, while the amine group offers a versatile handle for further chemical modifications to enhance potency and selectivity.

Hypothetical Kinase Inhibition Mechanism

Kinase_Inhibition cluster_0 Kinase Active Site hinge Hinge Region Backbone NH gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket inhibitor {this compound Derivative | Triazole N | Pyridine N | Methyl Groups} inhibitor:n1->hinge:f0 H-bond inhibitor:n2->hinge:f0 H-bond inhibitor:n3->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of a 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine derivative in a kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory potential of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine against a target protein kinase. This protocol is based on a luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction.

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prep_compound Prepare serial dilutions of This compound start->prep_compound dispense_compound Dispense compound dilutions into a 384-well plate prep_compound->dispense_compound prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase_substrate Add kinase/substrate mixture prep_reagents->add_kinase_substrate dispense_compound->add_kinase_substrate incubate1 Incubate at room temperature add_kinase_substrate->incubate1 add_atp Initiate reaction by adding ATP incubate1->add_atp incubate2 Incubate to allow kinase reaction add_atp->incubate2 add_detection_reagent Add ADP-Glo™ reagent to stop reaction and deplete remaining ATP incubate2->add_detection_reagent add_kinase_detection_reagent Add Kinase Detection Reagent to convert ADP to ATP and measure light add_detection_reagent->add_kinase_detection_reagent read_luminescence Read luminescence on a plate reader add_kinase_detection_reagent->read_luminescence analyze_data Analyze data to determine IC50 values read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow diagram for an in vitro kinase inhibition assay.

Materials
  • 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine

  • Target protein kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

  • Multimode plate reader with luminescence detection

Procedure
  • Compound Preparation: Prepare a 10 mM stock solution of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine in 100% DMSO. Perform a serial dilution to generate a range of concentrations for IC₅₀ determination.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a solution of the target kinase and its specific substrate in kinase assay buffer.

    • Prepare an ATP solution in the same buffer. The final concentration of ATP should be at or near the Km for the specific kinase.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis

The luminescence signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Chemical Suppliers

Below is a list of known suppliers for 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. It is advisable to contact the suppliers directly for the most current product information and availability.

SupplierWebsite
BLDpharm [3]
MySkinRecipes [2]
CymitQuimica
Chemicalbridge [4]

Conclusion

3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine is a promising chemical entity for drug discovery, particularly in the realm of kinase inhibitor development. Its structural features make it an attractive starting point for the synthesis of focused compound libraries. This guide has provided a comprehensive overview of its known properties, a plausible synthetic approach, a practical experimental protocol for its biological evaluation, and a list of commercial sources. While further experimental characterization is warranted, the information presented herein should serve as a valuable resource for researchers and scientists working to develop the next generation of targeted therapeutics.

References

  • Fallarini, S., et al. (2020). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem.

  • MySkinRecipes. 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available at: [Link]

  • Chemicalbridge. 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. Available at: [Link]

  • PubChem. (1,2,4)Triazolo(4,3-a)pyridine. Available at: [Link]

  • Gandikota, N. M., et al. (2017). A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry.

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules.
  • Abdel-Fattah, A. M., et al. (2015). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo.

Sources

An In-depth Technical Guide to the Safe Handling and Application of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development. It outlines the known chemical and physical properties of the compound, provides a detailed (inferred) hazard analysis and subsequent safety and handling protocols, and explores its potential therapeutic applications based on the biological activities of structurally related molecules. This guide emphasizes the importance of a thorough risk assessment prior to use, given the limited publicly available safety data for this specific molecule.

Introduction and Chemical Profile

3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (CAS No. 1215932-77-6) is a fused heterocyclic amine belonging to the triazolopyridine class of compounds.[1][2] The triazolopyridine scaffold is a key pharmacophore found in numerous biologically active molecules.[3][4] This particular derivative is noted for its utility as a building block in the synthesis of novel therapeutic agents.[5] Specifically, it serves as a crucial intermediate in the development of compounds targeting central nervous system (CNS) disorders, such as anxiety and depression, as well as in the creation of potential anti-cancer and anti-inflammatory drugs.[5]

Physicochemical Properties

A summary of the key physicochemical properties for 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine is presented in Table 1. It is important to note that while some data is available from chemical suppliers, a comprehensive experimental characterization is not widely published.

PropertyValueSource
CAS Number 1215932-77-6[1]
Molecular Formula C₈H₁₀N₄[1]
Molecular Weight 162.19 g/mol [1][6]
Appearance Solid (Form may vary)[7]
Purity Typically >95% (Varies by supplier)[5][7]
Storage Conditions 2-8°C, sealed, dry, protected from light[5]

Hazard Analysis and Safety Precautions

Inferred Potential Hazards
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Skin Corrosion/Irritation: May cause skin irritation.[8][9]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[8][9]

  • Respiratory Irritation: May cause respiratory tract irritation.[9]

  • Reactivity: Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[9] Hazardous decomposition products may include carbon oxides and nitrogen oxides upon combustion.

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling this compound. The recommended PPE is outlined in the workflow diagram below.

PPE_Workflow Figure 1: Mandatory PPE Workflow cluster_ppe Personal Protective Equipment Eye_Protection Safety glasses with side-shields or goggles Hand_Protection Chemical-resistant gloves (e.g., Nitrile) Body_Protection Flame-retardant lab coat Respiratory_Protection Use in a certified chemical fume hood

Caption: Figure 1: Mandatory PPE Workflow.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Handling and Storage Protocols

Proper handling and storage are paramount to ensuring laboratory safety and maintaining the integrity of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine.

General Handling Workflow

The following diagram illustrates a safe handling workflow for this compound in a research laboratory setting.

Handling_Workflow Figure 2: Safe Handling Workflow Start Don Appropriate PPE Fume_Hood Work in a Certified Chemical Fume Hood Start->Fume_Hood Weighing Weigh Compound Carefully (Avoid Dust Generation) Fume_Hood->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Waste_Disposal Dispose of Waste in Designated Hazardous Waste Container Reaction->Waste_Disposal Decontamination Clean Work Area and Decontaminate Equipment Waste_Disposal->Decontamination End Remove PPE and Wash Hands Decontamination->End

Caption: Figure 2: Safe Handling Workflow.

Step-by-Step Handling Protocol
  • Preparation: Ensure that a certified chemical fume hood is in proper working order. Have all necessary PPE, spill containment materials, and waste disposal containers readily available.

  • Personal Protective Equipment: Don all required PPE as outlined in Figure 1.

  • Dispensing: Carefully transfer the required amount of the solid compound from its storage container to a weighing vessel within the fume hood. Avoid creating dust.

  • Dissolution: Add the appropriate solvent to the compound in a suitable reaction vessel.

  • Reaction Setup: Assemble the reaction apparatus within the fume hood.

  • Post-Reaction: Upon completion of the reaction, quench and work up the reaction mixture as per the experimental protocol.

  • Waste Disposal: Dispose of all waste materials, including contaminated consumables, in a clearly labeled hazardous waste container.

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Storage

Store 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][10] The recommended storage temperature is between 2-8°C.[5] Protect from light.[5]

Potential Applications and Biological Context

While specific biological data for 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine is limited, the broader class of triazolopyridines has been extensively studied, revealing a wide range of therapeutic potential.

CNS Disorders

Triazolopyridine derivatives have been investigated for their activity as antagonists of serotonin receptors, suggesting their potential use as antidepressants and anxiolytics.[4]

Oncology

The triazolopyridine scaffold is a component of molecules designed as anticancer agents.[11] For instance, some derivatives have shown inhibitory activity against cancer cell lines.[11] Related heterocyclic structures, such as isoxazolo[3,4-b]pyridin-3-amine derivatives, have been explored as covalent inhibitors for the treatment of acute myeloid leukemia.[12]

Anti-inflammatory and Other Activities

The chemical framework of triazolopyridines is also being explored for the design of novel anti-inflammatory drugs.[5] Furthermore, related pyrazolopyridine sulfonamides have been identified as carbonic anhydrase inhibitors.[13][14]

The potential mechanism of action for a hypothetical therapeutic agent derived from this compound is illustrated in the following diagram.

Signaling_Pathway Figure 3: Hypothetical Signaling Pathway Inhibition cluster_pathway Cellular Signaling Receptor Target Receptor (e.g., Serotonin Receptor, Kinase) Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Signaling_Cascade->Cellular_Response Compound 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine Derivative Compound->Receptor Inhibition Inhibition

Caption: Figure 3: Hypothetical Signaling Pathway Inhibition.

Conclusion

3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine is a valuable research chemical with significant potential in drug discovery and development. Due to the lack of specific safety data, extreme caution must be exercised during its handling and use. The inferred hazard analysis and safety protocols outlined in this guide provide a framework for its safe utilization in a laboratory setting. It is the responsibility of the end-user to conduct a thorough risk assessment and adhere to all institutional and regulatory safety guidelines.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • 3,8-Dimethyl-[1][5]triazolo[4,3-a]pyridin-6-amine. (n.d.). BLDpharm. Retrieved from

  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • 3,8-Dimethyl-[1][5]triazolo[4,3-a]pyridin-6-amine. (n.d.). MySkinRecipes. Retrieved from

  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET. (2023). Fisher Scientific.
  • 3,8-Dimethyl-[1][5]triazolo[4,3-a]pyridin-6-amine. (n.d.). Chemicalbridge. Retrieved from

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI.
  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][5]triazolo[4,3-b][1][5]triazin-6-yl)phenol: an improved anticancer agent in hepatocellu. (n.d.). CentAUR. Retrieved from

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). PubMed.
  • (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. (2005). PubMed. Retrieved from

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). PMC.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). PubMed.
  • 1,2,4-Triazolo[4,3-a]pyridin-6-amine, 3,8-dimethyl-. (n.d.). CymitQuimica.
  • 4,6-Dimethylpyrazolo[4,3-b]pyridin-3-amine. (n.d.). PubChem.

Sources

The Ascendant Therapeutic Potential of Triazolopyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, the triazolopyridine core has emerged as a structure of significant interest, underpinning the development of a diverse array of therapeutic agents.[1] This guide provides an in-depth technical exploration of the multifaceted biological activities of triazolopyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, evaluation, and mechanistic understanding of this promising class of compounds.

The Triazolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The triazolopyridine framework, a fusion of a triazole and a pyridine ring, presents a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization.[1] These characteristics contribute to its ability to interact with a wide range of biological targets with high affinity and specificity. The versatility of the triazolopyridine scaffold is evidenced by its presence in approved drugs such as the antidepressant trazodone and the Janus kinase (JAK) inhibitor filgotinib.

The synthesis of triazolopyridine derivatives can be achieved through various established routes, often involving the cyclization of substituted pyridines with reagents that introduce the triazole moiety. A common and traditional method for synthesizing triazolopyridines involves the dehydration of a 2-hydrazidopyridine.[1] This reaction can be carried out by refluxing with reagents like phosphorus oxychloride, concentrated hydrochloric acid, or acetic acid.[1] The ability to readily modify the substituents on both the triazole and pyridine rings allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds, a crucial aspect of modern drug design.

Anticancer Activity: Targeting Key Oncogenic Pathways

The quest for more effective and less toxic cancer therapies has led to the exploration of triazolopyridine derivatives as potent anticancer agents.[2][3] These compounds have been shown to exert their effects through the modulation of various critical signaling pathways implicated in tumorigenesis and metastasis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Triazolopyridine derivatives have demonstrated the ability to interfere with cancer cell proliferation, survival, and metastasis through several key mechanisms:

  • Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins: Specifically, Bromodomain-containing protein 4 (BRD4) has emerged as a promising target in oncology.[4] BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes.[4] Certain triazolopyridine derivatives have been designed as potent BRD4 inhibitors, demonstrating excellent anti-cancer activity in various cancer cell lines.[4] For instance, a representative compound, 12m , exhibited an IC50 of 0.02 µM in the MV4-11 cell line and induced apoptosis.[4]

  • Modulation of the WNT/β-catenin Signaling Pathway: Aberrant activation of the WNT/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer.[5] Tankyrase (TNKS) is a key enzyme in this pathway that promotes the degradation of AXIN, a negative regulator of β-catenin.[5][6] Triazolopyridine derivatives have been identified as novel TNKS inhibitors.[5] By inhibiting TNKS, these compounds stabilize AXIN2, leading to a reduction in active β-catenin and the downregulation of its target genes, ultimately suppressing tumor growth.[5] One such derivative, TI-12403 , has shown efficacy in colorectal cancer cells and in a DLD-1 xenograft mouse model.[5]

  • Inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2): TDP2 is an enzyme involved in the repair of DNA damage caused by topoisomerase II (TOP2) poisons, a class of chemotherapy drugs.[7] Inhibition of TDP2 can sensitize cancer cells to these conventional therapies.[7] Researchers have identified triazolopyridine scaffolds as effective TDP2 inhibitors, with some derivatives showing significant inhibition with IC50 values below 50 µM.[7]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected triazolopyridine derivatives against various cancer cell lines.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
12m BRD4MV4-11 (Acute myeloid leukemia)0.02[4]
TI-12403 TankyraseCOLO320DM, DLD-1 (Colorectal)Not specified[5]
1c Not specifiedHCT-116, U-87 MG, MCF-7Not specified[8]
2d Not specifiedHCT-116, U-87 MG, MCF-7Not specified[8]
TP1-TP7 Not specifiedB16F10 (Murine melanoma)41.12 - 61.11[9]
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazolopyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Xenograft models are instrumental in evaluating the in vivo efficacy of potential anticancer agents.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 106 DLD-1 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Treatment Administration: Randomly assign the mice to treatment groups and administer the triazolopyridine derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Include a vehicle control group.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group.

Diagram of WNT/β-catenin Signaling Pathway Inhibition

G cluster_0 WNT Signaling OFF cluster_1 WNT Signaling ON cluster_2 Intervention Destruction_Complex Destruction Complex (AXIN, APC, GSK3β, CK1) beta_Catenin_P Phosphorylated β-catenin Destruction_Complex->beta_Catenin_P Phosphorylation Proteasome Proteasome beta_Catenin_P->Proteasome Degradation WNT WNT Ligand Frizzled_LRP Frizzled/LRP Receptor WNT->Frizzled_LRP DVL Dishevelled Frizzled_LRP->DVL Destruction_Complex_Inhibited Inhibited Destruction Complex DVL->Destruction_Complex_Inhibited Inhibition beta_Catenin_Active Active β-catenin Nucleus Nucleus beta_Catenin_Active->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Triazolopyridine Triazolopyridine Derivative (e.g., TI-12403) Tankyrase Tankyrase Triazolopyridine->Tankyrase Inhibition AXIN_Degradation AXIN Degradation Tankyrase->AXIN_Degradation Promotes

Caption: Inhibition of Tankyrase by Triazolopyridine Derivatives Stabilizes the Destruction Complex.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Triazolopyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[10][11]

Spectrum of Activity

Studies have shown that certain triazolopyridine derivatives exhibit significant growth inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[10] The antimicrobial and antioxidant activities of some derivatives are enhanced by the presence of specific substituents, such as chloro and methoxy groups.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected triazolopyridine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
3 Candida albicansPromising[10]
5b Candida albicansPromising[10]
6c Candida albicans, Aspergillus nigerPromising[10]
6d Candida albicans, Aspergillus nigerPromising[10]
13 Candida albicans, Aspergillus nigerPromising[10]
Experimental Protocols for Antimicrobial Activity Evaluation

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the triazolopyridine derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This is a qualitative method to assess the susceptibility of bacteria to antimicrobials.[12][13][14]

Protocol:

  • Plate Preparation: Prepare a Mueller-Hinton agar plate and inoculate it with a standardized bacterial suspension to create a lawn of growth.[15]

  • Disk Application: Place sterile paper disks impregnated with a known concentration of the triazolopyridine derivative onto the agar surface.

  • Incubation: Incubate the plate under standardized conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of clearing around each disk where bacterial growth is inhibited. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Diagram of Antimicrobial Assay Workflow

G cluster_0 Broth Microdilution cluster_1 Agar Disk Diffusion Prepare_Inoculum_BM Prepare Standardized Microbial Inoculum Serial_Dilution Perform Serial Dilution of Compound in 96-well Plate Prepare_Inoculum_BM->Serial_Dilution Inoculate_Plate_BM Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate_BM Incubate_Plate_BM Incubate Plate Inoculate_Plate_BM->Incubate_Plate_BM Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_Plate_BM->Determine_MIC Prepare_Inoculum_DD Prepare Standardized Bacterial Inoculum Inoculate_Agar Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum_DD->Inoculate_Agar Apply_Disks Apply Compound-impregnated Disks to Agar Surface Inoculate_Agar->Apply_Disks Incubate_Plate_DD Incubate Plate Apply_Disks->Incubate_Plate_DD Measure_Zones Measure Zones of Inhibition Incubate_Plate_DD->Measure_Zones

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Anti-inflammatory and Anticonvulsant Activities: Modulating Key Physiological Processes

Beyond their applications in oncology and infectious diseases, triazolopyridine derivatives have also shown significant potential as anti-inflammatory and anticonvulsant agents.

Anti-inflammatory Effects

Certain triazolopyrimidine derivatives have been evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. Some of these compounds exhibited anti-inflammatory effects comparable to the reference drug indomethacin.

Anticonvulsant Properties

Epilepsy is a neurological disorder characterized by recurrent seizures. Several triazolopyrimidine derivatives have been synthesized and evaluated for their anticonvulsant activity in preclinical models.[16][17][18] These compounds have shown efficacy in both the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models, which represent generalized tonic-clonic and absence seizures, respectively.[16][17][18][19] The mechanism of action for some of these derivatives is believed to involve the modulation of GABA receptors.[16][17][18]

Quantitative Data on Anti-inflammatory and Anticonvulsant Activities
Compound IDBiological ActivityModelKey FindingReference
122-124 Anti-inflammatoryCarrageenan-induced paw edemaMost effective compounds
6d AnticonvulsantMES-induced seizureED50 = 15.8 mg/kg[16][17][18]
6d AnticonvulsantPTZ-induced seizureED50 = 14.1 mg/kg[16][17][18]
32a AnticonvulsantPTZ-induced seizureED50 = 1.4 mg/kg[19]
Experimental Protocols

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the triazolopyridine derivative orally or intraperitoneally to the test group of rats. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Protocol:

  • Animal Preparation: Use mice or rats for the experiment.

  • Compound Administration: Administer the triazolopyridine derivative to the test group of animals.

  • Induction of Seizure: At the time of peak effect of the compound, deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Emerging evidence suggests that triazolopyridine derivatives may also possess neuroprotective properties. Studies have shown that some of these compounds can protect neuronal cells from damage induced by neurotoxins.[20][21][22][23][24][25] For instance, certain pyridine alkaloids have been shown to attenuate oxidative stress and apoptosis in hippocampal neuronal cells treated with glutamate.[24] This suggests a potential therapeutic role for triazolopyridine derivatives in neurodegenerative diseases where excitotoxicity and oxidative stress are implicated, such as Parkinson's disease and stroke.[20][21][23]

Conclusion and Future Directions

The triazolopyridine scaffold has unequivocally established itself as a versatile and privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities. The compelling preclinical data on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects underscore the immense therapeutic potential of this chemical class.

The future of triazolopyridine research lies in the continued exploration of their structure-activity relationships to optimize potency and selectivity for specific biological targets. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical development. As our understanding of the molecular basis of diseases deepens, the adaptability of the triazolopyridine scaffold will undoubtedly continue to be leveraged to create the next generation of innovative medicines. This guide serves as a foundational resource to empower researchers in this exciting and impactful field of drug discovery.

References

  • 2][4][5]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed

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The Ascendancy of a Heterocycle: A Technical Guide to the Discovery and Enduring Legacy of Triazolo[4,3-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, underpinning a range of therapeutic agents from antidepressants to novel cancer immunotherapies. This technical guide provides an in-depth exploration of the discovery and historical development of this privileged heterocyclic system. We will trace its origins from early synthetic explorations to the elucidation of its vast pharmacological potential. This guide will detail the evolution of synthetic methodologies, from classical cyclization reactions to modern catalytic approaches, providing field-proven insights into experimental design and rationale. Key milestones, including the discovery of the seminal antidepressant Trazodone, will be discussed in the context of their impact on the field. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the history and chemical biology of triazolo[4,3-a]pyridine compounds.

The Dawn of a Privileged Scaffold: Early Discovery and Synthesis

The story of triazolo[4,3-a]pyridines begins in the mid-20th century, a period of burgeoning interest in novel heterocyclic systems with potential biological activity. The fundamental synthetic strategy that unlocked this class of compounds emerged in the early 1960s, centered on the intramolecular cyclization of 2-hydrazinopyridine intermediates. A seminal report by Clapp in 1966 detailed the preparation of various derivatives of the s-triazolo[4,3-a]pyridine ring system, laying a foundational framework for future explorations.[1] These early methods typically involved the reaction of 2-hydrazinopyridine with reagents such as orthoformates, carboxylic acids, or aldehydes, followed by thermal or acid-catalyzed cyclization.[1]

The accessibility of the key 2-hydrazinopyridine precursor was, and remains, a critical aspect of these syntheses. A common and enduring method for its preparation is the nucleophilic substitution of 2-chloropyridine with hydrazine hydrate.

Experimental Protocol: Classical Synthesis of 2-Hydrazinopyridine

Causality Behind Experimental Choices: This protocol relies on a nucleophilic aromatic substitution reaction. 2-Chloropyridine is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen. Hydrazine hydrate serves as a potent nucleophile. A large excess of hydrazine hydrate is often employed to minimize the formation of dimeric byproducts.[4] The reaction is typically heated to overcome the activation energy barrier for the substitution.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloropyridine (1 eq) and a significant excess of hydrazine hydrate (e.g., 10 volumes).[1]

  • Heating: Heat the reaction mixture to 100 °C and maintain for an extended period (e.g., 48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Workup: After completion, cool the reaction mixture and dilute with water. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydrazinopyridine, often as an oil.[1]

This foundational chemistry paved the way for the construction of the fused triazolo[4,3-a]pyridine ring system.

Caption: Classical synthesis of 2-hydrazinopyridine.

The Trazodone Revolution: A Pharmacological Awakening

The synthesis of Trazodone involves the alkylation of[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. The triazolopyridinone core itself can be synthesized from 2-chloropyridine and semicarbazide hydrochloride.

Experimental Protocol: Synthesis of the Trazodone Core Intermediate

Causality Behind Experimental Choices: This protocol involves a two-step process: initial substitution of the chlorine on 2-chloropyridine by semicarbazide, followed by an intramolecular cyclization to form the triazolopyridinone ring. The use of a high-boiling solvent like 2-ethoxyethanol allows for the elevated temperatures required for both steps to proceed efficiently. An acid catalyst is employed to facilitate the cyclization.

Step-by-Step Methodology for[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one: [6]

  • Reaction Setup: Combine 2-chloropyridine and semicarbazide hydrochloride in 2-ethoxyethanol.

  • Heating and Catalysis: Heat the mixture to reflux and add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Maintain reflux for approximately 18 hours.

  • Isolation: Cool the reaction mixture and add water to precipitate the product. The solid is then collected by filtration.

The discovery and success of Trazodone spurred further investigation into the biological activities of triazolopyridine derivatives, cementing its status as a "privileged scaffold" in medicinal chemistry.

Caption: Synthetic overview of Trazodone.

Evolution of Synthetic Strategies: From Classical to Contemporary

Following the pioneering work of the 1960s, the synthetic toolbox for constructing triazolo[4,3-a]pyridines has expanded considerably. The drive for milder reaction conditions, greater functional group tolerance, and improved efficiency has led to the development of a diverse array of methodologies.

3.1. Oxidative Cyclization of Hydrazones

A significant advancement over the classical thermal or acid-catalyzed cyclizations is the oxidative cyclization of pyridylhydrazones. This approach involves the in situ formation of a hydrazone from 2-hydrazinopyridine and an aldehyde, followed by oxidation to induce ring closure. A variety of oxidizing agents have been employed for this transformation.

Experimental Protocol: Modern One-Pot Oxidative Cyclization

Causality Behind Experimental Choices: This one-pot procedure offers increased operational simplicity and efficiency. The initial condensation of 2-hydrazinopyridine with an aldehyde to form the hydrazone intermediate is followed by an in-situ oxidative cyclization. This avoids the need to isolate the often-unstable hydrazone. The choice of oxidant is crucial for the success of the reaction, with various reagents offering different levels of reactivity and substrate compatibility.

Step-by-Step Methodology:

  • Hydrazone Formation: In a suitable solvent, combine 2-hydrazinopyridine (1 eq) and a substituted aldehyde (1 eq) and stir at room temperature.

  • Oxidative Cyclization: Add an oxidizing agent (e.g., N-chlorosuccinimide, iodine, or a metal-based oxidant) to the reaction mixture.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the reaction is quenched and the product is isolated through standard extraction and purification techniques.

This method provides a facile and practical route to a wide range of substituted[1][2][3]triazolo[4,3-a]pyridines.

Caption: Oxidative cyclization of pyridylhydrazones.

3.2. Palladium-Catalyzed Methodologies

The advent of transition-metal catalysis has further revolutionized the synthesis of triazolopyridines. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile approach. One such strategy involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration.

This method demonstrates the power of modern organometallic chemistry to construct complex heterocyclic systems with high efficiency and selectivity.

A Cornucopia of Biological Activities: The Expanding Pharmacological Profile

The initial discovery of Trazodone's antidepressant properties was just the beginning. Over the decades, the triazolo[4,3-a]pyridine scaffold has been shown to exhibit a remarkable breadth of biological activities. This versatility has made it a focal point of drug discovery programs across numerous therapeutic areas.

Biological ActivityTarget/Mechanism of ActionExample Application
Antidepressant Serotonin antagonist and reuptake inhibitorTrazodone for major depressive disorder[7][8]
Anticancer Inhibition of PD-1/PD-L1 interactionImmuno-oncology[9]
Anticancer c-Met kinase inhibitionTargeted cancer therapy
Antimalarial Inhibition of parasitic enzymesInfectious diseases[9]
Antibacterial/Antifungal Various microbial targetsInfectious diseases[10][11]
Anti-inflammatory Enzyme inhibition (e.g., COX-2)Inflammatory disorders
Anticonvulsant Modulation of ion channels/neurotransmittersNeurological disorders[10]

This diverse range of activities underscores the importance of the triazolo[4,3-a]pyridine core as a privileged structure in medicinal chemistry, capable of interacting with a wide variety of biological targets.

Conclusion and Future Perspectives

From its humble beginnings in the mid-20th century, the[1][2][3]triazolo[4,3-a]pyridine ring system has evolved into a powerhouse of medicinal chemistry. The historical journey from the initial discovery of fundamental synthetic routes to the development of a blockbuster drug like Trazodone, and the subsequent explosion in our understanding of its pharmacological potential, is a testament to the enduring value of heterocyclic chemistry.

The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern its diverse biological effects, ensures that the triazolo[4,3-a]pyridine scaffold will remain a fertile ground for the discovery of new therapeutic agents for years to come. The journey of this remarkable heterocycle is far from over, and its future chapters are sure to be as exciting and impactful as its rich history.

References

  • Triazolopyridine - Grokipedia. (n.d.).
  • Clapp, L. B. (1966). Reactions of the s-Triazolo[4,3-a]pyridine Ring System. Journal of the American Chemical Society.
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014, November 18). Retrieved January 20, 2026, from [Link]

  • Trazodone - chemeurope.com. (n.d.). Retrieved January 20, 2026, from [Link]

  • [History and pharmacology of trazodone]. (1982). L'Encephale, 8(4 Pt 2), 599-611. Retrieved from [Link]

  • Trazodone: The Forgotten Antidepressant. (2020, May 7). The Carlat Psychiatry Report. Retrieved from [Link]

  • A process for the preparation of Trazodone and its hydrochloride. (2023, June 5). Technical Disclosure Commons. Retrieved from [Link]

  • Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. (1981). Google Patents.
  • Triazolo[4,3-a]pyrazine Derivatives: Synthesis and Antibacterial Activity. (2020). Molecules, 25(15), 3456. Retrieved from [Link]

  • A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2020). Molecules, 25(19), 4499. Retrieved from [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2021). Materials, 14(11), 2948. Retrieved from [Link]

  • Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2019). Journal of Medicinal Chemistry, 62(9), 4703-4715. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 888283. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 963593. Retrieved from [Link]

  • zym-TRAZODONE. (2009). Retrieved from [Link]

  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. (2017). RSC Advances, 7(63), 39857-39871. Retrieved from [Link]

  • A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2020). Molecules, 25(19), 4499. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive, predictive framework for the complete spectroscopic characterization of the novel heterocyclic compound, 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently explored for applications targeting central nervous system disorders, cancer, and inflammatory conditions.[4][5] As such, unambiguous structural confirmation and purity assessment are paramount for researchers, scientists, and drug development professionals. This document outlines the theoretical basis and detailed experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. By integrating predicted data with established spectroscopic principles, this guide serves as a self-validating workflow for confirming the molecular structure and guiding future analytical method development.

Molecular Structure and Atom Numbering

A definitive and consistent atom numbering system is the foundation for unambiguous spectral assignment, particularly for NMR analysis. The structure and proposed numbering scheme for 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine are presented below. This numbering follows standard heterocyclic chemistry nomenclature, which is essential for correlating signals in 2D NMR experiments.

Figure 1: Molecular structure and atom numbering scheme.

Predicted Spectroscopic Data Summary

The following table summarizes the key predicted spectroscopic data points for the title compound. These predictions are derived from established principles of organic spectroscopy and analysis of structurally similar compounds.

Technique Parameter Predicted Value
¹H NMR Chemical Shift (δ)H5: ~6.5-6.8 ppm; H7: ~7.0-7.3 ppm; NH₂: ~5.5-6.0 ppm; C¹⁰H₃: ~2.4-2.6 ppm; C¹¹H₃: ~2.3-2.5 ppm
¹³C NMR Chemical Shift (δ)Aromatic/Heteroaromatic C: 110-160 ppm; Methyl C: 15-25 ppm
IR Wavenumber (cm⁻¹)N-H Stretch (asymm/symm): 3450-3250 cm⁻¹; C-H Stretch (arom/aliph): 3100-2850 cm⁻¹; N-H Bend: 1650-1580 cm⁻¹; C=N/C=C Stretch: 1600-1450 cm⁻¹
MS (ESI+) Mass-to-Charge (m/z)[M+H]⁺: m/z 177.1138

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structure elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the complete and unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Data Acquisition

Rationale: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent due to its excellent solubilizing power for polar, nitrogen-containing heterocycles and its ability to slow the exchange of labile amine protons (N-H), allowing for their observation.[6] A standard suite of experiments provides a self-validating dataset for complete structural assignment.[7]

  • Sample Preparation: Dissolve approximately 10-15 mg of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine in 0.7 mL of DMSO-d₆. Filter the solution into a 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Experiments:

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

    • ¹³C{¹H} NMR: Acquire with proton decoupling, a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

    • DEPT-135: Acquire to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (e.g., adjacent protons).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting structural fragments.

Predicted ¹H and ¹³C NMR Data Analysis

The expected chemical shifts are based on the electronic environment of each nucleus. The electron-donating amine group at C6 and the methyl group at C8 will shield nearby protons, while the electron-withdrawing triazole ring will deshield them.

Table 1: Predicted ¹H and ¹³C NMR Assignments

Atom Position Predicted ¹H δ (ppm), Multiplicity, Integration Predicted ¹³C δ (ppm) Rationale for Prediction
5 6.65, d, 1H ~110 Shielded by adjacent N4 and ortho to the electron-donating NH₂ group. Coupled to H7.
7 7.15, d, 1H ~115 Less shielded than H5. Coupled to H5.
10 (Me on C3) 2.50, s, 3H ~18 Typical chemical shift for a methyl group on an sp² carbon within a heteroaromatic system.
11 (Me on C8) 2.40, s, 3H ~20 Typical chemical shift for a methyl group on an aromatic ring.
12 (NH₂ on C6) 5.80, s (broad), 2H N/A Labile protons, chemical shift is concentration-dependent. Signal disappears upon D₂O exchange.[8]
3 N/A ~150 Quaternary carbon in the electron-deficient triazole ring.
6 N/A ~148 Quaternary carbon attached to the electron-donating amine group.
8 N/A ~130 Quaternary carbon attached to the methyl group.

| 9 | N/A | ~145 | Quaternary bridgehead carbon, part of the fused ring system. |

2D NMR Correlation Strategy

While 1D NMR provides the initial data, 2D NMR correlations are essential to prove the connectivity. The HMBC experiment is particularly crucial for establishing the overall scaffold.

Figure 2: Key expected HMBC (H→C) correlations.

  • Methyl Protons (H¹⁰, H¹¹): The protons of the methyl groups are singlets and will show HMBC correlations to their attached quaternary carbons (C3 and C8, respectively) and adjacent carbons, firmly placing them on the heterocyclic core.

  • Aromatic Protons (H⁵, H⁷): These protons will be coupled to each other in the COSY spectrum. Their HMBC correlations to C6, C8, and C9 will confirm the substitution pattern on the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum provides a characteristic "fingerprint" based on the vibrational modes of chemical bonds.

Experimental Protocol: ATR-IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, preferred method that requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Collection: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Expected Vibrational Mode Analysis

The IR spectrum is predicted to show characteristic absorptions confirming the primary amine and the aromatic/heterocyclic core.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3450 - 3350 Medium, Sharp Asymmetric N-H Stretch Primary Amine (-NH₂)[2]
3350 - 3250 Medium, Sharp Symmetric N-H Stretch Primary Amine (-NH₂)[2]
3100 - 3000 Medium-Weak Aromatic C-H Stretch Pyridine Ring C-H
2980 - 2850 Medium-Weak Aliphatic C-H Stretch Methyl Groups (-CH₃)
1650 - 1580 Strong N-H Scissoring (Bend) Primary Amine (-NH₂)[8]
1600 - 1450 Strong-Medium C=C and C=N Stretching Fused Aromatic Rings[9]

| 1350 - 1250 | Strong | Aromatic C-N Stretch | Ar-NH₂[2] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecular structure.

Experimental Protocol: ESI-MS Data Acquisition

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing molecules. It typically produces the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation, providing a clear indication of the molecular weight.[3]

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in full scan mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): To induce and analyze fragmentation, select the [M+H]⁺ ion (m/z 177.11) and subject it to collision-induced dissociation (CID) with argon or nitrogen gas.

Molecular Ion and Fragmentation Analysis

The molecular formula C₈H₁₀N₄ contains an even number of nitrogen atoms, so its nominal molecular weight is an even number (176 Da). According to the Nitrogen Rule, the molecular ion [M]⁺• would be at an even m/z value, and the more commonly observed protonated molecule [M+H]⁺ will have an odd m/z value.[10]

  • Molecular Formula: C₈H₁₀N₄

  • Exact Mass: 176.0957

  • Predicted [M+H]⁺: m/z 177.1035

The fragmentation of the fused heterocyclic system is expected to proceed via pathways that maintain the stability of the aromatic rings. A plausible fragmentation pathway is outlined below.

Fragmentation_Pathway cluster_path1 Path A cluster_path2 Path B parent C₈H₁₁N₄⁺ [M+H]⁺ m/z 177.10 node1 Loss of CH₃CN (Acetonitrile) parent->node1 - 41 Da node2 Loss of N₂ parent->node2 - 28 Da frag1 C₆H₈N₂⁺ m/z 108.07 node1->frag1 frag2 C₈H₁₁N₂⁺ m/z 147.09 node2->frag2

Figure 3: A plausible ESI-MS/MS fragmentation pathway.

Conclusion

This guide presents a robust, multi-technique approach for the definitive spectroscopic characterization of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine. By systematically applying the detailed NMR, IR, and MS protocols, a researcher can generate a complete and self-consistent dataset. The predicted ¹H and ¹³C NMR chemical shifts, confirmed by 2D correlation experiments, will establish the precise atomic connectivity. The characteristic IR absorption bands will verify the presence of key functional groups, namely the primary amine and the heterocyclic core. Finally, high-resolution mass spectrometry will confirm the elemental composition, and its fragmentation pattern will provide further structural corroboration. The integration of these three analytical techniques provides the unambiguous evidence required for structural confirmation in a research, development, or quality control setting.

References

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Amines. Available at: [Link]

  • El-Sayed, M. A., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]

  • Borba, A., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. PubMed. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • ResearchGate. (2020). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. Available at: [Link]

  • PubChem. 3-methyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine dihydrochloride. Available at: [Link]

  • Szafranski, K., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Available at: [Link]

  • Schranz, M., et al. (2023). NMR shift prediction from small data quantities. PMC. Available at: [Link]

  • PubChem. 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine. Available at: [Link]

  • University of Arizona. Interpretation of mass spectra. Available at: [Link]

  • MySkinRecipes. 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. Available at: [Link]

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Navigating the Solubility Landscape of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the intricate process of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its fate from preclinical assessment to therapeutic efficacy. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering the progression of a promising candidate. This guide provides an in-depth technical exploration of the solubility of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine, a heterocyclic amine with significant potential in medicinal chemistry.[1] The triazolopyridine scaffold is a recognized "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry.[2] This compound, in particular, is utilized as a key intermediate in the synthesis of various pharmacologically active molecules, with applications in targeting central nervous system disorders and in the development of potential anti-cancer and anti-inflammatory agents.[1]

Given the absence of extensive public data on the solubility of this specific molecule, this guide will adopt a dual approach. Firstly, we will establish a predictive framework for its solubility based on the known physicochemical properties of the triazolopyridine class of compounds and general principles of solubility. Secondly, we will provide comprehensive, step-by-step experimental protocols for determining both kinetic and thermodynamic solubility in a range of organic solvents, empowering researchers to generate robust and reliable data.

Part 1: A Predictive Physicochemical Profile of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

Understanding the inherent properties of a molecule is paramount to predicting its behavior in different solvent environments. While specific experimental data for 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine is scarce, we can infer a likely profile by examining its structural components and the general characteristics of triazolopyridines.

Triazolopyridines are a class of nitrogen-containing heterocyclic organic compounds formed by the fusion of a triazole and a pyridine ring.[3] These compounds are typically crystalline solids and generally exhibit limited solubility in water but are more readily soluble in polar organic solvents like DMSO and DMF.[3] The pKa of the conjugate acid of[3][4]triazolo[1,5-a]pyridine derivatives is around 3.4, indicating they are weakly basic.[3]

The structure of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine incorporates several key features that will influence its solubility:

  • Aromatic System: The fused triazolopyridine core is an aromatic system, which contributes to its solid-state stability through crystal lattice energy. Overcoming this energy is a prerequisite for dissolution.

  • Amino Group (-NH2): The presence of a primary amine at the 6-position introduces a site for hydrogen bonding, both as a donor and an acceptor. This will enhance its interaction with protic and other polar solvents.

  • Methyl Groups (-CH3): The two methyl groups at the 3 and 8 positions add lipophilic character to the molecule, which may slightly enhance its solubility in less polar organic solvents.

  • Nitrogen Atoms: The multiple nitrogen atoms in the heterocyclic rings act as hydrogen bond acceptors, further promoting interactions with polar solvents.

Based on these features, we can predict that 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine will exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol. Its solubility is expected to be lower in non-polar solvents such as hexane and toluene.

The following diagram illustrates the key structural features influencing the solubility of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine.

Caption: Key structural features of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine that influence its solubility in organic solvents.

Part 2: Experimental Determination of Solubility

While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate formulation development and preclinical studies. We will detail the methodologies for two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated stock (typically in DMSO).[5][6][7] This high-throughput screening method is particularly useful in the early stages of drug discovery for ranking compounds.[6]

  • Preparation of Stock Solution: Accurately weigh the 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine and dissolve it in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear-bottom 96-well microtiter plate.

  • Addition of Solvent: Add the desired organic solvent to each well to achieve the final target concentration range. Ensure thorough mixing.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours), allowing for potential precipitation to occur.[8]

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in nephelometry units indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to the solvent blank.

The following diagram outlines the workflow for the kinetic solubility assay.

Kinetic_Solubility_Workflow start Start: 10 mM Stock Solution in DMSO dispense Dispense Stock into 96-well Plate start->dispense add_solvent Add Organic Solvent & Mix dispense->add_solvent incubate Incubate (e.g., 2h at 25°C) add_solvent->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Analyze Data to Determine Precipitation Point measure->analyze end End: Report Kinetic Solubility analyze->end Thermodynamic_Solubility_Workflow start Start: Add Excess Solid to Solvent equilibrate Equilibrate with Shaking (24-48h at 25°C) start->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Concentration of Supernatant (HPLC-UV or LC-MS) separate->quantify calculate Calculate Original Concentration quantify->calculate end End: Report Thermodynamic Solubility calculate->end

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Dimethyl-Triazolo-Pyridin-Amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The term "dimethyl-triazolo-pyridin-amine" is structurally ambiguous. To provide a definitive and technically valuable guide, this document focuses on a specific, well-characterized isomer: 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidin-3-amine . The principles and methodologies described herein are broadly applicable to other isomers within the triazolopyridine class, a group of heterocyclic compounds recognized for their significant roles in medicinal chemistry and materials science.[4][5][6]

Introduction

The triazolopyridine scaffold is a cornerstone in modern heterocyclic chemistry, forming the core of numerous pharmacologically active agents.[4][5] These fused bicyclic systems, which combine a triazole and a pyridine ring, exhibit a wide range of biological activities, including antidepressant, anticancer, and anti-inflammatory properties.[3][5] The specific substitution pattern on this core, such as the placement of dimethyl and amine groups, profoundly influences the molecule's physicochemical properties, thereby dictating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This guide offers a detailed examination of the physical and chemical characteristics of 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidin-3-amine, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its application and further development.

Section 1: Molecular Identity and Structure

Precise identification is the bedrock of all subsequent chemical and biological investigation. The structural features of the target molecule define its fundamental properties.

Molecular Structure:

Key Identifiers:

IdentifierValueSource
IUPAC Name 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine[7]
CAS Number 7135-02-6[1][7]
Molecular Formula C₇H₉N₅[1][7]
Molecular Weight 163.18 g/mol [1][7]
Canonical SMILES CC1=CC(=NC2=C1N=C(N=N2)N)C

Section 2: Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both in vitro and in vivo systems. They govern everything from solubility in assay buffers to bioavailability in preclinical models.

Summary of Physicochemical Data:

PropertyValue/DescriptionImplication in Drug Development
Melting Point Data not consistently available in public literature; requires experimental determination.Influences formulation strategies, stability, and purity assessment. High melting points often correlate with lower solubility.
Solubility Expected to have low aqueous solubility due to the aromatic heterocyclic core, but the amine group may improve solubility in acidic media. The water solubility of similar triazolotriazine derivatives can be low (e.g., 3.60 mg/L), but can be improved by adding polar groups.[8]A critical factor for oral bioavailability and formulation. Poor solubility is a major hurdle in drug development.
pKa The presence of the amine group and nitrogen atoms in the rings suggests the molecule is basic. The precise pKa value requires experimental determination via methods like potentiometric titration.[9]Governs the ionization state at physiological pH, which affects solubility, permeability across biological membranes, and receptor binding.
LogP (Octanol-Water Partition Coefficient) Predicted values are typically low to moderate, suggesting a degree of lipophilicity balanced by the polar amine and nitrogen heterocycles.Indicates the lipophilicity of the compound. A balanced LogP is often sought for good membrane permeability and acceptable solubility.

Expert Insights: The interplay between the crystalline structure (reflected in the melting point) and solvation is key. For triazolopyridine derivatives, the ability of the ring nitrogens and the exocyclic amine to form hydrogen bonds is a double-edged sword: it can enhance solubility in polar protic solvents but may also lead to strong crystal lattice energy, thereby reducing it. The amine's pKa is particularly crucial; if protonated in the stomach (pH 1-2), it could enhance dissolution, a key factor for oral absorption.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons on the methyl groups would appear as sharp singlets. The proton on the pyridine ring would appear as a singlet in the aromatic region. The amine protons would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration. For related triazolopyridine derivatives, aromatic protons typically appear in the δ 7.2-7.9 ppm range, while methyl protons are found around δ 2.2-2.3 ppm.[3]

  • ¹³C NMR: The spectrum would show distinct signals for the two methyl carbons, the carbons of the pyridine and triazole rings, and the carbon bearing the amino group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions for triazolopyridine derivatives include N-H stretching vibrations for the amine group and C=N and C=C stretching vibrations characteristic of the fused aromatic rings.[3][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the exact mass would be a key confirmation point (Monoisotopic Mass: 163.08579531 Da).[7]

Standard Analytical Workflow Protocol

This protocol outlines a self-validating system for the identification and purity assessment of synthesized 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidin-3-amine.

Objective: To confirm the identity and determine the purity of the target compound.

Methodology:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Rationale: To separate the target compound from any impurities and quantify its purity.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength determined by a preliminary UV-Vis scan (typically around the compound's λmax).

    • Validation: A sharp, symmetrical peak should be observed. Purity is calculated based on the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Rationale: To confirm the molecular weight of the compound eluting at the HPLC retention time.

    • Method: Use the same chromatographic conditions as the HPLC-UV method.

    • MS Detector: Electrospray ionization (ESI) in positive mode.

    • Validation: The mass spectrum corresponding to the main HPLC peak should show a prominent ion for [M+H]⁺ at m/z 164.18.

  • NMR Spectroscopy:

    • Rationale: To provide definitive structural confirmation.

    • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC).

    • Validation: The observed chemical shifts, coupling constants, and correlations must be consistent with the proposed structure.

Analytical Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_result Final Validation Synthesis Crude Product HPLC_UV HPLC-UV Analysis (Purity Check) Synthesis->HPLC_UV Inject Sample LC_MS LC-MS Analysis (Mass Confirmation) HPLC_UV->LC_MS Verify Peak NMR NMR Spectroscopy (Structural Elucidation) LC_MS->NMR Confirm Structure Final Confirmed Structure & Purity >95% NMR->Final Final Approval

Caption: Workflow for structural and purity validation.

Section 4: Chemical Synthesis and Reactivity

Understanding the synthesis of triazolopyridines is crucial for producing analogs and scaling up production. The reactivity of the scaffold informs potential metabolic pathways and opportunities for further chemical modification.

Illustrative Synthetic Pathway

The synthesis of[1][2][3]triazolo[4,3-a]pyridines often starts from a substituted 2-hydrazinopyridine, which undergoes cyclization.[4] For the target molecule, a common approach would involve the reaction of 2-hydrazinyl-4,6-dimethylpyrimidine with a suitable reagent to form the triazole ring.

Protocol: Synthesis of 2-Amino-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine

This is a representative synthesis for a closely related isomer, illustrating the general chemical principles.

  • Step 1: Ethyl N-carbamate is reacted with hydroxylamine hydrochloride in ethanol at 60°C for 30 minutes.

  • Step 2: Triethylamine is added to the mixture in ethanol, and the reaction is refluxed for 5 hours.

  • Work-up: The reaction mixture is cooled, and the product is isolated, typically through filtration and recrystallization to yield the final compound.[1]

Synthesis Workflow Diagram

G A 2-Hydrazinyl-4,6-dimethylpyrimidine (Starting Material) C Reaction Vessel (Solvent, Heat) A->C B Cyclizing Agent (e.g., Cyanogen Bromide) B->C D Intermediate C->D Reaction E Cyclization D->E Intramolecular Attack F Purification (Recrystallization/Chromatography) E->F G Final Product: 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine F->G

Caption: General synthetic route to the triazolopyridine core.

Chemical Reactivity:

  • Electrophilic Substitution: The pyridine ring is generally electron-deficient, making electrophilic aromatic substitution challenging. However, the electron-donating methyl and amino groups can activate the ring to some extent.

  • Nucleophilic Reactions: The fused ring system can be susceptible to nucleophilic attack under certain conditions.

  • Reactions of the Amino Group: The primary amine is a key functional handle. It can be acylated, alkylated, or used in coupling reactions to generate a wide array of derivatives.

Section 5: Safety and Handling

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[2]

Conclusion

5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidin-3-amine is a representative member of the medicinally important triazolopyridine class of compounds. Its physicochemical properties, driven by its fused heterocyclic core and functional group substitution, are pivotal to its potential biological activity. This guide has outlined the key structural, physical, and chemical characteristics of this molecule, providing a framework for its synthesis, analysis, and safe handling. The methodologies and insights presented here serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds in drug discovery and development programs.

References

  • ChemicalBook. (n.d.). 5,7-DIMETHYL-[1][2][3]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLAMINE synthesis. Retrieved from

  • Cayman Chemical. (2025). Safety Data Sheet.
  • ResearchGate. (2023). Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation.
  • MDPI. (n.d.). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives.
  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update.
  • PubChem. (n.d.). 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine.
  • Arabian Journal of Chemistry. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • PubChem. (n.d.). 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-amine.
  • Wikipedia. (n.d.). Triazolopyridine.
  • Grokipedia. (n.d.). Triazolopyridine.
  • Pubs.nsc.ru. (2024). Determination of pKa of Triazolo[5,1-c][1][2][3]triazines in Non-Aqueous Media by Potentiometric Titration. Retrieved from

  • CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Retrieved from

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Methodological & Application

Synthesis of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Compounds bearing this core structure exhibit a wide spectrum of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial properties.[1][4] The specific analogue, 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine, is a valuable building block for the synthesis of more complex molecules, particularly those targeting the central nervous system and oncology-related pathways.[5] Its structure combines the triazolopyridine core with strategically placed methyl and amine functional groups, which can be pivotal for modulating potency, selectivity, and pharmacokinetic properties of drug candidates.

This comprehensive guide provides a detailed, step-by-step synthetic protocol for the preparation of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine, designed for researchers and professionals in the field of drug development. The described synthetic strategy is robust and relies on well-established chemical transformations, ensuring reproducibility. Each step is accompanied by explanations of the underlying chemical principles and experimental considerations to ensure both success and safety in the laboratory.

Synthetic Strategy Overview

The synthesis of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine is accomplished through a four-step sequence commencing with the commercially available starting material, 2-amino-3-methylpyridine. The overall strategy involves the initial construction of a substituted nitropyridine intermediate, followed by the formation of the fused triazole ring system, and concluding with the reduction of a nitro group to the desired primary amine.

The key transformations in this synthetic route are:

  • Nitration of 2-amino-3-methylpyridine to introduce a nitro group at the 5-position of the pyridine ring.

  • Conversion of the amino group to a chloro group via a two-step diazotization-chlorination sequence to yield 2-chloro-3-methyl-5-nitropyridine.

  • Nucleophilic aromatic substitution (SNAr) of the chloro group with hydrazine, followed by intramolecular cyclization to form the 3,8-dimethyl-6-nitro-[1][2][3]triazolo[4,3-a]pyridine core.

  • Reduction of the nitro group to the final 6-amino functionality.

This synthetic approach is logical and efficient, with each step building upon the previous one to progressively construct the target molecule.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-3-methyl-5-nitropyridine (3)

The initial phase of the synthesis focuses on the preparation of the key intermediate, 2-chloro-3-methyl-5-nitropyridine. This is achieved in a three-step process starting from 2-amino-3-methylpyridine.

The first step is the regioselective nitration of 2-amino-3-methylpyridine to yield 2-amino-3-methyl-5-nitropyridine (2). The amino group directs the electrophilic nitration to the 5-position.

Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-3-methylpyridine to concentrated sulfuric acid at a temperature maintained below 20 °C.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • The product, 2-amino-3-methyl-5-nitropyridine, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

The amino group of 2-amino-3-methyl-5-nitropyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Protocol:

  • Dissolve 2-amino-3-methyl-5-nitropyridine in dilute sulfuric acid and cool the solution to 0-5 °C.[1]

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C.[1]

  • After the addition, stir the mixture at 0-5 °C for 30-60 minutes.[1]

  • Gently warm the reaction mixture to decompose the diazonium salt, which will be accompanied by the evolution of nitrogen gas.[1]

  • Cool the solution to allow the product, 2-hydroxy-3-methyl-5-nitropyridine, to precipitate.

  • Collect the solid by filtration, wash with water, and dry.

The final step in this part is the conversion of the hydroxyl group to a chlorine atom using a suitable chlorinating agent like phosphorus oxychloride (POCl₃).[1][4]

Protocol:

  • In a round-bottom flask, carefully add phosphorus oxychloride to 2-hydroxy-3-methyl-5-nitropyridine.[4]

  • Heat the reaction mixture at 85 °C for several hours, monitoring by TLC.[1][4]

  • After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride under reduced pressure.[1]

  • Carefully pour the residue onto crushed ice with vigorous stirring.[1][4]

  • The product, 2-chloro-3-methyl-5-nitropyridine, will precipitate as a solid.[1]

  • Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.[1]

Table 1: Reagents for the Synthesis of 2-Chloro-3-methyl-5-nitropyridine (3)

ReagentMolar Mass ( g/mol )CAS NumberRole
2-Amino-3-methylpyridine108.141603-40-3Starting Material
Sulfuric Acid98.087664-93-9Reagent/Solvent
Nitric Acid63.017697-37-2Nitrating Agent
Sodium Nitrite69.007632-00-0Diazotizing Agent
Phosphorus Oxychloride153.3310025-87-3Chlorinating Agent
Part 2: Synthesis of 3,8-Dimethyl-6-nitro-[1][2][3]triazolo[4,3-a]pyridine (5)

This part details the formation of the triazolopyridine ring system.

The chloro group at the 2-position is highly activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group.[6] It readily reacts with hydrazine to form the key intermediate, 2-hydrazinyl-3-methyl-5-nitropyridine (4).

Protocol:

  • Dissolve 2-chloro-3-methyl-5-nitropyridine (3) in a suitable solvent such as ethanol or isopropanol.

  • Add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture upon cooling.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

The 2-hydrazinylpyridine intermediate (4) undergoes cyclization with acetic anhydride to form the fused triazole ring. The acetyl group from acetic anhydride provides the carbon atom that becomes C3 of the triazolo ring, and the methyl group of the acetyl moiety becomes the C3-methyl substituent.

Protocol:

  • Suspend 2-hydrazinyl-3-methyl-5-nitropyridine (4) in acetic anhydride.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water or onto crushed ice to hydrolyze the excess acetic anhydride.

  • The product, 3,8-dimethyl-6-nitro-[1][2][3]triazolo[4,3-a]pyridine (5), will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

Table 2: Reagents for the Synthesis of 3,8-Dimethyl-6-nitro-[1][2][3]triazolo[4,3-a]pyridine (5)

ReagentMolar Mass ( g/mol )CAS NumberRole
2-Chloro-3-methyl-5-nitropyridine (3)172.5722280-56-4Starting Material
Hydrazine Hydrate50.067803-57-8Nucleophile
Acetic Anhydride102.09108-24-7Cyclizing Agent
Ethanol46.0764-17-5Solvent
Part 3: Synthesis of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (6)

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

The nitro group of 3,8-dimethyl-6-nitro-[1][2][3]triazolo[4,3-a]pyridine (5) is reduced to the 6-amino group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Protocol:

  • In a hydrogenation vessel, dissolve or suspend 3,8-dimethyl-6-nitro-[1][2][3]triazolo[4,3-a]pyridine (5) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (6) can be purified by recrystallization or column chromatography on silica gel.

Table 3: Reagents for the Synthesis of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (6)

ReagentMolar Mass ( g/mol )CAS NumberRole
3,8-Dimethyl-6-nitro-[1][2][3]triazolo[4,3-a]pyridine (5)192.17Not readily availableStarting Material
Palladium on Carbon (10%)-7440-05-3Catalyst
Hydrogen Gas2.021333-74-0Reducing Agent
Ethanol46.0764-17-5Solvent

Data Summary

Table 4: Summary of Synthetic Steps and Expected Outcomes

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield
12-Chloro-3-methyl-5-nitropyridineC₆H₅ClN₂O₂172.5770-85% over 3 steps
23,8-Dimethyl-6-nitro-[1][2][3]triazolo[4,3-a]pyridineC₈H₈N₄O₂192.1780-95%
33,8-Dimethyl-triazolo[4,3-a]pyridin-6-amineC₈H₁₀N₄162.19>90%

Visualizing the Synthesis Workflow

The following diagrams illustrate the overall synthetic pathway and the key mechanistic steps involved in the formation of the triazolopyridine ring system.

Synthetic_Pathway 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine 2-Amino-3-methyl-5-nitropyridine 2-Amino-3-methyl-5-nitropyridine 2-Amino-3-methylpyridine->2-Amino-3-methyl-5-nitropyridine Nitration 2-Hydroxy-3-methyl-5-nitropyridine 2-Hydroxy-3-methyl-5-nitropyridine 2-Amino-3-methyl-5-nitropyridine->2-Hydroxy-3-methyl-5-nitropyridine Diazotization 2-Chloro-3-methyl-5-nitropyridine 2-Chloro-3-methyl-5-nitropyridine 2-Hydroxy-3-methyl-5-nitropyridine->2-Chloro-3-methyl-5-nitropyridine Chlorination 2-Hydrazinyl-3-methyl-5-nitropyridine 2-Hydrazinyl-3-methyl-5-nitropyridine 2-Chloro-3-methyl-5-nitropyridine->2-Hydrazinyl-3-methyl-5-nitropyridine Hydrazinolysis 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine 2-Hydrazinyl-3-methyl-5-nitropyridine->3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine Cyclization 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine->3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine Reduction

Caption: Overall synthetic scheme for 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine.

Cyclization_Mechanism cluster_0 Cyclization of 2-Hydrazinylpyridine Intermediate A 2-Hydrazinyl-3-methyl-5-nitropyridine C Acylated Intermediate A->C + Ac₂O B Acetic Anhydride B->C D Intramolecular Cyclization C->D Tautomerization & Nucleophilic Attack E Dehydration D->E Proton Transfer F 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine E->F - H₂O

Caption: Key steps in the formation of the triazolopyridine ring.

Conclusion

The synthesis of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine presented herein provides a reliable and scalable route to a valuable building block for drug discovery. By following the detailed protocols and understanding the chemical principles behind each transformation, researchers can confidently prepare this compound in high yield and purity. The modularity of this synthetic sequence also offers opportunities for the preparation of a diverse library of analogues by varying the starting materials and reagents, further enabling the exploration of structure-activity relationships in various therapeutic areas.

References

  • Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applications. (n.d.). Chemical Synthesis. Available at: [Link]

  • FAQ. (n.d.). What is the chemical structure and properties of 2-Chloro-3-methyl-5-nitropyridine?. Available at: [Link]

  • MDPI. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]

  • PubMed. (2020). Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Available at: [Link]

  • MySkinRecipes. (n.d.). 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. Available at: [Link]

  • Arabian Journal of Chemistry. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]

  • MDPI. (2020). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Available at: [Link]

  • Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • ResearchGate. (2016). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Available at: [Link]

  • PubMed. (2017). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. Available at: [Link]

  • Chemicalbridge. (n.d.). 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine. Available at: [Link]

Sources

The Alchemist's Guide toTriazolo[4,3-a]pyridines: Advanced Protocols for Laboratory Synthesis

The Alchemist's Guide to[1][2][3]Triazolo[4,3-a]pyridines: Advanced Protocols for Laboratory Synthesis

Foreword: The Enduring Appeal of the Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif that continues to capture the attention of medicinal chemists and drug discovery professionals. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have shown promise as antibacterial, antithrombotic, anti-inflammatory, and antiproliferative agents.[3] The versatility of this chemical architecture makes the development of robust and efficient synthetic methodologies a critical endeavor for advancing novel therapeutics.

This guide provides an in-depth exploration of key laboratory-scale synthetic routes to substituted[1][2][3]triazolo[4,3-a]pyridines. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to confidently synthesize these valuable compounds.

Foundational Starting Material: The Synthesis of 2-Hydrazinopyridine

The journey to substituted triazolo[4,3-a]pyridines almost invariably begins with a crucial precursor: 2-hydrazinopyridine. The most common and direct method for its preparation is the nucleophilic aromatic substitution of 2-chloropyridine with hydrazine hydrate.

Protocol 1: Synthesis of 2-Hydrazinopyridine

This protocol outlines a standard laboratory procedure for the synthesis of 2-hydrazinopyridine.

Experimental Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (20 g, 0.176 mol).

  • Carefully add hydrazine hydrate (200 mL) to the flask. Caution: Hydrazine hydrate is corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 100 °C and stir for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and methanol (8:2).

  • After completion of the reaction (disappearance of the 2-chloropyridine spot), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water (200 mL) and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (5 x 500 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield 2-hydrazinopyridine as a red oil (yields are typically around 78%).[1][2]

Characterization Data for 2-Hydrazinopyridine:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.14 (1H, d, J = 3Hz, Ar-H), 7.51-7.45 (1H, m, Ar-H), 6.71-6.66 (2H, m, Ar-H), 5.78 (1H, brs, -NH), 3.81 (2H, brs, -NH₂).[1]

  • LCMS: Calculated for C₅H₇N₃ [M+H]⁺: 109.13; Found: 110.1.[1]

Synthetic Strategies for the Triazolo[4,3-a]pyridine Core

With the foundational precursor in hand, we can now explore several robust methods for the construction of the fused triazole ring.

Method 1: The Direct One-Pot Condensation and Oxidative Cyclization

This approach represents a highly efficient and atom-economical route to 3-substituted[1][2][3]triazolo[4,3-a]pyridines. It involves the in-situ formation of a hydrazone from 2-hydrazinopyridine and an aldehyde, followed by an oxidative cyclization to forge the triazole ring.

Gstart2-Hydrazinopyridine + Substituted AldehydeintermediateHydrazone Intermediate (in situ)start->intermediateCondensationproduct3-Substituted[1][2][3]triazolo[4,3-a]pyridineintermediate->productOxidative CyclizationoxidantOxidizing Agent(e.g., Oxone, I₂, NCS)oxidant->intermediatecaptionWorkflow for One-Pot Synthesis

A streamlined workflow for the one-pot synthesis.

Causality Behind Experimental Choices:

  • One-Pot Approach: This strategy is favored for its operational simplicity and efficiency, as it avoids the isolation and purification of the intermediate hydrazone. This not only saves time and resources but can also be advantageous when dealing with potentially unstable intermediates.

  • Oxidizing Agent: A variety of oxidizing agents can be employed for the cyclization step. Oxone, a potassium peroxymonosulfate, is a green and inexpensive option. Molecular iodine (I₂) is also effective and the reaction can often be performed under mild, transition-metal-free conditions.[4] N-Chlorosuccinimide (NCS) offers another powerful alternative for this transformation.

This protocol provides a practical example of the one-pot synthesis of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines.[5]

Experimental Procedure:

  • In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone intermediate.

  • In a separate flask, prepare a solution of Oxone (2.0 mmol) in water (5 mL).

  • Add the Oxone solution dropwise to the reaction mixture over a period of 10 minutes.

  • Continue stirring at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench any unreacted oxidant.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-[1][2][3]triazolo[4,3-a]pyridine.

Method 2: Stepwise Synthesis via Hydrazone Isolation and NCS-Mediated Oxidative Cyclization

For certain substrates, or when greater control over the reaction is desired, a stepwise approach involving the isolation of the hydrazone intermediate followed by a dedicated oxidative cyclization step can be advantageous. N-Chlorosuccinimide (NCS) is a particularly effective reagent for this transformation, often providing high yields under mild conditions.[1]

Gcluster_step1Step 1: Hydrazone Formationcluster_step2Step 2: Oxidative Cyclizationstart2-Hydrazinopyridine + AldehydehydrazoneIsolated Hydrazonestart->hydrazoneCondensation in EthanolncsN-Chlorosuccinimide (NCS)in DMF, 0°C to RThydrazone_inputIsolated Hydrazoneproduct[1][2][3]triazolo[4,3-a]pyridinehydrazone_input->productcaptionStepwise Synthesis via NCS Cyclization

A two-step approach to triazolopyridines.

Mechanistic Insight:

The oxidative cyclization with NCS is thought to proceed through the initial formation of a chlorohydrazone intermediate. Subsequent elimination of HCl generates a nitrilimine, which then undergoes an intramolecular 1,5-dipolar cycloaddition with the pyridine nitrogen to form the fused triazole ring system.

This protocol details the synthesis of 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine from its corresponding hydrazone.[1]

Step A: Synthesis of the Hydrazone Intermediate

  • Dissolve 2-hydrazinopyridine (0.05 mol) in ethanol (20 mL) at room temperature.

  • To this solution, add 4-pyridinecarboxaldehyde (0.05 mol).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • A pale yellow solid will precipitate. Collect the solid by filtration and recrystallize from hot ethanol to yield the pure hydrazone.

Step B: Oxidative Cyclization with NCS

  • Dissolve the hydrazone (10 mmol) in a minimum amount of dry DMF (20 mL) in a flask and cool the mixture in an ice bath.

  • Add N-chlorosuccinimide (NCS) (11 mmol) portion-wise to the reaction mixture. Note: This reaction can be exothermic and should be handled with care.

  • Stir the reaction mixture at 0 °C for approximately 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, collect the resulting yellow solid by filtration and wash it twice with petroleum ether.

  • Dissolve the solid in hot water (50 mL) and add triethylamine (10 mmol) dropwise while cooling.

  • The product will precipitate as pale yellow plates. Collect the solid by filtration and wash with cold water to afford the desired product in high yield (>90%).[1]

Method 3: Palladium-Catalyzed C-N Coupling and Microwave-Assisted Cyclization

For a more convergent and modular approach, palladium-catalyzed cross-coupling reactions offer a powerful tool. This method involves the coupling of a hydrazide with 2-chloropyridine, followed by a dehydrative cyclization, which can be efficiently promoted by microwave irradiation.

Why this Approach?

  • Versatility: This method allows for the synthesis of a wide variety of 3-substituted triazolopyridines by simply changing the starting hydrazide.

  • Microwave Acceleration: Microwave heating can dramatically reduce reaction times for the cyclization step, often from hours to minutes, and can lead to cleaner reactions with higher yields.[6][7] This is due to efficient and uniform heating of the reaction mixture.

This protocol provides a general procedure for the synthesis of 3-aryl-[1][2][3]triazolo[4,3-a]pyridines.[3][8]

Step A: Palladium-Catalyzed C-N Coupling

  • To a reaction vessel, add 2-chloropyridine (1.0 equiv), the desired benzoic hydrazide (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add a suitable solvent, such as toluene or dioxane.

  • Degas the reaction mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting materials are consumed (monitor by TLC).

  • After cooling, filter the reaction mixture through a plug of celite and concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step.

Step B: Microwave-Assisted Dehydrative Cyclization

  • Dissolve the crude product from Step A in glacial acetic acid in a microwave-safe reaction vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 180 °C and hold for 15-30 minutes.

  • After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the final product.

Data Presentation: A Comparative Overview

The following table summarizes representative examples of substituted[1][2][3]triazolo[4,3-a]pyridines synthesized using the described methods, highlighting the versatility of these protocols.

Entry3-SubstituentMethodYield (%)Reference
1PhenylOne-Pot (Oxone)85-95[5]
24-PyridylNCS Cyclization>90[1]
34-MethoxyphenylPd-Catalysis/Microwave85[3]
44-ChlorophenylPd-Catalysis/Microwave91[3]
53,4-DimethoxyphenylOne-Pot (Iodine)92[4]

Troubleshooting and Considerations

  • Low Yields in One-Pot Reactions: Ensure the aldehyde is of high purity as impurities can interfere with hydrazone formation. The choice of solvent can also be critical; in some cases, a co-solvent may be necessary to ensure all reactants are in solution.

  • Incomplete Cyclization: If the cyclization step is sluggish, particularly in the palladium-catalyzed method with conventional heating, switching to microwave irradiation is highly recommended. For oxidative cyclizations, ensure the correct stoichiometry of the oxidizing agent is used; an excess may lead to side products.

  • Purification Challenges: The basic nitrogen atoms in the triazolopyridine core can sometimes lead to tailing on silica gel chromatography. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

Conclusion: A Versatile Toolkit for a Privileged Scaffold

The synthetic methodologies presented in this guide provide a robust and versatile toolkit for the laboratory preparation of substituted[1][2][3]triazolo[4,3-a]pyridines. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers can confidently select and adapt these protocols to synthesize a diverse range of derivatives for applications in drug discovery and materials science. The continued development of efficient and practical synthetic routes to this important heterocyclic system will undoubtedly fuel future innovations in these fields.

References

  • Al-Hourani, B. J., Al-Abras, K. F., Al-Tel, T. H., & Voelter, W. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5899. [Link]

  • Gandikota, R., et al. (2017). A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. Journal of Heterocyclic Chemistry, 54(4), 2432-2439. [Link]

  • Reichelt, A., et al. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792-795. [Link]

  • DeLuca, K. E., et al. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine. Molbank, 2023(3), M1698. [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Srinivasan, K., et al. (2016). A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Advances, 6(7), 5534-5538. [Link]

  • Yu, W., et al. (2016). Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. Chemistry – A European Journal, 22(31), 11022-11027. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Surana, S., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 416-439. [Link]

  • Salih, K. S. M., & Baqi, Y. (2021). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Molecules, 26(15), 4467. [Link]

  • Ruiz-Sánchez, A. J., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1246-1271. [Link]

  • Surana, S., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Future Medicinal Chemistry, 12(8), 733-754. [Link]

Application Notes and Protocols for 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The[1]triazolo[4,3-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution patterns have enabled the development of potent and selective modulators of a wide range of biological targets.[2] This scaffold is particularly prominent in the design of kinase inhibitors, immunomodulatory agents, and anti-cancer therapeutics.[1][3] This document provides a detailed guide for researchers and drug development professionals on the potential applications and experimental evaluation of a specific, yet underexplored, derivative: 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine . While direct biological data for this compound is sparse, its structural features, particularly the 6-amino group, suggest significant potential as a key intermediate or an active molecule itself, likely interacting with ATP-binding sites in kinases or other enzyme active sites.

This guide will, therefore, be structured as a research and development roadmap. We will begin by positing a primary hypothesized application based on structure-activity relationships gleaned from similar published compounds. Following this, we will provide detailed, field-proven protocols to systematically test this hypothesis, from initial biochemical assays to cell-based validation.

PART 1: Compound Profile and Hypothesized Application

Physicochemical Properties of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

Before commencing any experimental work, it is crucial to understand the fundamental properties of the compound.

PropertyValueSource
CAS Number 1215932-77-6[4][5]
Molecular Formula C₈H₁₀N₄[6]
Molecular Weight 162.19 g/mol [6]
Appearance (Typically) Off-white to yellow solidSupplier Data
Storage 2-8°C, desiccated, protected from light[6]
Primary Hypothesized Application: c-Met Kinase Inhibition

The[1]triazolo[4,3-a]pyridine scaffold has been successfully utilized to develop potent inhibitors of the c-Met kinase.[1] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in numerous cancers, making it a prime therapeutic target.[7]

The structure of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine, featuring a key amino group at the 6-position, presents a valuable starting point for interacting with the hinge region of the c-Met kinase ATP-binding pocket. The dimethyl substitution may enhance binding affinity and selectivity. We, therefore, hypothesize that 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine is a potential inhibitor of c-Met kinase.

The following sections will provide protocols to test this hypothesis.

PART 2: Experimental Validation Workflow

A logical, stepwise approach is essential to validate the hypothesized activity of a new chemical entity. The workflow below outlines the progression from a biochemical screen to cellular target engagement and functional outcome assays.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Lead Advancement A Protocol 1: In Vitro c-Met Kinase Inhibition Assay B Determine IC50 Value A->B Primary Screen C Protocol 2: c-Met Phosphorylation Assay (Western Blot) B->C If IC50 < 10 µM D Protocol 3: Cell Viability Assay (e.g., MTS/MTT) B->D If IC50 < 10 µM E Confirm Target Engagement in Cancer Cell Line C->E F Assess Anti-proliferative Effect D->F G Kinase Selectivity Profiling E->G If Cellular Activity is Confirmed F->G If Cellular Activity is Confirmed H Structure-Activity Relationship (SAR) Studies G->H I Proceed to Advanced Studies (PK/PD, In Vivo Models) H->I

Caption: Experimental workflow for validating a hypothesized kinase inhibitor.

PART 3: Detailed Experimental Protocols

Protocol 1: In Vitro c-Met Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Rationale: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to the c-Met kinase domain. It is a direct binding assay, which is often more robust than activity-based assays for initial screening.

Materials:

  • c-Met kinase, active, recombinant (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (test compound)

  • Staurosporine (positive control inhibitor)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 384-well, low-volume, black microplates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the dilution series would be 1 mM.

    • Prepare a 4X final concentration plate by diluting the DMSO serial dilution 1:25 in Assay Buffer.

  • Assay Setup (per well of a 384-well plate):

    • Add 2.5 µL of the 4X compound dilution (or DMSO for no-inhibitor control, and 4X Staurosporine for positive control).

    • Prepare a 4X Kinase/Antibody mix in Assay Buffer containing the c-Met enzyme and Eu-anti-GST antibody at the desired final concentrations (e.g., 5 nM c-Met, 2 nM antibody). Add 2.5 µL of this mix to each well.

    • Prepare a 2X Tracer solution in Assay Buffer (e.g., 20 nM final concentration).

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Add 5 µL of the 2X Tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm (excitation at 340 nm).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data using the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement - c-Met Phosphorylation Assay

Rationale: To confirm that the compound inhibits c-Met activity within a cellular context, we will measure the level of phosphorylated c-Met (p-c-Met) in a cancer cell line with high c-Met expression (e.g., MKN-45 gastric cancer cells).

Materials:

  • MKN-45 cells

  • RPMI-1640 medium with 10% FBS

  • Hepatocyte Growth Factor (HGF), the ligand for c-Met

  • 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-c-Met (Tyr1234/1235), anti-total c-Met, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate MKN-45 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free RPMI medium.

    • Pre-treat the cells with varying concentrations of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes. Leave one well unstimulated as a negative control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (anti-p-c-Met) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total c-Met and GAPDH as loading controls.

Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-c-Met signal to the total c-Met signal.

  • A dose-dependent decrease in the p-c-Met/total c-Met ratio indicates successful target engagement.

Protocol 3: Cell Viability Assay (MTS Assay)

Rationale: This assay determines the effect of the compound on the metabolic activity and proliferation of cancer cells, providing a functional readout of its anti-cancer potential.

Materials:

  • MKN-45 cells

  • 96-well clear-bottom plates

  • 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Plating:

    • Seed MKN-45 cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine for 72 hours. Include a DMSO vehicle control.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media only).

    • Normalize the data to the DMSO-treated control cells (100% viability).

    • Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

PART 4: Data Interpretation and Future Directions

Successful execution of these protocols will provide a clear initial assessment of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine's potential as a c-Met inhibitor.

  • Positive Result: A potent IC₅₀ in the biochemical assay (<1 µM), coupled with a dose-dependent reduction in cellular p-c-Met and a corresponding decrease in cell viability, would strongly support the initial hypothesis.

  • Next Steps: Should the initial results be promising, the logical next steps would involve:

    • Kinase Selectivity Profiling: Screening the compound against a panel of other kinases to determine its selectivity profile. High selectivity is a desirable trait for a drug candidate.

    • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine to improve potency and selectivity.

    • Pharmacokinetic (PK) Studies: Evaluating the compound's ADME (absorption, distribution, metabolism, and excretion) properties.

The versatility of the[1]triazolo[4,3-a]pyridine scaffold suggests that even if the c-Met inhibition hypothesis is not confirmed, this compound remains a valuable starting point for exploring other biological targets, such as IDO1 or tankyrase, by applying similar systematic screening principles.[8][3]

References

  • Fallarini, S., et al. (2021). The[1]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem. Available at: [Link]

  • Gao, C., et al. (2019). Discovery of[1]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, H. Y., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences. Available at: [Link]

  • Ou, S., et al. (2016). Synthesis and biological evaluation of new[1]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]

  • MySkinRecipes. (n.d.). 3,8-Dimethyl-[1]triazolo[4,3-a]pyridin-6-amine. Retrieved from [Link]

  • Fallah, Z., et al. (2020). Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation. Scientific Reports. Available at: [Link]

  • Chemicalbridge. (n.d.). 3,8-Dimethyl-[1]triazolo[4,3-a]pyridin-6-amine. Retrieved from [Link]

  • Wang, C., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Temple, Jr., C., et al. (1981). Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • ChemSynthesis. (n.d.). N,N-dimethyl-3H-[3]triazolo[4,5-d]pyrimidin-7-amine. Retrieved from [Link]

  • Sharma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals. Available at: [Link]

  • Li, G., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Guda, M. R., et al. (2020). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. Available at: [Link]

  • Chen, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols for High-Throughput Screening of Triazolopyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold in Modern Drug Discovery

The triazolopyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and rigid, bicyclic structure make it an ideal framework for developing potent and selective modulators of various biological targets.[3] Triazolopyridine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antidepressant effects.[1][2] Notably, this scaffold is a cornerstone in the design of kinase inhibitors, with compounds like Filgotinib (a JAK1 inhibitor) showcasing its therapeutic potential.[4][5] The amenability of the triazolopyridine core to diverse chemical modifications allows for the creation of large, focused libraries, necessitating robust and efficient high-throughput screening (HTS) strategies to unlock their full therapeutic potential.[6][7]

This guide provides detailed application notes and protocols for the high-throughput screening of triazolopyridine libraries, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles and are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

Strategic Assay Selection for Triazolopyridine Libraries

Given the prevalence of triazolopyridines as kinase inhibitors and modulators of protein-protein interactions (PPIs), the selection of appropriate HTS assays is paramount.[4][8] A tiered screening approach is often most effective, beginning with primary biochemical screens to identify initial hits, followed by cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.

Figure 1: High-Throughput Screening Workflow for Triazolopyridine Libraries

HTS_Workflow cluster_0 Primary Screening (Biochemical) cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screening (Cellular) cluster_3 Lead Optimization Primary_Assay Biochemical Assay (e.g., TR-FRET, AlphaLISA) Hit_ID Initial Hit Identification Primary_Assay->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Counter_Screen Counterscreens (Assay Interference) Dose_Response->Counter_Screen Target_Engagement Target Engagement (e.g., CETSA) Counter_Screen->Target_Engagement Functional_Assay Functional Cellular Assay (e.g., Reporter Gene) Target_Engagement->Functional_Assay Phenotypic_Screen Phenotypic Screen Functional_Assay->Phenotypic_Screen Lead_Opt Structure-Activity Relationship (SAR) Phenotypic_Screen->Lead_Opt

Caption: A tiered HTS workflow for triazolopyridine libraries.

Section 1: Primary Biochemical Assays for Kinase Targets

Protein kinases are a major class of targets for triazolopyridine compounds.[9] Biochemical assays are ideal for primary screening as they directly measure the interaction of a compound with its purified target, minimizing the complexity of a cellular environment.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF is a robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology ideal for HTS.[10][11] It combines the sensitivity of fluorescence with the low background of time-resolved measurements, making it highly suitable for miniaturized screening formats.[10][12]

Principle of HTRF Kinase Assay:

This assay measures the phosphorylation of a substrate by a kinase. A biotinylated substrate and a phosphorylation-specific antibody are used. The antibody is labeled with a Europium cryptate (donor), and streptavidin conjugated to an acceptor fluorophore (e.g., d2) is used to detect the biotinylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.

Figure 2: HTRF Kinase Assay Principle

HTRF_Kinase_Assay cluster_0 No Kinase Activity (No FRET) cluster_1 Kinase Activity (FRET Signal) Kinase_Inhibited Kinase (Inhibited) Substrate_U Substrate-Biotin SA_Acceptor_U Streptavidin-Acceptor Substrate_U->SA_Acceptor_U Binds Ab_Donor_U Anti-pSubstrate-Donor Kinase_Active Kinase (Active) Substrate_P p-Substrate-Biotin Kinase_Active->Substrate_P Phosphorylates SA_Acceptor_P Streptavidin-Acceptor Substrate_P->SA_Acceptor_P Binds Ab_Donor_P Anti-pSubstrate-Donor Substrate_P->Ab_Donor_P Binds Ab_Donor_P->SA_Acceptor_P FRET

Caption: Schematic of the HTRF kinase assay principle.

Protocol: HTRF Kinase Assay for a Triazolopyridine Library

Materials:

  • Kinase of interest (e.g., JAK1)

  • Biotinylated substrate peptide

  • ATP

  • Anti-phospho-substrate antibody labeled with Europium cryptate (donor)

  • Streptavidin-d2 (acceptor)

  • Assay buffer (optimized for kinase activity)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each triazolopyridine compound from the library (typically at 10 mM in DMSO) into the assay plate using an acoustic dispenser. This results in a final screening concentration of 10 µM in a 5 µL assay volume.

  • Enzyme and Substrate Addition: Prepare a mix of the kinase and biotinylated substrate in assay buffer. Add 2.5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme to facilitate the identification of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Prepare a detection mix containing the anti-phospho-substrate-Europium cryptate antibody and streptavidin-d2 in detection buffer. Add 5 µL of this mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm (acceptor emission) and 620 nm (donor emission). The HTRF ratio (665/620) is calculated to normalize for well-to-well variations.

Data Analysis and Interpretation:

  • Controls: Include positive controls (no inhibitor) and negative controls (no enzyme) on each plate.

  • Z'-factor: Calculate the Z'-factor to assess the quality of the assay. A Z' > 0.5 is considered excellent for HTS.

  • Hit Identification: Compounds that cause a significant decrease in the HTRF ratio compared to the positive control are identified as primary hits. A common threshold is a >3 standard deviation change from the mean of the positive controls.

Table 1: Example HTRF Assay Performance Metrics

ParameterValueInterpretation
Signal to Background (S/B)> 10Excellent dynamic range
Z'-factor0.75Robust and reliable assay for HTS
DMSO ToleranceUp to 1%Compatible with compound libraries in DMSO
ATP Concentration10 µM (Km)Optimal for identifying competitive inhibitors
AlphaLISA Kinase Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based technology that is highly sensitive and suitable for HTS.[13][14]

Principle of AlphaLISA Kinase Assay:

Similar to HTRF, this assay measures substrate phosphorylation. A biotinylated substrate is captured by streptavidin-coated Donor beads. A phosphorylation-specific antibody is conjugated to Acceptor beads. Upon phosphorylation, the antibody binds the substrate, bringing the Donor and Acceptor beads into proximity (up to 200 nm).[15] Excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.[15]

Protocol: AlphaLISA Kinase Assay

The protocol is similar to the HTRF assay, with the key difference being the detection reagents (AlphaLISA Donor and Acceptor beads) and the plate reader requirements (an Alpha-enabled reader).[16][17]

Key Considerations for AlphaLISA:

  • Light Sensitivity: Donor beads are light-sensitive and should be handled under subdued light conditions.[13]

  • Bead Concentration: The concentration of Donor and Acceptor beads needs to be optimized for each new assay.

  • Buffer Compatibility: Ensure the assay buffer is compatible with the AlphaLISA chemistry.

Section 2: Secondary Cellular Assays for Target Engagement and Function

Cellular assays are critical for validating hits from primary screens. They confirm that a compound can penetrate the cell membrane, engage its target in a native environment, and elicit a functional response.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to directly measure the binding of a compound to its target protein in cells or cell lysates.[18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.[18][20]

Principle of CETSA:

When a compound binds to its target protein, it generally increases the protein's stability and melting temperature (Tm). In a CETSA experiment, cells are treated with the compound, heated to a specific temperature, and then lysed. The amount of soluble target protein remaining is quantified. A compound that binds and stabilizes its target will result in more soluble protein at a given temperature compared to untreated cells. High-throughput versions of CETSA (HT-CETSA) have been developed using various detection methods.[20][21]

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow Start Cells + Compound Incubation Heat Heating Step (Temperature Gradient) Start->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble/Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., AlphaLISA, Western Blot) Centrifugation->Quantification

Caption: A generalized workflow for a Cellular Thermal Shift Assay.

Protocol: HT-CETSA using AlphaLISA Detection

Materials:

  • Cell line expressing the target kinase.

  • Triazolopyridine hit compounds.

  • PBS and cell lysis buffer.

  • PCR plates or 384-well plates.

  • Thermal cycler or incubator.

  • AlphaLISA kit for the target protein.

Procedure:

  • Cell Treatment: Seed cells in a culture plate and grow to confluency. Treat the cells with various concentrations of the triazolopyridine compounds or DMSO (vehicle control) for 1-2 hours.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR plates.

  • Thermal Challenge: Heat the plates in a thermal cycler to a predetermined temperature (typically near the Tm of the target protein) for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the plates to pellet the aggregated proteins and cell debris.

  • Quantification: Transfer the supernatant (containing the soluble proteins) to a 384-well AlphaLISA plate. Quantify the amount of the target protein using a specific AlphaLISA kit according to the manufacturer's protocol.[16]

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration. A positive result is indicated by an increase in the amount of soluble protein in the presence of the compound.

Table 2: Example CETSA Data for a Triazolopyridine Hit

Compound Concentration (µM)Soluble Target Protein (AlphaLISA Signal)% Stabilization (vs. DMSO)
0 (DMSO)15,0000%
0.125,00067%
160,000300%
1095,000533%
100100,000567%
Luciferase Reporter Gene Assay for Pathway Analysis

For triazolopyridines targeting kinases in specific signaling pathways (e.g., MAPK, NF-κB), luciferase reporter assays are an excellent choice for functional screening.[22] These assays measure the transcriptional activity of a pathway-responsive element.

Principle of Luciferase Reporter Assay:

A reporter construct is created containing a promoter with response elements for a specific transcription factor (e.g., ELK-1 for the MAPK pathway) upstream of the luciferase gene.[22] This construct is transfected into a suitable cell line. Activation of the signaling pathway leads to the binding of the transcription factor to the response element, driving the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to the pathway activity. Inhibitors of the pathway will decrease luciferase expression and the resulting luminescent signal.

Protocol: MAPK Pathway Luciferase Reporter Assay

Materials:

  • Cell line (e.g., HEK293T) stably transfected with an ELK-1 luciferase reporter construct.

  • Triazolopyridine hit compounds.

  • Pathway activator (e.g., EGF or PMA).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 384-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the stable reporter cell line into 384-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the triazolopyridine compounds at various concentrations for 1-2 hours.

  • Pathway Activation: Stimulate the cells with a pathway activator (e.g., EGF) at a concentration that gives a robust signal (e.g., EC80).

  • Incubation: Incubate for 4-6 hours to allow for luciferase gene expression.

  • Lysis and Luminescence Reading: Add the luciferase assay reagent, which lyses the cells and contains the luciferin substrate. Read the luminescence on a plate reader.

Causality and Self-Validation:

  • Orthogonal Assays: It is crucial to perform counterscreens to ensure that the compounds are not direct inhibitors of the luciferase enzyme itself, which is a known liability for some kinase inhibitors.[23][24] This can be done by testing the compounds against purified luciferase enzyme.

  • Dual-Luciferase System: Using a dual-luciferase system, where a second reporter (e.g., Renilla luciferase) is driven by a constitutive promoter, can help to normalize for cell viability and non-specific effects on transcription.[25]

Section 3: Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired change in the phenotype of a cell or organism, without a priori knowledge of the target.[26][27] This approach is valuable for discovering compounds with novel mechanisms of action.[28]

High-Content Imaging:

For a triazolopyridine library, a high-content imaging screen could be designed to assess a complex cellular phenotype relevant to the desired therapeutic area (e.g., cancer, inflammation). For example, one could screen for compounds that reverse a disease-associated morphological change, inhibit cell migration, or induce apoptosis.

Key Steps in a High-Content Phenotypic Screen:

  • Develop a robust cell-based model that recapitulates a key aspect of the disease.

  • Identify a set of image-based readouts (e.g., nuclear morphology, protein localization, cytoskeletal organization) that can be quantified.

  • Screen the triazolopyridine library and acquire images using an automated microscope.

  • Analyze the images using specialized software to extract quantitative data for each feature.

  • Identify hits based on their ability to significantly alter the phenotypic profile.

The challenge with phenotypic screening is the subsequent target deconvolution, which is necessary to understand the mechanism of action of the hit compounds.[27]

Conclusion

The successful screening of triazolopyridine libraries requires a well-designed and rigorously validated HTS cascade. By combining sensitive and robust biochemical assays like HTRF and AlphaLISA for primary screening with informative cell-based assays such as CETSA and reporter gene assays for secondary screening, researchers can efficiently identify and characterize novel modulators of key biological pathways. The protocols and insights provided in this guide are intended to serve as a foundation for developing effective screening campaigns to unlock the full therapeutic potential of the versatile triazolopyridine scaffold.

References

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Quantitative Analysis of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine: A Guide to Method Development and Validation for Trace-Level Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract: This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine. This triazolopyridine derivative may be present as a process-related impurity or a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs). Due to the significant safety implications of such impurities, highly sensitive and specific analytical methods are required for their control.[1][2][3] This guide focuses on a primary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for trace-level quantification and presents a secondary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for applications where higher concentrations are expected. All protocols are designed with reference to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[4][5][6]

Introduction and Method Selection Rationale

3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine belongs to the triazolopyridine class of heterocyclic compounds, a scaffold frequently utilized in medicinal chemistry.[7][8] Its presence in a final drug substance, even at trace levels, can arise from the synthetic route of the API. Regulatory bodies such as the FDA and EMA mandate strict control over impurities that may be genotoxic.[2][3][] Therefore, the primary analytical objective is to develop a method capable of reliably quantifying this amine at parts-per-million (ppm) levels relative to the API.

Methodology Choice:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard and our primary recommendation for trace impurity analysis. Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate quantification even in the presence of a large excess of the API and other matrix components.[10][11] The specificity of MS detection minimizes the risk of co-eluting peaks interfering with the result, a common challenge in impurity analysis.[12]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is more widely available and operationally simpler than LC-MS/MS. However, its sensitivity is significantly lower, and it is more susceptible to interferences. This method is suitable for in-process control where impurity levels might be higher or for API purity assays where the amine is a major component, but it is generally not appropriate for trace genotoxic impurity quantification.[]

Primary Method: LC-MS/MS for Trace Quantification

This section details a robust LC-MS/MS method for the determination of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine at levels relevant for impurity testing.

Principle

The method utilizes reversed-phase liquid chromatography to separate the analyte from the API and other impurities. The analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in MRM mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected, fragmented, and a specific product ion is monitored. This process provides two levels of mass-based selectivity, ensuring high confidence in identification and quantification.

Experimental Workflow: LC-MS/MS Analysis

LC-MSMS_Workflow A Weighing (Standard & Sample) B Dissolution & Dilution (e.g., 50:50 ACN:H2O) A->B C LC Separation (Reversed-Phase C18) B->C D Electrospray Ionization (ESI+) C->D E Q1: Precursor Ion Selection (m/z 177.2) D->E F q2: Collision-Induced Dissociation (CID) E->F G Q3: Product Ion Selection (e.g., m/z 134.1) F->G H Detector G->H I Peak Integration & Calibration Curve Generation H->I J Quantification of Analyte (Result in ppm) I->J

Caption: Workflow for LC-MS/MS quantification of the target amine.

Protocol 1: Preparation of Standards and Samples

Rationale: The choice of diluent is critical to ensure analyte solubility, stability, and compatibility with the chromatographic mobile phase. A mixture of acetonitrile and water is a common and effective choice for polar heterocyclic compounds.

  • Diluent Preparation: Prepare a solution of 50:50 (v/v) acetonitrile and deionized water.

  • Stock Standard Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This is the Stock Standard.

  • Intermediate Standard (1 µg/mL):

    • Pipette 1 mL of the Stock Standard into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1-100 ng/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Intermediate Standard with the diluent. The range should bracket the expected concentration of the impurity.

  • Sample Preparation (Targeting 1 ppm in a 10 mg/mL API solution):

    • Accurately weigh approximately 500 mg of the API sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This yields a 10 mg/mL API solution. A 1 ppm level of the impurity corresponds to 10 ng/mL in this solution.

    • Filter the solution through a 0.22 µm syringe filter if particulate matter is present.

Protocol 2: Instrumental Method

Rationale: A C18 column provides good retention for moderately polar compounds. A gradient elution with a weak acid (formic acid) in the mobile phase promotes protonation of the amine, leading to efficient ionization in positive ESI mode. The MRM transitions are selected for specificity and sensitivity.

Parameter Recommended Condition
LC System UPLC/UHPLC system
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min. (Adjust as needed for separation from API)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions Primary (Quantifier): 177.2 > 134.1Secondary (Qualifier): 177.2 > 106.1(Note: These are hypothetical transitions and must be optimized empirically)
Collision Energy Optimize for each transition using standard infusion.
Method Validation Summary

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][6]

Validation Parameter Acceptance Criteria
Specificity No interfering peaks at the retention time of the analyte in a blank and placebo. Peak purity should be confirmed if possible.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve over the specified range.
Range Typically from the Limit of Quantification (LOQ) to 120% of the specification limit.[13]
Accuracy (Recovery) Mean recovery of 80-120% for the analyte spiked into the sample matrix at three concentration levels.
Precision (RSD) Repeatability: RSD ≤ 15% for ≥6 replicate injections.Intermediate Precision: RSD ≤ 20% when analyzed on different days/by different analysts.
LOQ The lowest concentration on the calibration curve that meets accuracy and precision criteria. Signal-to-noise ratio typically ≥ 10.
LOD Signal-to-noise ratio typically ≥ 3.
Robustness Method performance remains acceptable under small, deliberate variations in parameters (e.g., column temp ±2°C, mobile phase pH ±0.1).

Secondary Method: HPLC-UV for Higher Level Quantification

This method is applicable for process monitoring or for assays where 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine is not a trace component.

Experimental Workflow: HPLC-UV Analysis

HPLC-UV_Workflow A_uv Weighing (Standard & Sample) B_uv Dissolution & Dilution (e.g., Mobile Phase) A_uv->B_uv C_uv HPLC Separation (Reversed-Phase C18) B_uv->C_uv D_uv UV-Vis Detection (e.g., 254 nm) C_uv->D_uv E_uv Peak Integration & Calibration D_uv->E_uv F_uv Quantification of Analyte E_uv->F_uv

Caption: Workflow for HPLC-UV quantification of the target amine.

Protocol 3: Instrumental Method

Rationale: An isocratic method is often sufficient for simpler separations and provides robust, repeatable results. The detection wavelength should be set at a UV absorbance maximum for the analyte to ensure the best sensitivity.

Parameter Recommended Condition
HPLC System Standard HPLC or UHPLC system with UV/PDA detector
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase 70:30 (v/v) Water with 0.1% TFA : Acetonitrile (Adjust ratio for optimal retention)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 254 nm (or optimal wavelength determined by UV scan)

Limitations: The primary limitation of HPLC-UV is its sensitivity and potential for lack of specificity. The LOQ is typically in the range of 0.05-0.1% (500-1000 ppm), making it unsuitable for controlling genotoxic impurities at the levels required by regulatory agencies.[10] Co-elution with other UV-active species can lead to inaccurate quantification.

Conclusion

For the reliable quantification of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine as a potential impurity in pharmaceutical substances, a validated LC-MS/MS method is strongly recommended. Its superior sensitivity and selectivity are essential for meeting the stringent regulatory requirements for impurity control.[1][] The HPLC-UV method described herein serves as a viable alternative for applications where trace-level detection is not required. The successful implementation of either method is contingent upon a thorough validation that demonstrates the procedure is fit for its intended purpose, as outlined in the ICH Q2(R1) guidelines.[4][5][14]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Cui, P., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6296. [Link]

  • Jain, D., et al. (2022). Review on identification and quantification of genotoxic impurities. ScienceScholar, 4(2), 39-50. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2024). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • Baeza, J. J. (2010). Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wegscheider, W. (2008). Validation of analytical methods in accordance with ICH guidelines Q2(R1). Scribd. [Link]

  • Jireš, J., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. ResearchGate. [Link]

  • AB SCIEX. (2012). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

  • The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]

  • Li, L., et al. (2022). Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model. European Journal of Medicinal Chemistry, 231, 114122. [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][4][14]triazolo[4,3-b][1][4][14]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

Sources

Application Notes & Protocols: In Vitro Experimental Design for 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[2][4][5] This document provides a comprehensive guide for the in vitro characterization of a specific derivative, 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine . We present a logical, tiered experimental workflow designed to efficiently assess its biological activity, confirm target engagement, identify its molecular target, and elucidate its effect on downstream signaling pathways. The protocols herein are structured to ensure scientific rigor and data integrity, providing researchers in drug discovery and chemical biology with a robust framework for investigating novel small molecules.

Compound Profile

  • Compound Name: 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine

  • CAS Number: 1215932-77-6[6]

  • Molecular Formula: C₈H₁₀N₄[7]

  • Molecular Weight: 162.19 g/mol [7]

  • Chemical Structure: (Structure would be depicted here in a formal document)

Guiding Philosophy: A Phased Approach to In Vitro Characterization

To avoid costly and time-consuming experiments, we advocate for a phased approach that builds a strong evidentiary case for the compound's mechanism of action. Each phase answers a critical question, and the data from one phase informs the design of the next. This workflow ensures that resources are directed toward compounds with validated cellular activity and a clear biological rationale.

G cluster_0 Phase 1: Cellular Phenotype cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action pheno Initial Bioactivity Screening (Cell Viability / Cytotoxicity) target_engagement Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA) pheno->target_engagement Does the compound interact with a target in the cell? biochem Biochemical Potency (In Vitro Kinase Assay) target_engagement->biochem What is the direct target and what is its potency (IC50)? pathway Cellular Pathway Analysis (Western Blot) biochem->pathway Does the compound affect the target's signaling pathway in cells?

Figure 1: A phased experimental workflow for characterizing small molecule inhibitors.

Phase 1: Initial Assessment of Biological Activity

Objective: To determine if 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine exerts a biological effect on whole cells and to establish a dose-response relationship (IC50) for guiding subsequent experiments.

Protocol 1: Cell Viability Assessment using CellTiter-Glo®

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[8][9] Its high sensitivity and "add-mix-measure" format make it ideal for multi-well plate screening.[9] A reduction in the luminescent signal upon treatment indicates either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects.

Materials:

  • Selected cancer cell line (e.g., MKN-45 gastric cancer cells, given the activity of similar compounds against c-Met-amplified lines[2]).

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (stock solution in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat.# G7570).

  • Opaque-walled 96-well or 384-well plates suitable for luminescence.

  • Multichannel pipette.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are healthy and in the logarithmic growth phase.[10]

    • Dilute cells in complete growth medium to an optimized seeding density (e.g., 5,000 cells/well in a 96-well plate).

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled plate.

    • Causality: Optimizing cell density is critical; too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[10]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a serial dilution series of the compound in complete growth medium. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

    • Add the diluted compound or vehicle control (medium with the same DMSO concentration) to the appropriate wells.

    • Incubate for a predetermined exposure period (e.g., 72 hours).

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[9]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis & Presentation:

  • Normalize the data by setting the vehicle control (DMSO) as 100% viability and a "no cells" or high-concentration inhibitor control as 0% viability.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC50).

CompoundCell LineAssayIncubation TimeIC50 (µM)
3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amineMKN-45CellTiter-Glo®72hExample: 1.25
Positive Control (e.g., Crizotinib)MKN-45CellTiter-Glo®72hExample: 0.05

Phase 2: Confirmation of Target Engagement in a Cellular Context

Objective: To verify that the compound directly interacts with and stabilizes its protein target(s) within intact cells.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is based on the principle that when a small molecule binds to a protein, it generally increases the protein's thermal stability.[11][12] When cells are heated, unstable proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[11] By measuring the amount of soluble target protein at various temperatures, we can detect this stabilization as a "thermal shift," providing direct evidence of target engagement in a physiological environment.[13]

CETSA_Workflow start Culture and treat cells (Vehicle vs. Compound) heat Aliquot and heat samples across a temperature gradient start->heat lyse Lyse cells (Freeze-Thaw Cycles) heat->lyse centrifuge Centrifuge to separate aggregated vs. soluble proteins lyse->centrifuge collect Collect soluble fraction (Supernatant) centrifuge->collect detect Detect target protein (Western Blot / SDS-PAGE) collect->detect analyze Analyze and plot soluble protein vs. temperature detect->analyze

Figure 2: Workflow for a traditional Western Blot-based CETSA experiment.

Materials:

  • Cells and culture reagents as in Protocol 1.

  • 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine and vehicle (DMSO).

  • Phosphate-buffered saline (PBS).

  • Protease and phosphatase inhibitor cocktails.

  • PCR tubes and a thermal cycler.

  • Apparatus for cell lysis (e.g., liquid nitrogen).

  • High-speed refrigerated centrifuge.

  • Reagents for Western Blotting (see Protocol 4).

  • Antibody specific to a hypothesized target (e.g., anti-c-Met antibody).

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the compound at a concentration known to be effective (e.g., 10x IC50 from Protocol 1) or with a vehicle control (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).[14]

    • Include an unheated control sample.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[14]

    • Separate the soluble fraction (containing stabilized proteins) from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[14]

  • Detection:

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

    • Analyze the amount of the target protein in each sample using Western Blotting (as detailed in Protocol 4).

Data Analysis & Presentation:

  • Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.

  • Plot the percentage of soluble protein (relative to the unheated control) against temperature for both conditions.

  • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Temperature (°C)Soluble Protein (Vehicle, % of Control)Soluble Protein (Compound, % of Control)
40100%100%
4698%99%
5275%95%
5830%70%
645%25%

Phase 3: Elucidation of Molecular Mechanism

Objective: To identify the direct molecular target of the compound and confirm its inhibitory action on the relevant signaling pathway.

Protocol 3: In Vitro Kinase Assay

Rationale: Based on the known activities of the triazolopyridine scaffold, protein kinases are a highly probable target class.[2] An in vitro kinase assay using a purified recombinant enzyme and substrate directly measures the compound's ability to inhibit the kinase's catalytic activity. This biochemical assay is essential for confirming the direct target and determining a precise IC50 value, free from cellular complexities like membrane permeability or efflux pumps.[15]

Materials:

  • Recombinant human kinase (e.g., c-Met, sourced from a commercial vendor).

  • Specific peptide substrate for the kinase.

  • Kinase assay buffer.

  • ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or used in non-radioactive formats like ADP-Glo™).[16][17]

  • 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine serial dilutions.

  • Reaction plates (e.g., 384-well).

  • Detection reagents (e.g., for ADP-Glo™, or materials for phosphocellulose paper/scintillation counting for radioactive assays).

Procedure (Example using ADP-Glo™):

  • Kinase Reaction:

    • To each well of a 384-well plate, add the kinase, the specific substrate, and the compound at various concentrations (or vehicle control).

    • Initiate the kinase reaction by adding ATP at a concentration near its Km for the specific kinase.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Causality: Performing the assay at the ATP Km concentration ensures that the inhibition observed is competitive and relevant to physiological ATP levels.

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence with a plate reader. The signal is directly proportional to kinase activity.

Data Analysis & Presentation:

  • Calculate the percentage of kinase inhibition relative to the vehicle control.

  • Plot % inhibition against the log of compound concentration and fit to a dose-response curve to determine the biochemical IC50.

CompoundTarget KinaseAssayBiochemical IC50 (nM)
3,8-Dimethyl-triazolo[4,3-a]pyridin-6-aminec-MetADP-Glo™Example: 52
Positive Control (e.g., Crizotinib)c-MetADP-Glo™Example: 5
Protocol 4: Cellular Pathway Analysis by Western Blot

Rationale: After confirming direct inhibition of a kinase, it is crucial to demonstrate that this inhibition translates to a functional blockade of the downstream signaling pathway in cells.[18] Western blotting allows for the visualization and quantification of the phosphorylation status of key downstream proteins. A potent inhibitor should decrease the phosphorylation of the kinase's substrates.

Signaling_Pathway cluster_0 Hypothetical Kinase Cascade Ligand Growth Factor (e.g., HGF) RTK Receptor Tyrosine Kinase (e.g., c-Met) Ligand->RTK Activates P P RTK->P Autophosphorylation Compound 3,8-Dimethyl-triazolo [4,3-a]pyridin-6-amine Compound->RTK INHIBITS Substrate Downstream Substrate (e.g., Gab1, STAT3) P2 P Substrate->P2 Response Cellular Response (Proliferation, Survival) P->Substrate Phosphorylates P2->Response Activates

Figure 3: Simplified signaling pathway illustrating the inhibitory action of the compound.

Materials:

  • Cell culture reagents and compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors.[19]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and electrophoresis equipment.

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-ERK, anti-total-ERK, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to attach. Serum-starve cells overnight if necessary to reduce basal pathway activation.

    • Pre-treat cells with various concentrations of the compound for 1-2 hours.

    • Stimulate the pathway with the relevant ligand (e.g., HGF for the c-Met pathway) for a short period (e.g., 15 minutes).

    • Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[19]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Trustworthiness: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-c-Met) and a loading control (e.g., anti-GAPDH).

Data Analysis & Presentation:

  • Quantify band intensities using densitometry software.

  • For each sample, normalize the phospho-protein signal to the total protein signal.

  • Present the data as a bar graph showing the dose-dependent decrease in substrate phosphorylation.

References

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  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]

  • Gincaitė, V., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals. [Link]

  • Sunose, M., et al. (2012). Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3Kγ for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kim, J., et al. (2021). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. European Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Triazolopyridine Scaffold

Triazolopyridines are a prominent class of heterocyclic compounds characterized by a fused triazole and pyridine ring system.[1] This structural motif serves as a key pharmacophore in a variety of clinically significant drugs, including the anxiolytic and antidepressant trazodone, and the Janus kinase (JAK) inhibitor filgotinib.[1][2] The broad-spectrum biological activity of triazolopyridine derivatives has established them as a focal point in medicinal chemistry and drug discovery.[3] These compounds have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][4][5]

The mechanism of action for triazolopyridine compounds is diverse and target-specific. For instance, some derivatives function as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[5][6] Others have been shown to inhibit DNA gyrase, induce apoptosis, or act as bromodomain and extra-terminal domain (BET) family inhibitors, like BRD4, which are critical for epigenetic regulation.[1][7][8] Given this mechanistic diversity, a robust and multifaceted approach to in vitro characterization using cell-based assays is essential for researchers in drug development.

This guide provides detailed protocols and expert insights for conducting a panel of foundational cell-based assays to evaluate the efficacy and mechanism of action of novel triazolopyridine compounds. The protocols are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.

I. General Considerations for Handling Triazolopyridine Compounds

A. Solubility and Stability:

A primary challenge in cell-based assays is ensuring the test compound remains soluble and stable in culture media to provide accurate and reproducible results.

  • Initial Stock Solution: Triazolopyridine compounds are often sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent such as dimethyl sulfoxide (DMSO).

  • Working Dilutions: Prepare serial dilutions from the stock solution in complete cell culture medium immediately before use. It is crucial to ensure the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9]

  • Solubility Assessment: Visually inspect the prepared dilutions for any signs of precipitation. For more rigorous analysis, techniques like nephelometry can be employed to quantify solubility.

  • Stability: The stability of triazolopyridine compounds in culture media can vary. It is advisable to perform preliminary stability tests, especially for long-term incubation assays. This can be assessed by incubating the compound in media for the duration of the experiment and then analyzing its concentration and integrity using methods like HPLC.

B. Cell Line Selection:

The choice of cell line is critical and should be guided by the therapeutic target of the triazolopyridine compound.

  • Target Expression: Select cell lines known to express the target of interest (e.g., a specific kinase or bromodomain protein). This can be confirmed through literature review, public databases (e.g., the Cancer Cell Line Encyclopedia), or internal expression analysis via Western blotting or qPCR.

  • Disease Relevance: Utilize cell lines derived from the disease context being studied (e.g., specific cancer types, inflammatory cell lines). For instance, MV4-11, a human acute myeloid leukemia cell line, is a relevant model for testing BRD4 inhibitors.[7]

  • Growth Characteristics: Consider the doubling time and growth characteristics of the cell line to optimize seeding densities and assay duration.

II. Core Assays for Characterizing Triazolopyridine Activity

This section details the protocols for a suite of essential cell-based assays to determine the cytotoxic, anti-proliferative, and apoptotic effects of triazolopyridine compounds.

A. Cell Viability and Cytotoxicity Assays

These assays provide a fundamental measure of a compound's effect on cell health and are often the first step in the screening cascade.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol: MTT Cell Viability Assay [11]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the triazolopyridine compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[12][13][14] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[12] This assay is known for its high sensitivity and suitability for high-throughput screening.[13]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [12][13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Plate Equilibration: After the treatment incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[13]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Assay Principle Advantages Considerations
MTT Colorimetric measurement of mitochondrial reductase activity.Inexpensive, widely used.Requires multiple steps, potential for interference from colored compounds.
CellTiter-Glo® Luminescent measurement of ATP levels.[16]High sensitivity, simple "add-mix-measure" format, suitable for HTS.[12]Reagent cost can be higher.
B. Cell Proliferation Assays

These assays directly measure the rate of cell division and are crucial for distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[17][18] Incorporated BrdU can be detected using specific antibodies, allowing for the quantification of proliferating cells.[17][19]

Protocol: BrdU Cell Proliferation Assay [19][20][21]

  • Cell Seeding and Treatment: Seed and treat cells with the triazolopyridine compound as described in the cell viability protocols.

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.[21] The optimal incubation time will depend on the cell line's proliferation rate.[17]

  • Fixation and Denaturation: Remove the labeling solution and fix the cells with a suitable fixative (e.g., 3.7% formaldehyde). Permeabilize the cells and denature the DNA using an acidic solution (e.g., 2N HCl) to expose the incorporated BrdU.[18][19]

  • Immunodetection: Neutralize the acid and block non-specific binding. Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]

  • Substrate Addition and Measurement: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance using a microplate reader.[20]

  • Data Analysis: Quantify the relative proliferation rate compared to controls.

C. Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[22] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[22][23] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[22]

Protocol: Caspase-Glo® 3/7 Assay [22][24][25]

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Plate Equilibration: Equilibrate the plate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix briefly on a plate shaker and incubate at room temperature for 30 minutes to 3 hours to allow for cell lysis and signal generation.[23]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescent signal to cell number (from a parallel viability assay) to determine the specific increase in caspase activity.

III. Target Engagement and Pathway Analysis

Once the phenotypic effects of a triazolopyridine compound are established, the next critical step is to confirm its engagement with the intended molecular target and its impact on downstream signaling pathways.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining at each temperature using techniques like Western blotting or mass spectrometry.

B. Western Blotting for Pathway Analysis

Western blotting is an indispensable technique for investigating the phosphorylation status and expression levels of key proteins within a signaling cascade.[26] For triazolopyridine compounds that target kinases, this is essential for confirming mechanism of action.[27][28]

Example: Analysis of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[26] Key components include ERK1/2, JNK, and p38.[29]

Protocol: Western Blot Analysis of MAPK Pathway Proteins [26][28]

  • Cell Lysis: After treatment with the triazolopyridine compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK1/2, phospho-p38) and the total forms of these proteins overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation. A loading control (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

IV. Data Interpretation and Self-Validation

  • Dose-Response Curves: Always generate multi-point dose-response curves to accurately determine potency metrics like IC50 or EC50.

  • Positive and Negative Controls: Include appropriate controls in every experiment. A known inhibitor of the target pathway serves as a positive control, while a vehicle-treated group serves as the negative control.

  • Statistical Analysis: Perform appropriate statistical analysis to determine the significance of the observed effects.

V. Visualizations and Workflows

Diagrams

G cluster_0 General Workflow for Triazolopyridine Compound Evaluation cluster_1 Phenotypic Assays cluster_2 Mechanism of Action Assays A Compound Preparation (Stock Solution in DMSO) C Compound Treatment (Serial Dilutions) A->C B Cell Seeding (96-well plates) B->C D Cell Viability (MTT / CellTiter-Glo) C->D E Cell Proliferation (BrdU Assay) C->E F Apoptosis (Caspase-Glo 3/7) C->F G Target Engagement (CETSA) C->G H Pathway Analysis (Western Blot) C->H I Data Analysis (IC50 / Pathway Modulation) D->I E->I F->I G->I H->I

Caption: General workflow for the in vitro evaluation of triazolopyridine compounds.

G cluster_0 MAPK Signaling Pathway Inhibition Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Triazolopyridine Triazolopyridine Kinase Inhibitor Triazolopyridine->RAF Inhibition Triazolopyridine->MEK Inhibition

Sources

Application Notes and Protocols: Screening of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine for Kinase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important targets for modern drug discovery. The triazolopyridine scaffold has emerged as a significant "leitmotif" in medicinal chemistry due to its versatile biological activities.[2][3][4] Derivatives of triazolopyridine have been successfully developed as inhibitors for a range of kinases, including PIM kinase, JAK1/2, c-Met, and VEGFR2, demonstrating the therapeutic potential of this heterocyclic system.[5][6]

This application note describes the use of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine , a representative of the triazolopyridine class, in kinase inhibitor screening campaigns. While this specific molecule is presented as a case study, the principles and protocols outlined herein are broadly applicable to the screening of other small molecules against various kinase targets. We will detail robust, high-throughput screening methodologies and provide insights into the experimental design and data interpretation necessary for the successful identification and characterization of novel kinase inhibitors.

Scientific Principles of Kinase Inhibition Screening

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate (peptide, protein, or other molecule).[7] An inhibitor will reduce this activity. Several methods can be employed to measure kinase activity, each with its own advantages.[8]

  • Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction.[7][9][10] A luciferase enzyme uses the remaining ATP to produce a luminescent signal.[10] Therefore, high kinase activity results in low luminescence, and inhibition of the kinase leads to a higher luminescent signal.[11] This method is highly sensitive, amenable to high-throughput screening (HTS), and can be used with virtually any kinase and substrate combination.[7][10]

  • Fluorescence Resonance Energy Transfer (FRET): FRET-based assays typically use a peptide substrate labeled with a donor and an acceptor fluorophore.[12][13] When the substrate is unphosphorylated, the fluorophores are in close proximity, allowing for energy transfer. Upon phosphorylation, a conformational change or proteolytic cleavage can separate the fluorophores, leading to a change in the FRET signal.[13] This method allows for continuous measurement of phosphorylation.[14][15]

  • Fluorescence Polarization (FP): FP assays are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to low polarization of emitted light.[16][17] When this tracer binds to a larger molecule, such as a kinase or an antibody that recognizes a phosphorylated substrate, its rotation slows, and the polarization of the emitted light increases.[17] This technique is particularly useful for directly measuring the binding of an inhibitor to a kinase.[18]

Experimental Workflow for Kinase Inhibitor Screening

A typical workflow for screening a compound like 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine involves a primary screen to identify initial "hits," followed by secondary assays to confirm activity and determine potency.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency Compound Library Compound Library Primary Assay Primary HTS Assay (e.g., Kinase-Glo®) Compound Library->Primary Assay Test Compound: 3,8-Dimethyl-triazolo [4,3-a]pyridin-6-amine Hit Identification Initial Hit Identification Primary Assay->Hit Identification Identify compounds that modulate kinase activity Dose-Response Dose-Response Assay (IC50 Determination) Hit Identification->Dose-Response Confirm activity and determine potency Secondary Assay Orthogonal Secondary Assay (e.g., FRET or FP) Dose-Response->Secondary Assay Validate hits with a different technology Lead Optimization Lead Optimization Secondary Assay->Lead Optimization Advance validated hits

Figure 1: A generalized workflow for kinase inhibitor screening, from primary high-throughput screening to hit validation and lead optimization.

Protocols

Protocol 1: Primary Screening using the Kinase-Glo® Luminescent Kinase Assay

This protocol is designed for a high-throughput primary screen to identify if 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine inhibits a target kinase.

A. Materials and Reagents:

  • Target Kinase and corresponding substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)[9]

  • 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Kinase reaction buffer

  • White, opaque 96- or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

B. Experimental Procedure:

  • Compound Preparation: Prepare a stock solution of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine in DMSO. For a primary screen, a final concentration of 10 µM is typical. Prepare serial dilutions of staurosporine for the positive control.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the test compound dilution to the appropriate wells.

    • Add 5 µL of DMSO to the positive control (kinase activity) and negative control (no kinase) wells.

    • Add 5 µL of staurosporine to the positive inhibitor control wells.

    • Prepare a master mix containing the kinase, substrate, and ATP in kinase reaction buffer.

    • Add 20 µL of the kinase reaction master mix to the wells containing the test compound and positive controls.

    • Add 20 µL of a master mix without the kinase to the negative control wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for the specific kinase.

  • Kinase-Glo® Reagent Addition:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well.

  • Signal Development and Measurement:

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

C. Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (Luminescence_test_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control)

  • Hit Criteria: A common threshold for a "hit" is >50% inhibition at the screening concentration.

Control/SampleDescriptionExpected Luminescence
Negative Control No kinase, DMSOMaximum (baseline ATP)
Positive Control Kinase, DMSOMinimum (ATP depletion)
Inhibitor Control Kinase, StaurosporineHigh (Inhibited ATP depletion)
Test Compound Kinase, 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amineVariable (High if inhibitory)
Table 1: Expected outcomes for controls in a Kinase-Glo® assay.
Protocol 2: IC50 Determination using a FRET-Based Kinase Assay

This protocol is for determining the potency (IC50 value) of a confirmed hit from the primary screen.

A. Materials and Reagents:

  • Target Kinase

  • FRET-based kinase substrate (e.g., a peptide with donor/acceptor fluorophores)

  • 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

  • ATP

  • Kinase reaction buffer

  • Black, non-binding 96- or 384-well plates

  • Fluorescence plate reader with FRET capabilities

B. Experimental Procedure:

  • Compound Dilution: Prepare a serial dilution of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine in DMSO, typically starting from 100 µM down to the low nanomolar range.

  • Reaction Setup:

    • Add 2.5 µL of each compound dilution to the wells of the assay plate. Include DMSO-only wells for 0% inhibition control and wells without kinase for 100% inhibition control.

    • Prepare a master mix containing the kinase and FRET substrate in the reaction buffer.

    • Add 22.5 µL of this master mix to each well.

  • Initiate Reaction: Start the kinase reaction by adding 25 µL of ATP solution to all wells. The final volume should be 50 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

    • Measure the FRET signal (ratio of acceptor to donor emission) at regular intervals (e.g., every 5 minutes) for 60-90 minutes.[14]

C. Data Analysis:

  • Determine Reaction Rates: Calculate the initial reaction velocity for each inhibitor concentration from the linear phase of the kinetic progress curves.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO_control))

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 FRET Principle cluster_1 Effect of Kinase Substrate Donor Peptide Substrate Acceptor Emission_A Emission (Acceptor λ) Substrate:f2->Emission_A Phosphorylated Donor Phosphorylated Substrate (Conformational Change) Acceptor Substrate->Phosphorylated Kinase + ATP Excitation Excitation (Donor λ) Excitation->Substrate:f0 FRET FRET Occurs Emission_D Emission (Donor λ) Phosphorylated:f0->Emission_D Excitation2 Excitation (Donor λ) Excitation2->Phosphorylated:f0 No_FRET FRET Disrupted Inhibitor Inhibitor Inhibitor->Substrate Blocks Phosphorylation

Sources

Application Notes and Protocols for the Development of Novel Therapeutics with a Triazolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The triazolopyridine scaffold, a bicyclic heterocycle formed by the fusion of a triazole and a pyridine ring, represents a "privileged structure" in modern drug discovery.[1][2] Its inherent structural features, including the presence of multiple nitrogen atoms that can act as hydrogen bond donors and acceptors, and a rigid, planar geometry, allow for diverse and high-affinity interactions with a wide range of biological targets.[2] This versatility has led to the development of therapeutics targeting a broad spectrum of diseases.

There are several isomeric forms of the triazolopyridine ring system, with the[1][3]triazolo[4,3-a]pyridine and[1][3]triazolo[1,5-a]pyridine being the most extensively studied in medicinal chemistry.[1] Notable examples of drugs containing this scaffold include the antidepressant Trazodone, which functions as a serotonin reuptake inhibitor and antagonist at 5-HT2A/2C receptors. The broad biological activities of triazolopyridine derivatives are well-documented and include anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][2] This wide range of activities underscores the potential of the triazolopyridine scaffold as a foundational element for the design of novel therapeutics.

This guide provides a comprehensive overview of the key methodologies and protocols for researchers engaged in the development of novel therapeutics based on the triazolopyridine scaffold. It is designed to offer both the "how" and the "why," grounding experimental procedures in established scientific principles to facilitate a rational and efficient drug discovery process.

Part 1: Synthesis of the Triazolopyridine Core

The synthesis of the triazolopyridine scaffold can be achieved through various routes. A common and effective method for the preparation of the[1][3]triazolo[4,3-a]pyridine core involves the cyclization of a 2-hydrazinopyridine precursor. The following protocol details a one-pot synthesis from readily available starting materials.[4]

Protocol 1: One-Pot Synthesis of 3-Aryl-[1][3][4]triazolo[4,3-a]pyridines

This protocol describes the synthesis of 3-aryl-[1][3]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and various aromatic aldehydes. The reaction proceeds via the formation of a hydrazone intermediate, followed by an oxidative cyclization.

Materials:

  • 2-Hydrazinopyridine

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol (absolute)

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-hydrazinopyridine (1.0 eq), the desired aromatic aldehyde (1.05 eq), and ethanol (20 mL).

  • Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Oxidative Cyclization: To the reaction mixture, add potassium carbonate (2.0 eq) followed by the portion-wise addition of iodine (1.5 eq) over 10 minutes.

  • Reaction Completion: Stir the reaction mixture at room temperature for an additional 4-6 hours. Monitor the reaction by TLC until the hydrazone intermediate is no longer observed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-[1][3]triazolo[4,3-a]pyridine.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • One-Pot Synthesis: This approach improves efficiency and reduces waste by eliminating the need to isolate the hydrazone intermediate.

  • Potassium Carbonate: Acts as a base to facilitate the cyclization reaction.

  • Iodine: Serves as a mild oxidizing agent to promote the intramolecular C-N bond formation, leading to the stable aromatic triazole ring.

  • Sodium Thiosulfate Quench: Necessary to neutralize the unreacted iodine, which can interfere with purification and downstream applications.

Part 2: Biological Evaluation of Triazolopyridine Derivatives

The diverse biological activities of triazolopyridine derivatives necessitate a range of assays to characterize their therapeutic potential. This section provides detailed protocols for two key assays: an in vitro kinase inhibition assay, relevant for anticancer and anti-inflammatory applications, and a cell viability assay to assess cytotoxicity.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: JAK3)

Janus kinases (JAKs) are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[5] Selective inhibition of JAKs is a promising therapeutic strategy for autoimmune diseases. This protocol outlines a method to assess the inhibitory activity of a triazolopyridine compound against JAK3.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (triazolopyridine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Then, dilute these solutions in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add:

    • 2.5 µL of the test compound dilution (or DMSO for control wells).

    • 5 µL of a solution containing the peptide substrate and ATP in kinase buffer.

  • Enzyme Addition: Initiate the kinase reaction by adding 2.5 µL of the JAK3 enzyme solution in kinase buffer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind Experimental Choices:

  • ADP-Glo™ Assay: This is a highly sensitive and robust method for measuring kinase activity by quantifying the amount of ADP produced. It is less prone to interference from colored or fluorescent compounds compared to other methods.

  • Low DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity and interfere with the assay.

  • Controls: Including positive (no inhibitor) and negative (no enzyme) controls is crucial for data normalization and validation.

Protocol 3: Cell Viability MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6][7] This assay is widely used in drug discovery to evaluate the cytotoxic effects of potential anticancer agents.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (triazolopyridine derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Determine the optimal cell seeding density through a preliminary experiment to ensure a linear relationship between cell number and absorbance.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for a "medium only" blank.

    • Incubate the plate for 24 hours to allow cells to attach.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO used for the test compounds).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[7]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • MTT as an Indicator of Viability: The reduction of MTT to formazan is carried out by mitochondrial dehydrogenases in metabolically active, viable cells.[6]

  • Solubilization Step: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for accurate absorbance measurement.

  • Dose-Response Curve: This allows for the quantification of the compound's potency in terms of its IC₅₀ value.

Part 3: Data Interpretation and Lead Optimization

Structure-Activity Relationship (SAR) Studies

Systematic modification of the triazolopyridine scaffold and analysis of the resulting changes in biological activity (Structure-Activity Relationship) is a cornerstone of lead optimization. The goal is to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Hypothetical SAR Data for Triazolopyridine-Based JAK3 Inhibitors

Compound IDR¹ SubstituentR² SubstituentJAK3 IC₅₀ (nM)
TP-1 HPhenyl520
TP-2 MethylPhenyl350
TP-3 H4-Fluorophenyl150
TP-4 H4-Methoxyphenyl800
TP-5 H3-Aminophenyl85
TP-6 Methyl4-Fluorophenyl95

This is example data and does not reflect actual experimental results.

Interpretation of Hypothetical SAR Data:

  • Effect of R¹: The introduction of a small alkyl group like methyl at the R¹ position (TP-2 vs. TP-1) shows a modest increase in potency.

  • Effect of R²:

    • Substitution on the phenyl ring at the R² position has a significant impact on activity.

    • An electron-withdrawing group like fluorine at the 4-position (TP-3) enhances potency compared to the unsubstituted phenyl ring (TP-1).

    • An electron-donating group like methoxy at the 4-position (TP-4) is detrimental to activity.

    • An amino group at the 3-position (TP-5) provides a significant boost in potency, possibly due to a key hydrogen bonding interaction in the kinase active site.

  • Combined Effects: Combining a methyl group at R¹ with a 4-fluorophenyl group at R² (TP-6) does not show an additive effect, suggesting a more complex interplay of steric and electronic factors.

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures in drug development.[8][9] A panel of in vitro assays can provide valuable insights into the drug-like properties of triazolopyridine derivatives.

Key In Vitro ADME/Tox Assays: [8][10]

  • Solubility: Determines the aqueous solubility of a compound, which is critical for oral absorption.

  • Metabolic Stability: Assesses the compound's stability in the presence of liver microsomes or hepatocytes to predict its in vivo half-life.[8]

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[8][11]

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.

  • Permeability (e.g., Caco-2 or PAMPA): Predicts the intestinal absorption of orally administered drugs.[8]

  • hERG Inhibition: Assesses the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.[12]

  • Cytotoxicity in Non-cancerous Cell Lines: Evaluates the general toxicity of the compound.

Table 2: Hypothetical ADME/Tox Profile of a Lead Triazolopyridine Compound (TP-5)

ParameterAssayResultInterpretation
Solubility Kinetic Solubility75 µMModerate solubility
Metabolic Stability Human Liver Microsomest½ = 45 minModerate metabolic stability
CYP Inhibition CYP3A4 IC₅₀> 20 µMLow risk of CYP3A4-mediated drug interactions
Permeability Caco-2 (A→B)15 x 10⁻⁶ cm/sHigh permeability, good oral absorption predicted
Cardiotoxicity hERG IC₅₀> 30 µMLow risk of cardiotoxicity

This is example data and does not reflect actual experimental results.

Visualizations

Diagrams

Caption: The core chemical structure of the[1][3]triazolo[4,3-a]pyridine scaffold.

Synthetic_Workflow Start 2-Hydrazinopyridine + Aromatic Aldehyde Hydrazone Hydrazone Formation (Ethanol, RT) Start->Hydrazone Cyclization Oxidative Cyclization (I₂, K₂CO₃) Hydrazone->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification Product 3-Aryl-[1,2,4]triazolo- [4,3-a]pyridine Purification->Product

Caption: A generalized workflow for the synthesis of triazolopyridine derivatives.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Compound Library (Triazolopyridine Derivatives) B In Vitro Kinase Assay (e.g., JAK3 @ 10 µM) A->B C Dose-Response (IC₅₀) Kinase Assay B->C Hits D Cell-Based Viability Assay (e.g., MTT on Cancer Cell Line) C->D E In Vitro ADME/Tox Profiling D->E Leads F SAR Studies E->F G In Vivo Efficacy Studies E->G F->C Iterative Design

Caption: A typical screening cascade for identifying lead triazolopyridine compounds.

Conclusion and Future Perspectives

The triazolopyridine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics across a wide range of disease areas. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive platform for medicinal chemists. The protocols and strategies outlined in this guide provide a foundational framework for researchers to design, synthesize, and evaluate novel triazolopyridine-based drug candidates. Future research in this area will likely focus on the development of more selective inhibitors for specific biological targets, the exploration of novel therapeutic applications, and the use of computational methods to guide the rational design of next-generation triazolopyridine therapeutics.

References

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • Wang, X. M., et al. (2020). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 206, 112688.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. Retrieved from [Link]

  • RSC Publishing. (n.d.). A facile and practical one-pot synthesis of[1][3]triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Kamal, A., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Journal of Medicinal Chemistry, 64(15), 10845-10885.
  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251.

  • ResearchGate. (n.d.). A Mild Synthesis of[1][3]Triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from [Link]

  • Hatherell, S. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World.

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Mastering the Purification of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the heterocyclic compound 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine stands as a valuable scaffold. Its structural motif is of significant interest for the development of novel therapeutics, particularly targeting disorders of the central nervous system.[1] The efficacy and safety of any potential drug candidate derived from this core structure are inextricably linked to its purity. Unidentified impurities, such as starting materials, by-products, or degradation products, can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose significant toxicological risks.

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the purification of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine. Moving beyond a simple recitation of steps, this document delves into the rationale behind the selection of specific techniques and parameters, empowering the user to adapt and troubleshoot these methods effectively. The protocols described herein are designed to be self-validating systems, ensuring a robust and reproducible purification workflow.

Understanding the Molecule: Physicochemical Properties and Purification Strategy

3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound featuring a fused triazolopyridine ring system with a primary amine and two methyl substituents. Its chemical structure imparts several key characteristics that inform the purification strategy:

  • Basicity: The presence of the pyridin-6-amine moiety confers basic properties to the molecule. This is a critical consideration for chromatographic techniques, as the amine can interact strongly with acidic stationary phases like silica gel.

  • Aromaticity: The fused aromatic ring system suggests a degree of thermal stability and potential for π-π stacking interactions.

  • Polarity: The amine group and the nitrogen atoms in the triazole ring contribute to the molecule's polarity, influencing its solubility in various organic solvents.

Based on these properties, the primary purification techniques explored in this guide are recrystallization and column chromatography . Each method offers distinct advantages and can be tailored to remove specific types of impurities.

Purification Workflow Overview

The following diagram illustrates a logical workflow for the purification of crude 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine, starting from the post-synthesis workup.

PurificationWorkflow cluster_synthesis Crude Product cluster_primary Primary Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude 3,8-Dimethyl-triazolo [4,3-a]pyridin-6-amine Recrystallization Recrystallization (Free Base or Salt) Crude->Recrystallization High crude purity (>85%) ColumnChrom Column Chromatography Crude->ColumnChrom Complex mixture or low crude purity Analysis Purity Assessment (LC-MS, NMR) Recrystallization->Analysis ColumnChrom->Analysis Analysis->Recrystallization Further Purification Needed PureProduct Pure Product (>98%) Analysis->PureProduct Purity Confirmed

Caption: General purification workflow for 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine.

Method 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the target compound and its impurities in a solvent at different temperatures. For basic compounds like the target amine, two primary recrystallization strategies can be employed: recrystallization of the free base or recrystallization of a salt form.

Protocol 1.1: Recrystallization of the Free Base

This method is suitable when the impurities have significantly different solubility profiles from the target compound. The key is to find a solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures.

Rationale for Solvent Selection: Given the annulated pyridine structure, which can present crystallization challenges, a systematic solvent screen is recommended.[2] Common solvents for heterocyclic amines include alcohols (ethanol, isopropanol), acetonitrile, and ethyl acetate, or mixtures thereof with less polar solvents like hexanes or toluene.[2]

Solvent Suitability Table

Solvent SystemRationaleExpected Outcome
Ethanol/WaterEthanol solubilizes the amine, and water acts as an anti-solvent. Good for moderately polar compounds.May yield high-purity crystals if impurities are more soluble in the mixture.
AcetonitrileA polar aprotic solvent that can be effective for compounds with nitrogen heterocycles.Can provide good crystal formation upon slow cooling.
Ethyl Acetate/HexanesA moderately polar solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added until turbidity is observed.Effective for removing both more polar and less polar impurities.
TolueneA non-polar aromatic solvent that can be effective for compounds capable of π-π stacking.May require slow cooling to prevent oiling out.

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of the crude material in 0.5 mL of various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine in an Erlenmeyer flask. Add the chosen solvent (e.g., acetonitrile) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 1.2: Recrystallization via Salt Formation

For basic amines that are difficult to crystallize as the free base or when dealing with basic impurities, converting the target compound to a salt can significantly improve purification.[2] The hydrochloride salt is a common choice due to its often well-defined crystalline nature.

SaltRecrystallization Start Crude Free Base in a suitable solvent (e.g., Isopropanol) Add_HCl Add HCl solution (e.g., in Dioxane or Ether) Start->Add_HCl Precipitate Precipitation of Hydrochloride Salt Add_HCl->Precipitate Filter_Wash Filter and Wash with cold solvent Precipitate->Filter_Wash Dissolve_Salt Dissolve Salt in minimum hot solvent (e.g., Ethanol/Water) Filter_Wash->Dissolve_Salt Recrystallization Crystallize Slow cooling to induce crystallization Dissolve_Salt->Crystallize Isolate_Dry Isolate and Dry Pure Salt Crystals Crystallize->Isolate_Dry

Caption: Workflow for purification via hydrochloride salt recrystallization.

Step-by-Step Protocol:

  • Salt Formation: Dissolve the crude 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine in a suitable solvent such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or a solution of HCl in isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Initial Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of the solvent used for the precipitation.

  • Recrystallization of the Salt: Transfer the crude salt to a clean flask and perform a recrystallization using a suitable solvent system, such as an ethanol/water mixture.

  • Isolation and Drying: Collect the purified salt crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Liberation of Free Base (Optional): If the free base is required for subsequent steps, the purified salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate the pure free base, which is then filtered, washed with water, and dried.

Method 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful for complex mixtures or when recrystallization is ineffective. Due to the basic nature of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine, special considerations are necessary when using silica gel as the stationary phase.

The Challenge of Purifying Amines on Silica Gel:

Silica gel has acidic silanol groups on its surface, which can lead to strong, sometimes irreversible, binding of basic amines. This can result in poor separation, tailing peaks, and low recovery of the target compound. To mitigate these issues, the mobile phase is typically modified with a small amount of a basic additive.

Mobile Phase Selection and Optimization:

A common mobile phase for purifying heterocyclic amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small percentage of a base like triethylamine (TEA) or ammonium hydroxide is crucial.

Recommended Mobile Phase Systems:

SystemCompositionApplication Notes
A Dichloromethane / Methanol / Triethylamine95 : 4.5 : 0.5 (v/v/v)
B Ethyl Acetate / Hexanes / TriethylamineGradient elution from 20% to 80% Ethyl Acetate in Hexanes, with 0.5% TEA.

Step-by-Step Protocol:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase composition. Spot the crude material on a silica gel TLC plate and elute with various solvent mixtures. The ideal solvent system will give a retention factor (Rf) for the target compound of approximately 0.2-0.4.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial mobile phase (without the most polar component, e.g., hexanes/ethyl acetate with TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the top of the column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to elute the target compound and separate it from impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.

Purity Assessment

Following any purification protocol, it is imperative to assess the purity of the final product. Standard analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the compound and confirms its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Offers a quantitative measure of purity.

A purity level of >98% is typically required for compounds intended for biological screening and further development.

Conclusion

The successful purification of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine is a critical step in its journey from a synthetic intermediate to a potential therapeutic agent. This application note has provided a detailed overview of two robust purification techniques: recrystallization and flash column chromatography. By understanding the chemical principles behind these methods and following the detailed protocols, researchers can consistently obtain high-purity material, thereby ensuring the integrity and reliability of their scientific findings. The choice between recrystallization and chromatography will depend on the specific impurity profile of the crude material and the desired final purity. In many cases, a combination of these techniques may be necessary to achieve the highest standards of chemical purity required for drug discovery and development.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MySkinRecipes. 3,8-Dimethyl-[2][3][4]triazolo[4,3-a]pyridin-6-amine. [Link]

  • Google Patents. Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of heterocyclic chemistry and field-proven insights.

Introduction to the Synthetic Pathway

The synthesis of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine typically proceeds through a two-step sequence involving the formation of a key hydrazinopyridine intermediate followed by a cyclization reaction to construct the fused triazole ring system. Understanding the nuances of each step is critical for a successful and high-yielding synthesis.

Troubleshooting Guide & FAQs

Part 1: Synthesis of the 2-Hydrazinyl-5-amino-3-methylpyridine Intermediate

The most common route to the target molecule involves the initial synthesis of 2-hydrazinyl-5-amino-3-methylpyridine. This intermediate is typically prepared by the nucleophilic aromatic substitution of a suitable 2-halopyridine with hydrazine hydrate.

Question 1: I am experiencing very low yields in the synthesis of 2-hydrazinyl-5-amino-3-methylpyridine from 2-chloro-5-amino-3-methylpyridine and hydrazine hydrate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the hydrazinolysis of 2-chloropyridines are a common issue. Several factors can contribute to this, primarily related to the reactivity of the starting material and the reaction conditions.

  • Causality: The electron-donating nature of the amino and methyl groups on the pyridine ring at positions 5 and 3, respectively, can deactivate the 2-position towards nucleophilic aromatic substitution. This makes the displacement of the chloride by hydrazine less favorable compared to unsubstituted or electron-deficient 2-chloropyridines.

  • Troubleshooting Strategies:

    • Increase Reaction Temperature and Time: Due to the reduced reactivity, forcing conditions are often necessary. Refluxing the reaction mixture in a suitable high-boiling solvent like n-propanol or 2-ethoxyethanol for an extended period (e.g., 24-48 hours) can significantly improve conversion.[1]

    • Use a Large Excess of Hydrazine Hydrate: Employing a significant excess of hydrazine hydrate (5-10 equivalents or more) can shift the equilibrium towards the product.[2] However, this presents challenges in workup and should be carefully considered for scale-up operations.

    • Consider an Alternative Halogen: If feasible, starting from 2-bromo- or 2-fluoro-5-amino-3-methylpyridine can be advantageous. The carbon-bromine bond is generally more labile than the carbon-chlorine bond in nucleophilic aromatic substitutions, and fluorine can be a surprisingly good leaving group in these reactions, especially on electron-rich pyridines.

    • Solvent Choice: While alcohols are common, the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes enhance the rate of nucleophilic aromatic substitution. However, these solvents can be more difficult to remove and may require higher purification efforts.

ParameterStandard ConditionOptimized ConditionRationale
Temperature 80-100 °C120-150 °C (reflux in higher boiling solvent)Overcomes the deactivating effect of electron-donating groups.
Hydrazine eq. 2-3 equivalents5-10 equivalentsMass action principle to drive the reaction forward.
Solvent Ethanoln-Propanol, 2-EthoxyethanolAllows for higher reaction temperatures.
Starting Material 2-Chloro derivative2-Bromo or 2-Fluoro derivativeImproved leaving group ability.

Question 2: During the workup of the hydrazinolysis reaction, I am having trouble with product isolation and purification. What are the best practices?

Answer:

The workup of reactions involving a large excess of hydrazine hydrate can be challenging due to the high polarity and water solubility of both the excess reagent and the desired product.

  • Troubleshooting Strategies:

    • Solvent Extraction: After cooling the reaction mixture, it is crucial to perform multiple extractions with a suitable organic solvent. Dichloromethane or a mixture of ethyl acetate and isopropanol can be effective. Due to the polarity of the product, a single extraction is often insufficient.

    • Azeotropic Removal of Water and Excess Hydrazine: Before extraction, concentrating the reaction mixture under reduced pressure to remove the solvent and some of the excess hydrazine hydrate can be beneficial. Co-evaporation with toluene can help to azeotropically remove residual water.

    • Column Chromatography: If the crude product is still impure, column chromatography on silica gel is a viable option. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking, is typically required.

Part 2: Cyclization to 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

The final step is the cyclization of the 2-hydrazinyl-5-amino-3-methylpyridine intermediate to form the fused triazole ring. This is typically achieved by reacting the hydrazine with a one-carbon electrophile.

Question 3: I am attempting the cyclization of 2-hydrazinyl-5-amino-3-methylpyridine to form the triazole ring, but I am getting a complex mixture of products and a low yield of the desired compound. What could be going wrong?

Answer:

The cyclization step is prone to side reactions, primarily the formation of the isomeric[2][3][4]triazolo[1,5-a]pyridine and incomplete reactions. The choice of the cyclizing agent and reaction conditions are critical.

  • Causality and Side Reactions:

    • Isomer Formation (Dimroth Rearrangement): The initially formed[2][4]triazolo[4,3-a]pyridine can undergo a Dimroth rearrangement to the thermodynamically more stable[3][4]triazolo[1,5-a]pyridine isomer, especially under harsh acidic or basic conditions or at elevated temperatures.

    • Incomplete Cyclization: The reaction between the hydrazinyl group and the one-carbon electrophile forms an intermediate (an acyl hydrazide or a hydrazone) which then needs to cyclize. If the cyclization is slow, this intermediate may persist or lead to other byproducts.

  • Troubleshooting Strategies:

    • Choice of Cyclizing Agent:

      • Triethyl Orthoacetate: This is often a good choice for introducing a methyl group at the 3-position. The reaction can be run in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) under milder conditions, which can help to suppress the Dimroth rearrangement.

      • Acetic Anhydride or Acetic Acid: While readily available, these reagents can lead to the formation of an intermediate N-acetylhydrazide which requires thermal or acid-catalyzed cyclization. High temperatures can promote the Dimroth rearrangement. If using acetic acid, running the reaction under microwave irradiation can sometimes improve the yield and reduce reaction times.[5]

      • Acetaldehyde: Direct condensation with acetaldehyde will form a hydrazone intermediate, which then requires oxidative cyclization. This adds an extra step and reagent (an oxidant like N-bromosuccinimide or an iodine-based reagent), increasing the complexity of the reaction.

    • Reaction Conditions:

      • Temperature Control: It is crucial to carefully control the reaction temperature. Start with milder conditions and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature.

      • Catalyst: For reactions with orthoesters, a catalytic amount of a non-nucleophilic acid like p-TSA is often beneficial. For cyclization of acyl hydrazide intermediates, a stronger acid might be required, but this should be used judiciously to avoid rearrangement.

Experimental Protocol: Cyclization using Triethyl Orthoacetate

  • To a solution of 2-hydrazinyl-5-amino-3-methylpyridine (1.0 eq) in ethanol or toluene, add triethyl orthoacetate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Question 4: How can I confirm the regiochemistry of my product and ensure I have synthesized the desired [4,3-a] isomer and not the [1,5-a] isomer?

Answer:

Distinguishing between the[2][4]triazolo[4,3-a]pyridine and the[3][4]triazolo[1,5-a]pyridine isomers is crucial and can be achieved using spectroscopic methods, particularly NMR.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the pyridine ring are characteristically different for the two isomers. In the [4,3-a] isomer, the proton at the 5-position is typically more deshielded and appears at a higher chemical shift compared to the corresponding proton in the [1,5-a] isomer. The coupling patterns will also differ.

  • ¹³C NMR Spectroscopy: The chemical shifts of the bridgehead carbon atoms are also diagnostic.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can be used to confirm the spatial proximity of protons, which can help to definitively assign the structure. For example, an NOE between the methyl group at the 8-position and the proton at the 7-position would be expected for the [4,3-a] isomer.

Visualizing the Synthetic and Troubleshooting Workflow

Synthesis_Troubleshooting cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Cyclization Start1 2-Chloro-5-amino-3-methylpyridine Reaction1 React with Hydrazine Hydrate Start1->Reaction1 Intermediate 2-Hydrazinyl-5-amino-3-methylpyridine Reaction1->Intermediate Trouble1 Low Yield? Intermediate->Trouble1 Check Yield Cyclization React with One-Carbon Electrophile Solution1 Increase Temp/Time Use Excess Hydrazine Change Halogen Trouble1->Solution1 Yes Trouble1->Cyclization No Product 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine Cyclization->Product Trouble2 Low Yield/ Mixture of Isomers? Product->Trouble2 Analyze Purity Final Product Purified Product Solution2 Optimize Cyclizing Agent Control Temperature Use Mild Catalyst Trouble2->Solution2 Yes Trouble2->Final Product No

Caption: Troubleshooting workflow for the synthesis of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine.

References

  • Hydrazine hydrate should be handled with care in a well-ventilated fume hood as it is a potential human carcinogen. Organic Syntheses, 2020 , 97, 304-320. [Link]

  • A general procedure for the synthesis of 2-hydrazinylpyridine derivatives from the corresponding pyridinium halides.
  • A convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines, showcasing reactions of substituted pyridines. Heterocyclic Communications, 2004 , 10(4-5), 329-332. [Link]

  • A process for preparing 2-aminopyridine derivatives, including the reaction of fluoropyridines with hydrazine monohydrate.
  • Synthesis and characterization of 2-hydrazinyl 3H-imidazol[4,5-b]pyridine derivatives, demonstrating the synthesis of a related heterocyclic system. International Journal of Drug Delivery Technology, 2020 , 10(1), 64-68. [Link]

  • A study on the effects of orthoester substituents on the mode of cyclization of 2-aminobenzoyl hydrazides, providing insights into cyclization mechanisms. Journal of Heterocyclic Chemistry, 1984 , 21(6), 1825-1832. [Link]

  • A description of the synthesis and applications of 5-Amino-2-chloro-3-methylpyridine. Autech Industry Co., Ltd., Product Information. [Link]

  • Synthesis of novel pyrano[2,3-d]pyrimidines and[2][3][4]triazolo[1,5-c]pyrimidines, including hydrazinolysis of an ethoxymethyleneamino intermediate. Molecules, 2002 , 7(5), 451-459. [Link]

  • Synthesis of condensed 1,2,4-triazolo-heterocycles, including cyclization of 2-hydrazinopyridine with acetic acid. Journal of the Faculty of Pharmacy of Ankara University, 1985 , 15(2), 174-185. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the solubility challenges commonly encountered with this compound. Our approach is grounded in physicochemical principles and established formulation science to empower you with the knowledge to design and execute successful experiments.

Understanding the Molecule: Physicochemical Profile

Before delving into troubleshooting, it is crucial to understand the inherent properties of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine that govern its solubility. While extensive experimental data for this specific molecule is not widely published, we can leverage computational predictions to guide our strategy.

Table 1: Predicted Physicochemical Properties of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (CAS: 1215932-77-6)

PropertyPredicted ValueImplication for Solubility
Molecular Weight 162.19 g/mol Low molecular weight is generally favorable for solubility.
logP 1.2Indicates moderate lipophilicity, suggesting that while it has some preference for non-polar environments, it is not excessively "greasy."
Most Basic pKa 4.86The presence of a weakly basic amine group is a key handle for pH-dependent solubility manipulation. The compound will be more soluble in acidic conditions.
Most Acidic pKa 13.06The acidic proton is very weak and not relevant for solubility manipulation in typical aqueous buffers.
logD at pH 7.4 1.18At physiological pH, the compound is predominantly in its neutral, less soluble form.

Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.

The key takeaway from this profile is that 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine is a weak base with moderate lipophilicity. This provides a clear rationale for the primary troubleshooting step: pH modification .

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This guide is structured as a decision-making workflow. Start with the simplest and most direct methods before progressing to more complex formulation strategies.

Issue 1: Compound Precipitation in Aqueous Buffers

This is the most common issue, often encountered when preparing stock solutions or diluting a DMSO stock into an aqueous buffer for biological assays.

Underlying Cause: The compound's low intrinsic aqueous solubility and its tendency to be in the less soluble, neutral form at neutral or basic pH.

Workflow for Resolution:

start Start: Undissolved Compound in Aqueous Buffer ph_mod Strategy 1: pH Modification (Primary Approach) start->ph_mod cosolvent Strategy 2: Co-solvent System (If pH is fixed) ph_mod->cosolvent pH adjustment not feasible or insufficient success Result: Soluble Compound ph_mod->success Success complexation Strategy 3: Cyclodextrin Complexation (For enhanced solubility and stability) cosolvent->complexation Co-solvent affects assay or is insufficient cosolvent->success Success solid_dispersion Strategy 4: Solid Dispersion (Advanced Formulation) complexation->solid_dispersion Further enhancement needed complexation->success Success solid_dispersion->success Success

Caption: Decision workflow for solubility enhancement.

Causality: As a weak base with a predicted pKa of 4.86, protonating the amine group by lowering the pH will significantly increase the aqueous solubility of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine. According to the Henderson-Hasselbalch equation, at a pH two units below the pKa (i.e., pH ~2.86), the compound will be approximately 99% in its more soluble, ionized form.

Experimental Protocol:

  • Initial Assessment: Attempt to dissolve the compound in your desired aqueous buffer (e.g., PBS, pH 7.4). Observe for any visible precipitate.

  • Acidification: If precipitation occurs, prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0). Common acidic buffers include citrate or acetate buffers.

  • Solubility Testing: Add a known amount of the compound to a fixed volume of each buffer. Vortex and sonicate for a consistent period.

  • Quantification (Optional but Recommended): Centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility at each pH.

  • Selection: Choose the lowest pH that achieves the desired concentration while being compatible with your experimental system.

Trustworthiness Check: Always run a vehicle control (buffer at the selected pH without the compound) in your biological assays to ensure that the pH itself does not affect the experimental outcome.

Causality: When pH modification is not an option (e.g., in cell-based assays where the pH must be maintained around 7.4), a co-solvent can be used to increase the solubility of a lipophilic compound in an aqueous medium. The co-solvent reduces the polarity of the solvent system, making it more favorable for the solute.

Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol.

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer.

  • Precipitation Observation: Visually inspect for the concentration at which precipitation occurs.

  • Final Concentration Adjustment: Ensure the final concentration of the co-solvent in your assay is as low as possible. For cell-based assays, the final DMSO concentration should ideally be kept below 0.5%, and often below 0.1%, to avoid solvent-induced toxicity or off-target effects.[1][2]

  • Control: Always include a vehicle control with the same final concentration of the co-solvent in your experiments.

Trustworthiness Check: Be aware that co-solvents can sometimes affect protein-ligand binding kinetics.[3] If your experiment is sensitive to this, consider alternative methods.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that has significantly improved aqueous solubility.[4][5][6]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[7]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, often used in parenteral formulations.

  • γ-Cyclodextrin: Has a larger cavity size which may be suitable for some molecules.

Experimental Protocol (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (e.g., 1:1, 1:2).

  • Wetting: Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Incorporation: Add the 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine to the paste.

  • Kneading: Knead the mixture for a specified time (e.g., 30-60 minutes) to facilitate complex formation.

  • Drying: Dry the resulting product, for instance, in a vacuum oven at a controlled temperature.

  • Sieving: Gently grind and sieve the dried complex to obtain a fine powder.

  • Solubility Assessment: Test the solubility of the complex in your aqueous buffer.

Trustworthiness Check: The formation of an inclusion complex can be confirmed by analytical techniques such as NMR, DSC, or FT-IR. It's important to ensure the complex dissociates to release the active compound at the site of action.

Causality: This advanced technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This prevents the drug from crystallizing and presents it in a higher-energy, amorphous state, which enhances its dissolution rate and apparent solubility.[8][9][10]

Common Polymers: Polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), hydroxypropyl methylcellulose (HPMC).

Experimental Protocol (Solvent Evaporation Method):

  • Co-dissolution: Dissolve both 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine and the chosen polymer (e.g., PVP K30) in a common volatile solvent (e.g., ethanol, methanol).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it into a fine powder.

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure compound in your target buffer.

Trustworthiness Check: The amorphous nature of the drug in the solid dispersion should be confirmed using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). Stability studies are also crucial to ensure the drug does not recrystallize over time.

Frequently Asked Questions (FAQs)

Q1: I have a 10 mM stock of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine in DMSO. When I dilute it to 10 µM in my cell culture medium (pH 7.4), I see a precipitate. What should I do?

A1: This is a classic solubility issue. Your primary options are:

  • Lower the final concentration: Your compound may not be soluble at 10 µM under these conditions. Try a lower final concentration if your assay sensitivity allows.

  • Use a cyclodextrin: Pre-complexing the drug with HP-β-CD before adding it to the medium can significantly increase its solubility. You would prepare the complex as a powder and then dissolve it in the medium.

  • Check your DMSO concentration: Ensure your final DMSO concentration is very low (e.g., <0.1%). While DMSO helps in the stock, high concentrations upon dilution can sometimes cause the drug to "crash out."

Q2: Can I just sonicate my aqueous solution to get the compound to dissolve?

A2: Sonication can help to break up aggregates and speed up the dissolution process, but it will not increase the equilibrium solubility of the compound. If the concentration you are trying to achieve is above its intrinsic solubility in that solvent system, the compound will eventually precipitate out again, leading to non-reproducible results. Sonication is a useful tool but not a solution for inherent insolubility.

Q3: Is it better to use a co-solvent or to adjust the pH?

A3: If your experimental system can tolerate a lower pH, pH adjustment is generally the preferred starting method for a basic compound like this. It directly addresses the physicochemical properties of the molecule by ionizing it, which typically provides a more significant and stable increase in solubility than a co-solvent. Co-solvents should be considered when pH is fixed or when pH adjustment alone is insufficient.

Q4: How do I choose the right polymer for a solid dispersion?

A4: The choice of polymer depends on several factors, including drug-polymer miscibility and the desired release profile.

  • PVP (e.g., K30, K90): Good for forming amorphous solid solutions and has been widely used.

  • PEG (e.g., 4000, 6000): Can form solid solutions or eutectic mixtures. They are also melting point depressants which can be useful in melt-based methods.

  • HPMC: Often used for its ability to inhibit drug crystallization and can also be used to control the release rate. Screening a few different polymers at different drug-to-polymer ratios is often necessary to find the optimal formulation.

Q5: Will these solubility enhancement techniques affect the biological activity of my compound?

A5: This is a critical consideration.

  • pH: The activity of your target (e.g., an enzyme or receptor) may be pH-dependent. Always run appropriate controls.

  • Co-solvents: High concentrations can denature proteins or disrupt cell membranes. Keep concentrations minimal.

  • Cyclodextrins: They are generally considered inert but can, in rare cases, interact with cell membranes or proteins. The complex must be able to release the drug to be active.

  • Polymers: The polymers used in solid dispersions are typically high molecular weight and not absorbed, so they are unlikely to have a direct biological effect, but they can influence the drug release rate.

In all cases, it is essential to validate that the observed biological activity is due to the compound itself and not an artifact of the formulation.

References

  • Asian Journal of Pharmaceutical Research and Development. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Journal of Advanced Pharmacy Education and Research. (n.d.).
  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • IIP Series. (n.d.). SOLUBILLITY ENHANCEMENT TECHNIQUES FOR ENHANCING THE SOLUBILITY OF DAPSONE.
  • ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • SciSpace. (n.d.).
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • Global Pharmaceutical Sciences Review - GPSR. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • NIH. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • PubMed Central. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • ResearchGate. (2013).
  • Chemicalize. (n.d.).
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Chromatography Forum. (2019). Chemicalize predicted LogP, LogD, pKa vs. experimental.
  • Chemicalize. (n.d.).
  • Chemaxon. (n.d.).
  • Chemaxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.
  • BLDpharm. (n.d.). 1215932-77-6|3,8-Dimethyl-[4][8][9]triazolo[4,3-a]pyridin-6-amine.

  • MySkinRecipes. (n.d.). 3,8-Dimethyl-[4][8][9]triazolo[4,3-a]pyridin-6-amine.

  • PubMed. (2016). Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)
  • MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.

Sources

Technical Support Center: Stabilizing 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this compound in experimental settings. Maintaining the stability of active compounds in solution is paramount for generating reproducible and reliable data. This guide provides an in-depth look at the compound's properties, potential degradation pathways, and actionable protocols to mitigate instability.

Compound Profile and Intrinsic Stability

3,8-Dimethyl-[1][2]triazolo[4,3-a]pyridin-6-amine is a nitrogen-rich heterocyclic compound. The fused triazolopyridine core is a common scaffold in medicinal chemistry.[1][2] Its stability is governed by the chemical nature of this core, further influenced by the electron-donating effects of the two methyl groups and the primary amine. The lone pair of electrons on the exocyclic amine and the nitrogen atoms within the rings make the molecule susceptible to specific environmental factors, particularly oxidation and pH shifts.

PropertyValueSource
CAS Number 1215932-77-6Vendor Data
Molecular Formula C₈H₁₀N₄Vendor Data
Molecular Weight 162.19 g/mol Vendor Data
Solid Storage 2-8°C, Sealed, Dry, Protected from LightVendor Data

The primary amine at the 6-position is a key functional group. While the heteroaromatic system provides a degree of stability, this amine group can be a site for oxidative degradation.[3][4] Understanding and controlling the factors that promote such reactions is the primary goal of this guide.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when working with 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine in solution.

Q1: What are the recommended solvents for preparing stock solutions?

A1: For maximal stability, especially for long-term storage, aprotic solvents are preferred.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are non-participatory in degradation reactions like solvolysis.

  • Use with Caution: Protic solvents like methanol (MeOH) and ethanol (EtOH) can be used for immediate experimental dilutions but are less ideal for long-term storage due to potential reactivity.

  • Aqueous Solutions: The compound's amine group allows for solubilization in acidic aqueous buffers. However, the stability in aqueous media is highly pH-dependent and susceptible to oxidative degradation if not properly managed.

Q2: What is the optimal pH range to maintain stability in aqueous solutions?

A2: The stability of aminopyridine derivatives in aqueous solution is often highest in slightly acidic conditions (pH 4-6).[5]

  • Causality: In this pH range, the primary amine and the most basic ring nitrogens are likely protonated. This protonation reduces the nucleophilicity of the amine group, making it less susceptible to oxidative attack.[4] In neutral or basic conditions (pH > 7), the deprotonated, free-base form of the amine is more electron-rich and thus more easily oxidized.

Q3: How does temperature impact the stability of the compound in solution?

A3: Elevated temperatures significantly accelerate degradation rates for most heterocyclic amines.[6][7]

  • Recommendation: Stock solutions should be stored at -20°C or -80°C. For daily use, solutions can be kept at 2-8°C but should be freshly prepared or used within a short timeframe. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes. High temperatures (e.g., >40°C) can promote the formation of heterocyclic aromatic amines and other degradation products.[8]

Q4: Is 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine sensitive to light?

A4: Yes, compounds with heteroaromatic systems can be susceptible to photodegradation.[9][10]

  • Mechanism: UV or high-intensity visible light can provide the energy to initiate radical-based reactions, leading to dimerization or decomposition.[10]

  • Best Practice: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

Q5: What are the visible signs of compound degradation?

A5: The most common sign is a color change in the solution. A freshly prepared solution should be colorless to pale yellow. The development of a darker yellow, brown, or pink hue often indicates the formation of oxidized oligomeric species. Other signs include the formation of precipitate/particulate matter or a noticeable shift in retention time and the appearance of new peaks during chromatographic analysis (HPLC/LC-MS).

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action(s)
Solution turns dark yellow or brown upon standing. Oxidation. This is the most likely cause, especially in neutral/basic aqueous solutions or upon exposure to air and light.1. Prepare fresh solutions in degassed, slightly acidic (pH 4-6) buffer. 2. Store stock solutions in an inert, aprotic solvent (e.g., anhydrous DMSO) under an inert atmosphere (argon or nitrogen). 3. Protect the solution from light at all times.
Precipitate forms in the solution. 1. Poor Solubility: The concentration may exceed the solubility limit in the chosen solvent system. 2. Degradation: Degradation products may be less soluble than the parent compound. 3. pH Shift: Change in pH may cause the compound to crash out of solution.1. Verify the solubility limit. Consider using a co-solvent system (e.g., DMSO/water). 2. Analyze the precipitate and supernatant by LC-MS to check for degradation. 3. Ensure the buffer capacity is sufficient to maintain the target pH.
Inconsistent results in biological assays. Compound Degradation. The active concentration of the compound is decreasing over the course of the experiment.1. Prepare fresh dilutions from a validated stock solution immediately before each experiment. 2. Perform a stability check of the compound in the final assay media under experimental conditions (e.g., 37°C, 5% CO₂).
Multiple peaks observed in HPLC/LC-MS analysis. Degradation or Impurity. The compound has degraded, or the initial solid material was impure.1. Analyze the solid starting material to confirm initial purity. 2. Perform a forced degradation study (see Section 4.2) to identify potential degradants. 3. Review solution preparation and storage procedures to identify the source of degradation.

Experimental Protocols

Protocol 4.1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a stock solution with enhanced stability for long-term storage.

  • Preparation: Allow the vial of solid 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine and a sealed bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator.

  • Weighing: In a fume hood, accurately weigh the required amount of the compound into a sterile, amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. Briefly vortex and/or sonicate at room temperature until the solid is completely dissolved.

  • Inert Atmosphere: Gently flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 15-20 seconds.

  • Sealing and Storage: Securely cap the vial and seal it with paraffin film. Store at -20°C or -80°C.

  • Aliquoting: For frequent use, it is highly recommended to aliquot the stock solution into single-use volumes in separate amber vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

Protocol 4.2: Forced Degradation Stress Test

This protocol is a self-validating system to quickly assess the compound's stability under various conditions, as recommended by ICH guidelines.[11][12][13]

G cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis prep Prepare 1 mg/mL Solution in 50:50 Acetonitrile:Water t0 T0 Analysis: Analyze immediately by HPLC-UV/MS prep->t0 Baseline acid Acidic Add 0.1M HCl t0->acid base Basic Add 0.1M NaOH t0->base ox Oxidative Add 3% H2O2 t0->ox heat Thermal Heat at 60°C t0->heat light Photolytic Expose to UV/Vis light t0->light analyze T24 Analysis: Neutralize (if needed) Analyze all samples by HPLC-UV/MS acid->analyze base->analyze ox->analyze heat->analyze light->analyze compare Compare T24 vs T0: - % Parent Compound Remaining - # and Area of Degradant Peaks analyze->compare

Caption: Workflow for the forced degradation stress test.

  • Initial Sample (T0): Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture. Immediately analyze this sample via a stability-indicating HPLC-UV or LC-MS method to establish a baseline (T0) peak area and purity profile.

  • Stress Conditions: Aliquot the solution into five separate, clear glass vials.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Keep one vial in an oven at 60°C, protected from light.

    • Photolytic Stress: Expose one vial to a photostability chamber (ICH Q1B) or direct UV/sunlight.

  • Incubation: Store all samples for a defined period (e.g., 24 hours) under the specified conditions.

  • Final Analysis (T24): After incubation, allow samples to return to room temperature. Neutralize the acidic and basic samples. Analyze all samples using the same HPLC/LC-MS method as in step 1.

  • Data Evaluation: Compare the chromatograms from each stress condition to the T0 sample. Calculate the percentage of the parent compound remaining and note the relative areas of any new peaks (degradants). This will reveal whether the compound is most sensitive to acid, base, oxidation, heat, or light.

Understanding Potential Degradation Pathways

The chemical structure of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine suggests that oxidation is a primary degradation pathway. The exocyclic primary amine is the most probable site of initial attack by oxidizing agents (like dissolved oxygen or peroxides).

Caption: Proposed oxidative degradation pathway.

  • N-Oxidation: The primary amine can be oxidized to a hydroxylamine or nitroso species. Concurrently, one of the electron-rich nitrogen atoms in the heterocyclic rings can be oxidized to an N-oxide. This step often precedes further degradation.

  • Dimerization/Polymerization: Highly reactive intermediates, such as radicals formed under photolytic conditions or reactive N-oxides, can react with other parent molecules to form dimers or higher-order oligomers. These products are often colored and may have lower solubility.

  • Ring Opening: Under harsh conditions (e.g., strong acid/base and heat), the fused heterocyclic ring system itself may undergo cleavage.[1]

By understanding these pathways, researchers can proactively select conditions—such as using deoxygenated solvents, adding antioxidants (with caution, as they may interfere with assays), and maintaining a slightly acidic pH—to preserve the integrity of their experimental solutions.

References

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105138. [Link]

  • Clerici, F., et al. (2001). The Chemistry of the Triazolopyridines: an Update. Targets in Heterocyclic Systems, 5, 87-146. [Link]

  • Edjlali, L., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(21), 5032. [Link]

  • Shaaban, M. R., et al. (2023). The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(19), 6595. [Link]

  • Pérez-Mendoza, M., et al. (2018). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. [Link]

  • Khan, M. R., & Adam, A. (2019). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 8(11), 539. [Link]

  • Pindela, A. M., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4983. [Link]

  • Abdel-Wahab, B. F., et al. (2017). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. Acta Poloniae Pharmaceutica, 74(3), 861-872. [Link]

  • Behera, M., & Giri, G. (2018). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of Applicable Chemistry, 7(4), 863-870. [Link]

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  • Smith, H. S. T., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2421. [Link]

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  • Shaw, S. A., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry, 28(20), 115723. [Link]

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troubleshooting mass spectrometry of triazolopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry of triazolopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of N-heterocyclic compounds. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the mass spectrometric behavior of triazolopyridine compounds.

Q1: How do triazolopyridine compounds typically ionize in a mass spectrometer?

A1: Triazolopyridine compounds, being nitrogen-containing heterocyclic molecules, are most effectively ionized using positive-ion mode Electrospray Ionization (ESI).[1] ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, which helps to keep the molecule intact.[2][3] The nitrogen atoms in the ring system are basic and readily accept a proton from the mobile phase, leading to the formation of a protonated molecule, denoted as [M+H]⁺ . This is typically the most abundant ion observed in the full scan mass spectrum under optimized conditions.

Q2: What are the common adduct ions I should expect to see with my triazolopyridine compound?

A2: In ESI-MS, it is very common to observe adduct ions, which are formed when the analyte molecule associates with cations present in the sample or mobile phase.[4] For triazolopyridines, you should look for:

  • Sodium Adducts [M+Na]⁺: Often seen as a peak 22 Da higher than the protonated molecule (m/z of [M+H]⁺ + 22). These can arise from glassware or trace impurities in solvents and reagents.[4]

  • Potassium Adducts [M+K]⁺: Observed as a peak 38 Da higher than the protonated molecule (m/z of [M+H]⁺ + 38).

  • Solvent Adducts: Less common but possible, such as [M+ACN+H]⁺ with acetonitrile.

While these adducts can complicate spectra by splitting the signal, their presence can also be used to confirm the molecular weight of your compound.[5]

Q3: What are the expected fragmentation patterns for triazolopyridine compounds in MS/MS analysis?

A3: The fragmentation of triazolopyridines is highly dependent on the specific isomer and the nature and position of its substituents. However, some general fragmentation pathways can be anticipated. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, often reveal characteristic losses. For fused heterocyclic systems like triazolobenzodiazepines, which share structural similarities, common fragmentation includes the loss of small, stable neutral molecules such as nitrogen gas (N₂) or hydrogen cyanide (HCN).[6] Cleavage of substituent groups and fragmentation of the fused ring system are also common.[6][7]

Part 2: Troubleshooting Guides

This section provides structured, in-depth answers to specific problems you may encounter during your analysis.

Problem: Poor or No Signal Intensity

A: Low signal intensity is one of the most frequent issues in LC-MS analysis.[7][8] A systematic approach is required to diagnose the root cause.

Causality & Solution Workflow:

  • Verify Sample Integrity and Concentration:

    • Why: The simplest explanation is often the correct one. The compound may have degraded, or the concentration may be too low for detection.

    • Action: Prepare a fresh, concentrated stock solution (e.g., 1 mg/mL) and dilute it to a working concentration (e.g., 1 µg/mL). Directly infuse this solution into the mass spectrometer to bypass the LC system and confirm the compound is ionizable and the instrument is responding.

  • Optimize Ionization Source Parameters:

    • Why: Efficient ionization is critical for generating a strong signal.[8] Triazolopyridines rely on efficient protonation.

    • Action:

      • Mobile Phase pH: Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid). An acidic environment promotes the protonation required for positive-ion ESI.[9]

      • Source Settings: Tune the ion source. Systematically adjust parameters like capillary voltage, drying gas flow rate, and gas temperature to find the optimal settings for your specific compound. Refer to your instrument manufacturer's guidelines for tuning procedures.[8]

  • Check for Instrument Contamination or Clogs:

    • Why: A dirty ion source or a clog in the sample path will prevent ions from reaching the detector, leading to a weak or absent signal.[10][11]

    • Action: Inspect the ion source for visible contamination and clean it according to the manufacturer's protocol.[10] Check for blockages in the sample needle, tubing, and spray needle.[12]

  • Address Potential Ion Suppression:

    • Why: If you are analyzing your compound in a complex matrix (e.g., plasma, tissue extract), other co-eluting molecules can compete for ionization, suppressing the signal of your analyte.[8][9]

    • Action: Improve your sample cleanup procedure using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8][9]

LowSignal Start Low or No Signal Observed CheckSample 1. Verify Sample Concentration & Integrity Start->CheckSample CheckSource 2. Optimize Ion Source & Mobile Phase CheckSample->CheckSource OK Sol_Sample Solution: Prepare fresh, concentrated sample. Directly infuse. CheckSample->Sol_Sample Issue Found CheckHardware 3. Inspect for Clogs & Contamination CheckSource->CheckHardware OK Sol_Source Solution: Add 0.1% Formic Acid. Tune source parameters (voltage, gas flow). CheckSource->Sol_Source Issue Found CheckMatrix 4. Evaluate Matrix Effects (Ion Suppression) CheckHardware->CheckMatrix OK Sol_Hardware Solution: Clean ion source. Check for and clear clogs in sample path. CheckHardware->Sol_Hardware Issue Found Sol_Matrix Solution: Improve sample cleanup (SPE, LLE). Adjust chromatography. CheckMatrix->Sol_Matrix Issue Found

Caption: A step-by-step decision tree for diagnosing low signal intensity.

Problem: Complex Spectra & In-Source Fragmentation

A: Yes, this is a classic sign of in-source fragmentation (ISF). ISF occurs when molecules fragment in the ion source region, before they enter the mass analyzer.[13] This phenomenon is driven by the voltages applied to the ion optics (like the fragmentor or declustering potential) and the ion source temperature.[13][14] While sometimes useful for structural confirmation, uncontrolled ISF complicates spectra and makes quantification of the parent compound unreliable.[13][15]

Control & Mitigation Strategy:

  • Reduce Fragmentor / Declustering Potential:

    • Why: These voltages control the energy ions experience as they travel from the atmospheric pressure source to the high vacuum of the mass analyzer. Higher voltages lead to more energetic collisions with gas molecules, causing fragmentation.[13]

    • Action: Methodically decrease the fragmentor (or declustering potential/cone voltage) setting in steps (e.g., from 150 V down to 70 V) while monitoring the spectrum. You should observe a decrease in the intensity of fragment ions and a corresponding increase in the intensity of the [M+H]⁺ precursor ion.

  • Optimize Source Temperature:

    • Why: High source temperatures can provide enough thermal energy to break weaker bonds in your analyte, leading to fragmentation.[13]

    • Action: Lower the drying gas temperature in your ESI source. Test a range of temperatures (e.g., from 350 °C down to 250 °C) to find a balance where desolvation is efficient, but fragmentation is minimized.

  • Confirm with an MS/MS Experiment:

    • Why: A true MS/MS experiment fragments ions in the collision cell, not the source. Comparing the fragments from an MS/MS scan to those seen in your full scan can confirm ISF.

    • Action: Set up a product ion scan where you isolate the [M+H]⁺ ion. If the fragments in the resulting MS/MS spectrum match the "fragments" you see in your full scan MS1 spectrum, it confirms they are products of ISF.

Fragmentation cluster_source Ion Source (Atmospheric Pressure) cluster_optics Mass Analyzer 1 (Quadrupole) cluster_collision Collision Cell Analyte Analyte (M) Ion [M+H]⁺ Analyte->Ion Ionization Fragment_ISF Fragment (from ISF) Ion->Fragment_ISF High Fragmentor Voltage Q1_Filter Isolate [M+H]⁺ Ion->Q1_Filter Fragment_ISF->Q1_Filter Filtered Out Fragment_CID Fragment (from CID) Q1_Filter->Fragment_CID Collision-Induced Dissociation (CID)

Caption: Ion path illustrating where in-source and intended CID fragmentation occur.

Problem: Inconsistent Quantification due to Adducts

A: Signal partitioning between the protonated molecule and various adducts is a significant challenge for accurate quantification.[5] If the formation of these adducts is not consistent, the intensity of your primary target ion ([M+H]⁺) will fluctuate, leading to poor precision.

Stabilization Strategy:

  • Promote a Single Ion Species: The best strategy is to force the equilibrium towards the formation of one specific ion.

    • To Promote [M+H]⁺: Add a consistent, low concentration of a proton source to your mobile phase. 0.1% formic acid is standard. Additionally, adding a volatile salt like ammonium acetate (e.g., 5-10 mM) can help. The ammonium ions can outcompete sodium and potassium for adduct formation, and the acetate can help buffer the system.[16]

    • To Promote [M+Na]⁺: In some cases, the sodium adduct is more stable and intense than the protonated molecule. If so, you can choose to quantify the sodium adduct. To ensure its consistent formation, add a small, controlled amount of sodium acetate (e.g., 0.1 mM) to your mobile phase.[5] This provides a constant source of sodium ions, driving adduct formation to completion and stabilizing the signal.

  • Minimize Contamination:

    • Why: Inconsistent levels of sodium and potassium lead to inconsistent adduct formation.

    • Action: Use high-purity LC-MS grade solvents and additives. Avoid storing mobile phases in glass bottles for extended periods, as sodium can leach from the glass. Use plastic or high-quality borosilicate glass.

  • Sum the Ions:

    • Why: As a last resort if you cannot force the formation of a single species, you can integrate the peak areas for all related ions ([M+H]⁺, [M+Na]⁺, etc.) and use the sum for quantification.

    • Action: In your data processing software, create extracted ion chromatograms for each species and sum their peak areas. This approach is more complex but can salvage data when adduct formation is unavoidable and inconsistent.

Part 3: Experimental Protocols
Protocol 1: Baseline LC-MS/MS Method for Triazolopyridine Analysis

This protocol provides a starting point for analyzing a novel triazolopyridine compound.

Parameter Setting Rationale / Expertise & Experience
LC Column C18, 2.1 x 50 mm, < 3 µmA standard reversed-phase column suitable for many small polar molecules. The shorter length allows for faster run times.
Mobile Phase A 0.1% Formic Acid in WaterProvides the acidic protons necessary for efficient ESI+ ionization.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with good elution strength and UV transparency.
Gradient 5% to 95% B over 5 minutesA generic starting gradient to elute compounds of varying polarity. This should be optimized for your specific analyte.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp 40 °CElevated temperature can improve peak shape and reduce viscosity.[17]
Injection Vol. 5 µLA standard volume; adjust based on sample concentration and sensitivity.
Ion Source Electrospray Ionization (ESI)The standard for polar, ionizable molecules like triazolopyridines.[2]
Polarity Positive (+)To detect the protonated molecule [M+H]⁺.[1]
Capillary Voltage 3500 - 4500 VOptimize for stable spray and maximum signal.[17]
Drying Gas Temp 300 - 350 °CMust be high enough to desolvate ions but low enough to prevent thermal degradation.
Fragmentor Voltage 70 - 130 VStart low (~80V) to minimize in-source fragmentation and increase only if needed.[17]
Scan Mode Full Scan (MS1) & Product Ion Scan (MS/MS)Use Full Scan to find the m/z of your compound and its adducts. Use MS/MS to confirm identity and develop a quantitative (MRM) method.
Protocol 2: Systematic Approach to Minimize In-Source Fragmentation (ISF)
  • Objective: To find the optimal fragmentor/declustering potential that maximizes the [M+H]⁺ signal while minimizing premature fragmentation.

  • Procedure:

    • Prepare a 1 µg/mL solution of your triazolopyridine compound in 50:50 Mobile Phase A:B.

    • Set up a direct infusion experiment (or flow injection analysis) to deliver the sample continuously to the MS source.

    • Set the mass spectrometer to acquire data in Full Scan (MS1) mode.

    • Begin with a high fragmentor voltage (e.g., 180 V). Acquire a spectrum and note the intensity of the [M+H]⁺ ion and the major fragment ions.

    • Decrease the fragmentor voltage by 20 V increments (160 V, 140 V, 120 V, etc., down to ~60 V). Acquire a spectrum at each step.

    • Plot the intensity of the [M+H]⁺ ion and a key fragment ion as a function of the fragmentor voltage.

    • Analysis: Identify the voltage that provides the highest intensity for the [M+H]⁺ ion before a significant drop-off occurs. This is your optimal setting for quantitative analysis of the parent compound.

References
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

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  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Lu, W., & Rabinowitz, J. D. (2014). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 86(12), 5856-5862. Available at: [Link]

  • Various Authors. (2013). Any suggestions for very low intensity in LC/MS/MS? ResearchGate. Available at: [Link]

  • Killeen, C., Oliver, A. G., & McIndoe, J. S. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv.
  • Russell, W. K., Gillig, K. J., & Håkansson, K. (2011). Diagnosing and Correcting Mass Accuracy and Signal Intensity Error Due to Initial Ion Position Variations in a MALDI TOFMS. Journal of The American Society for Mass Spectrometry, 22(5), 941-949. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for N-Amination of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-amination of pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this crucial transformation. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal results in the synthesis of N-aminopyridinium salts and their derivatives.

Introduction to N-Amination of Pyridines

The N-amination of pyridines is a fundamental reaction in organic synthesis, providing access to N-aminopyridinium salts. These compounds are versatile intermediates, serving as precursors for a variety of valuable nitrogen-containing molecules.[1] They have recently gained significant attention as bifunctional aminating reagents, combining N-centered nucleophilicity with the potential for electrophilic or radical reactivity due to the reducible N-N bond.[1][2] This dual reactivity opens doors for innovative applications in photocatalyzed and metal-catalyzed transformations.[1][2]

This guide will focus on the direct N-amination of pyridines using electrophilic aminating agents to form N-aminopyridinium salts, a common and effective strategy.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-amination of pyridines with electrophilic aminating agents?

A1: The N-amination of pyridines proceeds via a nucleophilic attack of the pyridine nitrogen on an electrophilic aminating agent. These agents are formal sources of an "NH₂⁺" equivalent.[2] The pyridine, acting as a nucleophile, attacks the nitrogen atom of the aminating reagent, leading to the displacement of a leaving group and the formation of the N-aminopyridinium salt.

DOT Diagram: General Mechanism of Pyridine N-Amination

Pyridine N-Amination Mechanism Pyridine Pyridine (Nucleophile) Product N-Aminopyridinium Salt Pyridine->Product Nucleophilic Attack AminatingAgent Electrophilic Aminating Agent (e.g., H₂N-LG) AminatingAgent->Product LeavingGroup Leaving Group (LG⁻)

Caption: General workflow for the N-amination of a pyridine ring.

Q2: How do I choose the right electrophilic aminating agent for my specific pyridine substrate?

A2: The choice of aminating agent is critical and depends on the reactivity of your pyridine substrate.

  • For electron-rich or unactivated pyridines: Hydroxylamine-O-sulfonic acid (HOSA) can be effective. However, it may result in low yields with less reactive pyridines.[2]

  • For less reactive or electron-deficient pyridines: More potent aminating agents are necessary. Mesitylsulfonyl hydroxylamine (MSH) is a good choice for a broader scope of pyridine derivatives, including those that are less reactive.[2] O-(2,4-dinitrophenyl)hydroxylamine (DPH) is another efficient reagent for a variety of pyridine substitution patterns.[2]

Q3: Can I perform N-amination on a pyridine ring within a complex molecule?

A3: Yes, N-amination can be applied in complex molecular settings, which is one of its strengths in medicinal chemistry and drug development. For instance, N-aminopyridinium salts of pharmaceutically relevant molecules like Indomethacin and Thioflavin T have been successfully prepared.[3][4] The key is to select reaction conditions that are compatible with other functional groups in your molecule.

Troubleshooting Guides

Problem 1: Low or No Yield of N-Aminopyridinium Salt
Possible Cause Troubleshooting Steps & Explanation
Insufficiently reactive aminating agent For electron-deficient or sterically hindered pyridines, a milder reagent like HOSA may not be effective. Solution: Switch to a more powerful aminating agent such as mesitylsulfonyl hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH), which are known to aminate a wider range of less reactive pyridine derivatives.[2]
Deactivation of the pyridine If your reaction medium is acidic, the pyridine nitrogen can be protonated, rendering it non-nucleophilic and thus unreactive towards the aminating agent. Solution: Ensure your reaction is performed under non-acidic conditions. If necessary, consider the use of a non-nucleophilic base to scavenge any protons.
Poor solubility of reactants If the pyridine substrate or the aminating agent has poor solubility in the chosen solvent, the reaction rate will be significantly reduced. Solution: Experiment with different anhydrous solvents to find one that provides good solubility for both reactants. Common solvents for N-amination include dichloromethane (DCM) or acetonitrile (CH₃CN).
Reaction temperature is too low Some N-amination reactions require thermal energy to overcome the activation barrier, especially with less reactive substrates. Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For some protocols, heating may be necessary to drive the reaction to completion.[5]
Problem 2: Formation of Multiple Unidentified Side Products
Possible Cause Troubleshooting Steps & Explanation
Decomposition of starting materials or product The aminating agent or the resulting N-aminopyridinium salt may be unstable under the reaction conditions, especially at elevated temperatures. Solution: Run the reaction at a lower temperature.[5] If using a highly reactive aminating agent, consider adding it slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize decomposition.[5]
Side reactions of the aminating agent Some aminating agents can undergo self-decomposition or react with the solvent. Solution: Ensure the aminating agent is of high purity and stored correctly. Use fresh reagents whenever possible.
Presence of water Water can react with some aminating agents or promote undesired side reactions. Solution: Ensure all glassware is thoroughly oven-dried and use anhydrous solvents.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Problem 3: Difficulty in Isolating the N-Aminopyridinium Salt Product
Possible Cause Troubleshooting Steps & Explanation
Product is highly soluble in the workup solvents N-aminopyridinium salts are often polar and can be soluble in aqueous and polar organic solvents, making extraction difficult. Solution: Minimize the use of aqueous washes during workup. If an aqueous wash is necessary, use saturated brine to reduce the solubility of the product in the aqueous phase. Concentrate the organic layer thoroughly.
Product precipitates as an oil instead of a solid This is a common issue with salt products. Solution: Try to induce crystallization by scratching the flask with a glass rod. Alternatively, dissolve the oil in a minimal amount of a good solvent (e.g., methanol, DCM) and then add a poor solvent (e.g., diethyl ether, hexanes) dropwise to precipitate the product.[5]
Co-precipitation with byproducts Byproducts from the aminating agent can sometimes co-precipitate with the desired product. Solution: Recrystallization is often the most effective method for purification. Screen a variety of solvent systems to find one that selectively crystallizes your product while leaving impurities in the mother liquor.

Comparative Data of Common N-Aminating Agents

Aminating AgentAcronymTypical SubstratesKey AdvantagesPotential Drawbacks
Hydroxylamine-O-sulfonic acid HOSAElectron-rich and unactivated pyridinesCommercially available and relatively inexpensive.[2]Can give low yields with less reactive pyridines.[2]
Mesitylsulfonyl hydroxylamine MSHBroad scope, including less reactive pyridines and other N-heteroarenes.[2]More reactive than HOSA, providing access to a wider range of N-aminopyridinium salts.[2]May require synthesis; can be less stable than HOSA.
O-(2,4-dinitrophenyl)hydroxylamine DPHWide variety of pyridine substitution patterns.[2]Efficient for the synthesis of a family of N-aminopyridinium salts.[2]The dinitrophenyl leaving group can sometimes complicate purification.

Experimental Protocols

General Protocol for N-Amination using Mesitylsulfonyl Hydroxylamine (MSH)

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the pyridine substrate (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN).

  • Reagent Addition: In a separate flask, prepare a solution of MSH (1.1-1.5 equiv) in the same anhydrous solvent.

  • Reaction: Cool the pyridine solution to 0 °C in an ice bath. Add the MSH solution dropwise to the pyridine solution over 15-30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the N-aminopyridinium salt often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold solvent, and dried under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.

DOT Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low or No Yield Observed CheckReactivity Is the pyridine substrate electron-deficient or hindered? Start->CheckReactivity YesReactivity YesReactivity CheckReactivity->YesReactivity NoReactivity NoReactivity CheckReactivity->NoReactivity SwitchReagent Switch to a more potent aminating agent (e.g., MSH, DPH). YesReactivity->SwitchReagent Yes End Analyze Results SwitchReagent->End Re-run Reaction CheckConditions Are reaction conditions optimal? NoReactivity->CheckConditions No NoReactivity->CheckConditions IncreaseTemp Increase reaction temperature. CheckConditions->IncreaseTemp Temperature? CheckSolvent Change to a solvent with better solubility for both reactants. CheckConditions->CheckSolvent Solubility? IncreaseTemp->End Re-run Reaction CheckSolvent->End Re-run Reaction

Caption: A decision tree for troubleshooting low-yield N-amination reactions.

References

Sources

Technical Support Center: Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Triazolopyridines are a cornerstone in medicinal chemistry, forming the core of drugs like Trazodone and Filgotinib[1]. However, their synthesis is not without challenges, often leading to unexpected side products that can complicate purification and reduce yields.

This document provides in-depth, field-proven insights into common side reactions, offering troubleshooting solutions and answers to frequently asked questions. Our goal is to explain the causality behind these issues and provide you with robust, self-validating protocols to overcome them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each entry details the symptoms, probable causes rooted in side reactions, and actionable solutions.

Issue 1: An unexpected isomer is isolated, complicating purification.
  • Symptom: You are performing a cyclization of a 2-hydrazinopyridine derivative to synthesize a[2][3][4]triazolo[4,3-a]pyridine, but you isolate a significant amount of the[2][3][4]triazolo[1,5-a]pyridine isomer. The two isomers have very similar Rf values on TLC and are difficult to separate by column chromatography.

  • Probable Cause: The Dimroth Rearrangement. This is the most common and often frustrating side reaction in the synthesis of fused 1,2,4-triazole systems. The initially formed, kinetically favored[2][3][4]triazolo[4,3-c]pyrimidine (or in this case, the analogous [4,3-a]pyridine) can rearrange under the reaction conditions to the thermodynamically more stable [1,5-c]pyrimidine (or [1,5-a]pyridine) isomer[2][3]. This rearrangement involves a ring-opening and ring-closing sequence, effectively swapping the positions of endocyclic and exocyclic nitrogen atoms[5].

  • Scientific Explanation: The Dimroth rearrangement is often facilitated by acidic or basic conditions, heat, and even certain solvents[3][6]. The accepted mechanism involves protonation (or interaction with a Lewis acid), which weakens the N-N bond in the triazole ring, leading to ring opening. A subsequent tautomerization and ring-closure cascade yields the more stable isomer[2].

  • Solution & Protocol:

    • Lower the Reaction Temperature: The rearrangement is often thermally driven. If your protocol calls for refluxing in a high-boiling solvent (e.g., pyridine, DMF), attempt the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes offer rapid, controlled heating that minimizes the time the product is exposed to high temperatures, potentially reducing rearrangement[7].

    • Control the pH: If the reaction is run under acidic or basic conditions, neutralization upon completion is critical. If possible, run the reaction under neutral conditions. For cyclizations mediated by reagents like IBD (iodobenzene diacetate), which can generate acidic byproducts, consider adding a non-nucleophilic base like proton sponge to buffer the reaction mixture[2].

    • Solvent Choice: Solvents can play a role. Protic solvents may facilitate the proton transfers required for the rearrangement. Consider switching from an alcohol to an aprotic solvent like toluene or dioxane.

    • Confirm Isomer Identity: The two isomeric series often have distinct analytical signatures. For instance, melting points and proton NMR chemical shifts can differ significantly between the [4,3-a] and [1,5-a] series[3]. Use 2D NMR techniques like HMBC and NOESY to unambiguously confirm the connectivity and spatial relationships in your product.

Issue 2: Low yield and multiple unidentified spots on TLC.
  • Symptom: The synthesis of a[2][3][5]triazolo[1,5-a]pyridine from a substituted 2-pyridyl ketone and tosylhydrazine results in a low yield of the desired product and a complex mixture of byproducts.

  • Probable Cause: Competing Ring-Opening and Fragmentation. While the desired reaction is a nucleophilic substitution of the tosyl group by the pyridine nitrogen, various side reactions can occur[1]. Under harsh conditions (e.g., strong acid, high heat), the triazole ring itself can be susceptible to electrophilic attack followed by ring-opening, leading to the loss of molecular nitrogen and the formation of various pyridine derivatives[8].

  • Scientific Explanation: The triazolopyridine system has a delicate electronic balance. The pyridine ring is electron-deficient, while the triazole ring can be either electron-donating or withdrawing depending on the isomer and substitution. This can lead to unexpected reactivity. For example, electrophilic attack can occur on the triazole ring, initiating a cascade that results in fragmentation[8].

  • Solution & Protocol:

    • Optimize the Catalyst and Conditions: If using a metal catalyst (e.g., copper, palladium) for cyclization, screen different ligands and catalyst loadings[4][7]. Sometimes, a milder, metal-free oxidative cyclization using reagents like PIFA or I2/KI can provide a cleaner reaction profile[9].

    • Protecting Groups: If your pyridine ring has sensitive functional groups, consider protecting them before the cyclization step. This can prevent side reactions at those sites and simplify the product mixture.

    • Analytical Investigation: Use LC-MS to get the molecular weights of the major byproducts. This information is invaluable for hypothesizing their structures. For example, a mass corresponding to the starting 2-hydrazinopyridine could indicate incomplete cyclization, while a mass corresponding to a de-hydrazinated pyridine could suggest a fragmentation pathway.

Frequently Asked Questions (FAQs)

  • Q1: How can I distinguish between the[2][3][4]triazolo[4,3-a]pyridine and[2][3][4]triazolo[1,5-a]pyridine isomers using spectroscopy?

    • A1: While a full 2D NMR workup is definitive, ¹H NMR often provides strong clues. The proton on the carbon between the two bridgehead nitrogens in the [4,3-a] isomer is often in a distinct chemical shift region compared to the protons in the more stable [1,5-a] isomer. Furthermore, UV absorption wavelengths can differ between the two series, which can be a useful diagnostic tool if you have both authentic standards[3].

  • Q2: My cyclization of 2-hydrazinopyridine with an orthoester is not working. What could be the issue?

    • A2: This is a classic route to the[2][3][4]triazolo[4,3-a]pyridine core[10]. Common failure points include:

      • Water Contamination: Orthoesters are highly sensitive to water. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

      • Purity of 2-Hydrazinopyridine: The starting material can degrade upon storage. It's often best to use freshly prepared or purified 2-hydrazinopyridine.

      • Insufficient Heat: This condensation often requires elevated temperatures to drive off the alcohol byproduct. If you are running the reaction at too low a temperature, it may not proceed to completion.

  • Q3: Are there general strategies to improve regioselectivity in triazolopyridine synthesis?

    • A3: Yes. Regioselectivity is a key challenge. Strategies include:

      • Precursor Design: The choice of starting materials dictates the outcome. For example, starting from an N-(pyrid-2-yl)amidoxime and using trifluoroacetic anhydride for cyclization is a known route to[2][3][4]triazolo[1,5-a]pyridines[9].

      • Reaction Pathway Control: Tandem reactions, such as an SNAr followed by a Boulton-Katritzky rearrangement, can provide a single isomer by design[9].

      • Catalyst Control: In metal-catalyzed reactions, the choice of ligand can influence the regioselectivity of the cyclization step.

Visualizing Reaction Mechanisms

Understanding the pathways to both desired and undesired products is crucial for troubleshooting.

The Dimroth Rearrangement Pathway

The diagram below illustrates the generally accepted mechanism for the acid-catalyzed Dimroth rearrangement, converting the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] product.

Dimroth_Rearrangement cluster_kinetic Kinetic Product cluster_rearrangement Rearrangement Cascade cluster_thermodynamic Thermodynamic Product Kinetic [1,2,4]Triazolo[4,3-a]pyridine Protonation Protonation (H+) Kinetic->Protonation Acid Catalyst RingOpening Ring Opening to Diazo Intermediate Protonation->RingOpening Tautomerization Tautomerization (Proton Shift) RingOpening->Tautomerization RingClosure Ring Closure Tautomerization->RingClosure Thermodynamic [1,2,4]Triazolo[1,5-a]pyridine RingClosure->Thermodynamic Deprotonation

Caption: Mechanism of the Dimroth Rearrangement.

Troubleshooting Workflow

When faced with a complex reaction outcome, a systematic approach is key.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Problem Identified (Low Yield / Impurities) Analysis Characterize Mixture TLC, LC-MS, ¹H NMR Start->Analysis Hypothesis {Formulate Hypothesis | - Incomplete Reaction - Side Product Formation - Rearrangement} Analysis->Hypothesis Decision {Is major byproduct the Dimroth Isomer? | Yes / No} Hypothesis->Decision Sol_Dimroth Modify Conditions: - Lower Temperature - Change Solvent - Control pH Decision->Sol_Dimroth Yes Sol_Other Re-evaluate Strategy: - Purer Reagents - Milder Catalyst - Protecting Groups Decision->Sol_Other No Optimization Optimize Reaction Sol_Dimroth->Optimization Sol_Other->Optimization

Caption: Systematic workflow for troubleshooting triazolopyridine synthesis.

Data Summary Table

This table provides a quick reference for distinguishing between the common isomeric triazolopyridine systems.

Feature[2][3][4]Triazolo[4,3-a]pyridine[2][3][4]Triazolo[1,5-a]pyridine
Relative Stability Kinetic Product (Less Stable)Thermodynamic Product (More Stable)[3]
Formation Route Direct cyclization of 2-hydrazinopyridineOften formed via Dimroth rearrangement[2]
Key NMR Feature Proton at C3 is typically distinctLacks the unique C3-H of the [4,3-a] isomer
Formation Favored By Milder conditions, shorter reaction timesHeat, acidic/basic conditions, longer times[3]

References

  • Al-Awadi, N. A., et al. (2014). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[2][3][4]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Rashad, A. E., et al. (2026). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from: [Link]

  • Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available at: [Link]

  • Abdel-Megeid, F. M. E., et al. (2019). Dimroth rearrangement leading to[2][3][4]triazolo[1,5‐a]pyridines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Grokipedia. (n.d.). Triazolopyridine. Retrieved from: [Link]

  • Jung, J., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Triazolopyridines and a regiospecific synthesis of 2,6-disubstituted pyridines. Retrieved from: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • Farkaš, J., & Sorm, F. (1971). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Chemical Papers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from: [Link]

  • Jones, G. (2002). The Chemistry of the Triazolopyridines: an Update. Advances in Heterocyclic Chemistry. Available at: [Link]

  • Abarca, B., et al. (2002). The Chemistry of[2][3][5]Triazolo[1,5- a] pyridines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Farkaš, J., & Sorm, F. (1975). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[2][3][4]Triazino[5,6-b]quinoline Derivatives. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Kamitori, Y., & Sekiyama, T. (2005). Acid Catalyzed Cyclization Reaction of 3-Hydrazono-1,1,1-trifluoro-2-alkanones to 6-Trifluoromethyl-3,6-dihydro-2H-[2][4][5]oxadiazines. HETEROCYCLES. Available at: [Link]

Sources

enhancing the purity of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Enhancing the Purity of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

Introduction

Welcome to the Technical Support Center for 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine. As a critical intermediate in medicinal chemistry, particularly for developing novel therapeutics targeting the central nervous system and oncology, the purity of this compound is paramount.[1] Impurities can confound biological data, introduce toxicity, and create significant hurdles in later stages of drug development.

This guide is designed for researchers, medicinal chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, it moves beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategies effectively. Here, we address common challenges encountered during the synthesis and purification of this triazolopyridine derivative, providing field-proven insights and validated protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and analysis of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine.

Q1: What are the most common impurities encountered during the synthesis of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine?

A1: Impurities typically originate from three main sources: the starting materials, side reactions during the synthetic process, and degradation. Based on common synthetic routes for[2][3][4]triazolo[4,3-a]pyridines, which often involve the cyclization of a substituted 2-hydrazinopyridine, you should be vigilant for:

  • Unreacted Starting Materials: Primarily the 2-hydrazino-pyridine precursor. Its presence suggests an incomplete cyclization reaction.

  • Reaction Byproducts: These can include regioisomers or products from incomplete dehydration during the cyclization step.[5][6]

  • Residual Reagents and Solvents: Acids or catalysts used to promote cyclization can persist, along with high-boiling point solvents like DMF or DMSO if used in the reaction.

  • Degradation Products: Although generally stable, N-heterocycles can be susceptible to degradation under harsh acidic, basic, or oxidative conditions, especially at elevated temperatures.

Q2: Which analytical techniques are best for assessing the purity of the final compound?

A2: A multi-pronged approach using orthogonal techniques is always recommended for robust purity determination.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for purity analysis. Use a high-resolution C18 column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid or TFA) and UV detection. Coupling to a Mass Spectrometer (LC-MS) is invaluable for identifying the mass of any impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and identifying residual solvents or major impurities. For definitive purity assessment, Quantitative ¹H NMR (qNMR) against a certified internal standard provides an absolute purity value and is considered a primary analytical method.[9]

  • Differential Scanning Calorimetry (DSC): For highly pure, crystalline materials (>98%), DSC can be used to determine purity by analyzing the melting point depression.[]

  • Elemental Analysis: Provides the percentage of Carbon, Hydrogen, and Nitrogen, which must be within ±0.4% of the theoretical values for a pure sample.

Q3: What are the general strategies for purifying crude 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: This is the most efficient method for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. It is highly scalable and cost-effective.[2]

  • Column Chromatography: Essential for separating compounds with different polarities, especially when impurities are present in significant quantities or have polarities very close to the product. Silica gel is the most common stationary phase for this class of compounds.[8][11]

  • Preparative HPLC: For difficult separations or when very high purity (>99.5%) is required on a smaller scale, preparative HPLC offers the highest resolution.[7]

  • Trituration/Washing: Stirring the crude solid in a solvent in which the product is poorly soluble, but the impurities are soluble, can be a simple and effective initial cleanup step.

Troubleshooting Guide: Specific Experimental Issues

This section provides answers to specific problems you might encounter during your experiments.

Q4: My ¹H NMR spectrum shows broad peaks and the melting point of my product is low and wide. What is the likely cause?

A4: This combination of observations strongly suggests the presence of residual high-boiling point solvents (e.g., DMSO, DMF) or water. These solvents can be difficult to remove under standard vacuum and can interfere with crystallization, leading to a depressed and broad melting range.

  • Diagnosis: In the ¹H NMR, look for characteristic broad singlets for water (~1.5-3.5 ppm, depending on solvent), DMSO (~2.5 ppm), or DMF (~2.9, 8.0 ppm).

  • Solution:

    • Azeotropic Removal: Dissolve the sample in a suitable solvent like toluene or chloroform and evaporate the solvent under reduced pressure. Repeat this process 2-3 times. The co-distillation helps pull off the residual high-boiling solvent or water.

    • High Vacuum Drying: Dry the sample under high vacuum (<1 mmHg) at a slightly elevated temperature (e.g., 40-50 °C) for an extended period (12-24 hours), ensuring the temperature is well below the compound's melting point to avoid degradation.

Q5: I am using silica gel column chromatography, but one specific impurity co-elutes with my product. How can I improve the separation?

A5: Co-elution occurs when the impurity and the product have very similar polarities and interactions with the stationary phase. To resolve this, you need to alter the separation mechanism.

  • Causality: The separation on silica gel is governed by polar interactions (hydrogen bonding, dipole-dipole). If the impurity has a similar arrangement of polar functional groups, separation will be poor.

  • Troubleshooting Steps:

    • Change the Mobile Phase: Instead of a standard ethyl acetate/hexane system, try a solvent system with different selectivity. For nitrogen-containing heterocycles, adding a small amount of a basic modifier like triethylamine (~0.5%) to the eluent can sharpen peaks and alter the retention of basic compounds. Alternatively, using a dichloromethane/methanol gradient can offer different selectivity.

    • Change the Stationary Phase: Switch from silica gel to a different stationary phase. Alumina (basic or neutral) can be effective for separating amines. Reversed-phase (C18) flash chromatography is another excellent option if the impurity has a different lipophilicity.

    • Attempt Recrystallization: If the product is crystalline, a carefully chosen recrystallization can be far more effective than chromatography for removing closely-eluting impurities. Refer to the protocol below for a systematic approach to solvent screening.

Q6: My product yield is significantly lower after purification. Is this normal, and how can I minimize loss?

A6: While some loss during purification is inevitable, significant losses (>20-30%) indicate a suboptimal process.

  • Potential Causes & Solutions:

    • Product Streaking on Column: The compound may be too polar for the chosen eluent, causing it to streak down the column and result in many mixed fractions. Solution: Increase the polarity of the eluent system (e.g., switch from EtOAc/Hexane to DCM/MeOH). Adding a modifier like triethylamine can also improve peak shape and recovery for basic compounds.

    • Irreversible Adsorption: Highly basic amines can sometimes bind irreversibly to the acidic silica gel. Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small percentage of triethylamine, or switch to a less acidic stationary phase like neutral alumina.

    • Recrystallization Issues: The chosen solvent may have too high of a solubility for your product, even when cold, leading to significant loss in the mother liquor. Solution: Screen for a solvent system where the product has high solubility at high temperatures but very low solubility at room temperature or below. Sometimes, a two-solvent system (one "soluble" solvent and one "anti-solvent") provides the best results.

Purification Workflow Diagram

The following diagram illustrates a typical decision-making workflow for purifying 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Extraction) Crude->Workup CrudeSolid Isolated Crude Solid Workup->CrudeSolid TLC_NMR Analyze Purity (TLC, LCMS, NMR) CrudeSolid->TLC_NMR HighPurity Purity > 95%? TLC_NMR->HighPurity  Major Product  Visible Recrystallize Recrystallization HighPurity->Recrystallize Yes Chromatography Column Chromatography HighPurity->Chromatography No (Multiple Spots) FinalAnalysis Final Purity Analysis Recrystallize->FinalAnalysis Chromatography->FinalAnalysis FinalProduct Pure Product (>98%) FinalAnalysis->FinalProduct Yes Fail Purity < 98% FinalAnalysis->Fail No Fail->Chromatography Re-purify

Caption: A decision workflow for purifying the target compound.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a systematic approach to finding a suitable solvent and executing the recrystallization for maximum purity and recovery.

Objective: To remove minor impurities and obtain a highly crystalline final product.

1. Solvent Screening (Small Scale):

  • Place ~10-20 mg of your crude material into several small test tubes.
  • Add a few drops of a test solvent (see table below for suggestions) to each tube.
  • At Room Temperature: Observe solubility. A good solvent will NOT dissolve the compound at room temperature.
  • Heating: Heat the tubes that did not dissolve in a water or sand bath. A good solvent WILL dissolve the compound completely upon heating.
  • Cooling: Allow the tubes with dissolved material to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a promising solvent. Rapid precipitation or oiling out suggests a poor solvent choice.
Solvent/SystemPolarityBoiling Point (°C)Comments
Isopropanol (IPA)Medium82Often a good starting point for polar, aromatic compounds.
Acetonitrile (MeCN)Medium82Can provide different selectivity compared to alcohols.
Ethyl Acetate (EtOAc)Medium77Good for less polar impurities.
TolueneLow111Useful if the compound is less polar.
IPA/Water System TunableVariableDissolve in minimum hot IPA, add hot water dropwise until cloudy, then cool.
EtOAc/Hexane System TunableVariableDissolve in minimum hot EtOAc, add hexane until cloudy, then cool.

2. Recrystallization Procedure (Scale-Up):

  • Place the crude solid in an Erlenmeyer flask equipped with a stir bar.
  • Add the chosen solvent portion-wise while heating the mixture to a gentle reflux with stirring. Add just enough solvent to fully dissolve the solid.
  • If the solution is colored, and you suspect colored impurities, remove it from heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to reflux for 5-10 minutes.
  • If carbon was used, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask to remove the carbon.
  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.
  • Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of the ice-cold recrystallization solvent.
  • Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography

Objective: To separate the target compound from impurities with significantly different polarities.

1. Preparation:

  • Select Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product a retention factor (Rf) of 0.25 - 0.35 . A good starting point for this compound is a gradient of 0-10% Methanol in Dichloromethane (DCM) or 20-80% Ethyl Acetate in Hexanes.
  • Prepare Silica Slurry: In a beaker, mix silica gel with your initial, low-polarity eluent to form a uniform slurry.
  • Pack the Column: Pour the slurry into the chromatography column and use gentle pressure or tapping to create a well-packed, stable bed. Add a thin layer of sand on top to protect the silica surface.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol). Add a small amount of silica gel and evaporate the solvent completely to get a dry, free-flowing powder.
  • Carefully add this powder to the top of the column.
  • Wet Loading: If the product is not very soluble, dissolve it in the minimum amount of the mobile phase and carefully pipette it onto the column. This method is less ideal as it can disturb the column bed.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column and begin applying pressure (using a pump or inert gas).
  • Collect fractions in test tubes, monitoring the separation by TLC.
  • Start with a low-polarity eluent and gradually increase the polarity (gradient elution) to move the compounds down the column.
  • Combine the fractions that contain the pure product based on TLC analysis.

4. Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.
  • Place the resulting solid under high vacuum to remove any final traces of solvent.
  • Confirm purity using the analytical methods described in Q2.

References

  • CN102180875A - Preparation method of triazolopyridine derivative.
  • Flefel, E. M., et al. (2018). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • BenchChem (2025).
  • PharmaCores (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores Blog.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Resources. [Link]

  • Agilent Technologies (2022). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent Application Note. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • MySkinRecipes. 3,8-Dimethyl-[2][3][4]triazolo[4,3-a]pyridin-6-amine. Product Page. [Link]

  • Jones, G. (2003).
  • Baucom, K. D., et al. (2016). An operationally efficient CDI mediated tandem coupling and cyclization reaction provides[2][3][4]triazolo[4,3-a]pyridines. Organic Letters, 18, 560-563.

Sources

Technical Support Center: A Researcher's Guide to Minimizing Toxicity in Cell Cultures Treated with Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with novel compounds in cell culture. Our focus is to empower you with the knowledge to minimize toxicity, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial hurdles and provides quick, actionable solutions.

Q1: I'm observing significant cell death even at low concentrations of my novel compound. What are the immediate steps I should take?

A1: Unexpectedly high toxicity is a common challenge.[1] The first step is to systematically evaluate your experimental setup.

  • Confirm the Therapeutic Window: It is crucial to establish the concentration range where your compound exhibits the desired therapeutic effect without causing significant toxicity.[2] This is known as the therapeutic window.[2][3] Perform a dose-response curve to determine both the effective concentration (EC50) and the cytotoxic concentration (CC50). A narrow therapeutic window suggests that the compound's toxicity may be closely linked to its mechanism of action.[1][4]

  • Solvent Toxicity Check: The solvent used to dissolve your compound (e.g., DMSO) can be toxic to cells at certain concentrations.[5] Run a control experiment with just the solvent at the same concentrations used in your compound dilutions to rule out solvent-induced cytotoxicity.[5]

  • Compound Stability and Solubility: Verify the stability and solubility of your compound in the cell culture medium.[5] Precipitated compounds can cause mechanical stress to cells or lead to inaccurate concentration calculations.[5] Additionally, a compound may degrade into a toxic byproduct.[5]

Q2: How can I differentiate between on-target and off-target toxicity?

A2: Distinguishing between on-target (mechanism-based) and off-target toxicity is fundamental to understanding your compound's effects.[5][6]

  • Utilize Multiple Cell Lines: Test your compound on cell lines with varying expression levels of the intended target.[5] If the toxicity correlates with the target expression level, it is more likely to be an on-target effect. Consistent toxicity across cell lines with different target levels may indicate off-target effects.[5]

  • Rescue Experiments: If your compound inhibits a specific protein, try to "rescue" the cells by overexpressing a resistant mutant of that target protein.[5] If the cells survive, the toxicity is likely on-target.

  • Inactive Control Compound: Synthesize or obtain a structurally similar but biologically inactive version of your compound.[5] This "negative control" can help identify non-specific effects that are not related to the intended target interaction.[5]

  • Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target can provide strong evidence.[1][7] If the compound is still toxic in these cells, it's a clear indication of off-target effects.[7]

Q3: My results are inconsistent between experiments. What are the likely causes?

A3: Lack of reproducibility can derail a research project.[1] Several factors can contribute to this issue:

  • Cell Passage Number and Confluency: Use cells within a consistent and narrow passage number range.[5] Cell characteristics can change over time in culture. Ensure that you seed cells to achieve a consistent confluency at the time of treatment for every experiment.[5]

  • Compound Stock Preparation: Prepare fresh stock solutions of your compound regularly and store them under appropriate conditions to prevent degradation.[5]

  • Experimental Protocol Standardization: Meticulously standardize all experimental parameters, including incubation times, media changes, and reagent concentrations.[5] Document every step and any deviations.

  • Cell Line Authentication: It is critical to ensure you are working with the correct cell line.[8][9][10] Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[9][11] Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[12]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for investigating and mitigating compound-induced toxicity.

Guide 1: Investigating the Mechanism of Cell Death

Understanding how your compound is killing cells is crucial for developing strategies to minimize toxicity. The primary modes of cell death are apoptosis, necrosis, and autophagy.[13]

Issue: High cytotoxicity is observed, but the mechanism is unknown.
Troubleshooting Workflow:
  • Initial Assessment with Viability Dyes:

    • Principle: Dyes like trypan blue or propidium iodide (PI) can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[14]

    • Protocol:

      • Treat cells with your compound for the desired time.

      • Harvest the cells and resuspend in phosphate-buffered saline (PBS).

      • Add the viability dye and analyze using a hemocytometer or flow cytometer.

    • Interpretation: A high percentage of stained cells indicates significant cell death. However, this method doesn't distinguish between apoptosis and necrosis.

  • Distinguishing Apoptosis from Necrosis:

    • Annexin V/PI Staining:

      • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that binds to PS. Propidium iodide is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[15]

      • Workflow Diagram:

        Caption: Flow cytometry analysis of apoptosis vs. necrosis.

    • Caspase Activation Assays:

      • Principle: Apoptosis is executed by a family of proteases called caspases.[15] Detecting the activity of key caspases, like caspase-3 and caspase-7, is a specific indicator of apoptosis.[16][17]

      • Methodology: Fluorogenic or colorimetric substrates containing a caspase recognition sequence (e.g., DEVD for caspase-3/7) are used.[16] When cleaved by active caspases, a fluorescent or colored signal is produced.[16]

      • Experimental Protocol:

        • Seed cells in a 96-well plate.

        • Treat with the novel compound.

        • Add the caspase-3/7 reagent.

        • Incubate and measure the fluorescence or absorbance.

Data Presentation: Interpreting Cell Death Mechanisms
AssayApoptosisNecrosis
Annexin V+/PI- Yes (Early) No
Annexin V+/PI+ Yes (Late) Yes
Caspase-3/7 Activation Yes No
Guide 2: Assessing Off-Target Effects and Cellular Stress

Even if your compound isn't directly killing cells, it might be inducing cellular stress, which can lead to toxicity over time or confound your results.

Issue: Sub-lethal toxicity or unexpected cellular phenotypes are observed.
Troubleshooting Workflow:
  • Measurement of Reactive Oxygen Species (ROS):

    • Principle: Many compounds can induce oxidative stress by increasing the production of reactive oxygen species (ROS).[18] Excessive ROS can damage DNA, proteins, and lipids, leading to cell death.[19][20]

    • Common Probe: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a widely used probe that becomes fluorescent upon oxidation by ROS.[21][22]

    • Protocol:

      • Load cells with H2DCFDA.

      • Wash the cells to remove excess probe.

      • Treat with your compound.

      • Measure the fluorescence intensity using a microplate reader, flow cytometer, or fluorescence microscope.[23]

    • Workflow Diagram:

      Caption: Workflow for measuring intracellular ROS.

  • Evaluation of Mitochondrial Dysfunction:

    • Principle: Mitochondria are often unintended targets of novel compounds, and mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[24][25][26] Key indicators include a decrease in mitochondrial membrane potential (MMP) and ATP depletion.[24][27][28]

    • Assessing MMP: Probes like JC-1 or TMRE can be used to measure changes in MMP.[24] In healthy cells, JC-1 forms aggregates in the mitochondria that fluoresce red. In cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green.

    • ATP Measurement: Luminescence-based assays that measure ATP levels are a sensitive way to assess overall cellular energy status. A drop in ATP can indicate mitochondrial toxicity.[27]

Data Presentation: Quantifying Cellular Stress
ParameterAssayExpected Outcome with Toxicity
Oxidative Stress H2DCFDAIncreased Fluorescence
Mitochondrial Health JC-1Shift from Red to Green Fluorescence
Cellular Energy ATP AssayDecreased Luminescence

Section 3: Proactive Strategies for Minimizing Toxicity

Beyond troubleshooting, there are several best practices you can incorporate into your experimental design to proactively minimize toxicity.

Optimize Compound Delivery
  • Solvent Choice and Concentration: Always determine the maximum tolerated concentration of your solvent. Keep the final solvent concentration consistent and as low as possible across all experimental conditions.[5]

  • Serum Concentration: Serum proteins can bind to your compound, reducing its effective concentration and potentially mitigating toxicity. Experiment with different serum concentrations in your culture medium.

Refine Dosing and Exposure
  • Concentration Optimization: Use the lowest effective concentration of your compound that elicits the desired biological response.[5]

  • Time-Course Experiments: Determine the optimal exposure time. It's possible that a shorter incubation period is sufficient to observe the on-target effect without causing significant toxicity.

Implement Rigorous Quality Control
  • Regular Mycoplasma Testing: Mycoplasma contamination can alter cellular responses and increase susceptibility to toxicity.[8]

  • Cell Line Authentication: As previously mentioned, ensure the identity of your cell lines to maintain the validity of your results.[8][9][10]

References

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  • Halliwell, B. (2007). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. Science of The Total Environment, 382(2-3), 226-235.
  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]

  • Pop, C., & Salvesen, G. S. (2008).
  • Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Amerigo Scientific. [Link]

  • Elabscience. (n.d.). Caspase Assay Kits. Elabscience. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249.
  • Xu, J. J., Henstock, J. R., Dunn, M. C., Smith, A. R., Chabot, J. R., & de Graaf, D. (2008). Cellular imaging predictions of clinical drug-induced liver injury. Toxicological sciences, 105(1), 97-105.
  • Padmanabhan, P., Gunda, P., Williams, T. D., & Kulkarni, A. P. (2014). A systematic assessment of mitochondrial function identified novel signatures for drug-induced mitochondrial disruption in cells. Toxicological sciences, 142(1), 175-189.
  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297-312.
  • Padmanabhan, P., Gunda, P., Williams, T. D., & Kulkarni, A. P. (2014). Systematic Assessment of Mitochondrial Function Identified Novel Signatures for Drug-Induced Mitochondrial Disruption in Cells. Toxicological Sciences, 142(1), 175-189.
  • BenchChem. (2025). Technical Support Center: Managing Cytotoxicity of Novel Compounds in Primary Cell Cultures. BenchChem.
  • BenchChem. (2025). Technical Support Center: A Guide to Minimizing Off-Target Effects of Novel Compounds in Cell-Based Assays. BenchChem.
  • Uetrecht, J. (2019). Do In Vitro Assays Predict Drug Candidate Idiosyncratic Drug-Induced Liver Injury Risk?. Chemical research in toxicology, 32(1), 9-17.
  • Anchor Medical Research. (n.d.). Therapeutic Window. Anchor Medical Research. [Link]

  • BenchChem. (2025). Technical Support Center: Minimizing Off-Target Effects of Novel Compounds. BenchChem.
  • A-Plus-Bio. (2024). The Importance of Correct Cell Line Use in Research. A-Plus-Bio. [Link]

  • Public Health England. (n.d.). Why is authentication important?. Culture Collections. [Link]

  • Biocompare. (2021). The Importance of Cell-Line Authentication. Biocompare. [Link]

  • Glickman, J. F., & Chiaravalli, J. (2007). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Journal of biomolecular screening, 12(7), 899-907.
  • Dr.Oracle. (2025). What is the therapeutic window in pharmacology?. Dr.Oracle. [Link]

  • Lin, A., Giuliano, C. J., Sayles, N. M., Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Liebler, D. C., & Guengerich, F. P. (2005). Elucidating mechanisms of drug-induced toxicity. Nature reviews Drug discovery, 4(5), 410-420.
  • Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services. [Link]

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  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug metabolism and pharmacokinetics, 26(1), 3-14.
  • GARDP Revive. (n.d.). Therapeutic window. GARDP Revive. [Link]

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing Mitochondrial Dysfunction in Cells. Biochemical Journal, 435(2), 297-312.
  • Liscovitch, M., & Ravid, D. (2025). Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications.
  • Eurofins Genomics. (2020). Why You Need To Authenticate Your Cell Line - Your Research Could Depend On It. The DNA Universe. [Link]

  • Allied Academies. (n.d.). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Pellegrino, M. W., Nargund, A. M., & Haynes, C. M. (2013). Evaluating and responding to mitochondrial dysfunction: The UPRmt and beyond. Trends in biochemical sciences, 38(1), 35-42.
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  • Shaikh, F., He, J., Wang, H., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis.
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  • Wang, H., & Liu, H. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(1), 219.
  • Pérez-Almodóvar, C., et al. (2020). A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. Biosensors, 10(9), 118.
  • Wang, J., Wang, H., & Zhang, Y. (2018). Cell toxicity mechanism and biomarker. Molecular & cellular toxicology, 14(4), 343-348.
  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51-62.

Sources

Technical Support Center: Scaling Up the Synthesis of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

Technical Support Center: Scaling Up the Synthesis of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine

Welcome to the technical support resource for the synthesis of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine (CAS 1215932-77-6). This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and offer practical solutions grounded in established chemical principles.

The triazolopyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[4] The successful scale-up of its derivatives is therefore a critical step in drug development. This guide moves beyond a simple recitation of steps to explain the underlying causality of the process, ensuring a robust and reproducible scale-up.

Section 1: Synthesis Pathway Overview

The most common and scalable route to the[1][2][3]triazolo[4,3-a]pyridine core involves the cyclodehydration of an acylated 2-hydrazinopyridine intermediate.[3] For our target molecule, this translates to a two-step process starting from a substituted 2-chloropyridine.

The chosen pathway prioritizes the use of commercially available or readily accessible starting materials and employs a classic cyclization method that is well-documented in the literature for related structures.[5]

Gcluster_0Step 1: Hydrazine Formationcluster_1Step 2: Acylation & CyclizationSM5-Amino-2-chloro-3-methylpyridineINT15-Amino-2-hydrazino-3-methylpyridineSM->INT1Hydrazine HydrateHeatINT2N'-(5-amino-3-methylpyridin-2-yl)acetohydrazideINT1->INT2Acetic Anhydride or Acetic AcidFP3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amineINT2->FPDehydrating Agent (e.g., POCl₃, PPA)Heat

Caption: Overall two-step synthetic workflow.

Section 2: Detailed Experimental Protocol (Baseline Lab Scale)

This protocol describes a standard lab-scale synthesis (1-5 g) that serves as the foundation for scale-up troubleshooting.

Step 1: Synthesis of N'-(5-amino-3-methylpyridin-2-yl)acetohydrazide (Intermediate 2)

  • To a solution of 5-amino-2-hydrazino-3-methylpyridine (1.0 eq) in glacial acetic acid (10 vol), add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor for completion by TLC or LC-MS (typically 2-4 hours).

  • Upon completion, cool the mixture to room temperature and slowly pour it into ice-water (20 vol).

  • Adjust the pH to 7-8 using a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the acetohydrazide intermediate.

Step 2: Cyclodehydration to 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine (Final Product)

  • Caution: This step uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • Slowly add the dried acetohydrazide intermediate (1.0 eq) in portions to phosphorus oxychloride (5-10 vol) at 0 °C. Maintain strict temperature control.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction by LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench it by pouring it slowly onto crushed ice. This step is highly exothermic.

  • Neutralize the acidic solution with a cold, concentrated solution of sodium hydroxide or ammonium hydroxide to pH 8-9, keeping the temperature below 20 °C.

  • The product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol) for further purification.

Section 3: Troubleshooting Guide for Scale-Up

This section addresses specific issues that may arise when transitioning the above protocol to a larger scale.

Reaction Control & Safety

  • Q: My cyclization reaction with POCl₃ shows a dangerous exotherm during heating, leading to pressure buildup. How can I mitigate this?

    • A: This is a critical scale-up challenge. The surface-area-to-volume ratio of your reactor decreases as you scale up, reducing the efficiency of heat dissipation.

      • Control Addition: Instead of adding the solid intermediate to POCl₃, consider adding the POCl₃ slowly to a slurry of the intermediate in a high-boiling, inert solvent (like toluene or xylene). This allows for better temperature control.

      • Extended Heating Ramp: Do not heat directly to reflux. Implement a slow, controlled heating ramp (e.g., 10 °C per hour) to manage the exotherm.

      • Process Monitoring: Use a temperature probe and a reactor cooling system to maintain the desired temperature profile. The reaction is often most energetic during the initial phase.

  • Q: The quenching of the POCl₃ reaction mixture is violent and difficult to control on a large scale. What is a safer alternative?

    • A: Direct quenching into water is not advisable at scale. A reverse quench is safer.

      • Reverse Quench: Prepare a large vessel with crushed ice and a basic solution (e.g., aqueous NaOH). Slowly add the cooled reaction mixture to this quench solution with vigorous stirring and external cooling. This ensures the POCl₃ is always the limiting reagent in the quench reaction.

      • Solvent Dilution: Before quenching, consider diluting the cooled reaction mixture with an inert, water-immiscible solvent like toluene. This can help moderate the quench by improving heat transfer.

Yield & Purity

  • Q: My yield dropped from 85% at the 10g scale to 50% at the 1kg scale. What are the most likely causes?

    • A: This common issue points to several scale-dependent factors.

      • Inefficient Mixing: In large reactors, inadequate agitation can lead to localized "hot spots" where the intermediate or product degrades, forming tar-like impurities. Ensure your reactor's impeller design and speed are sufficient for homogenous mixing.

      • Incomplete Conversion: Longer heating times may be required at scale to achieve the same conversion due to heat transfer limitations. Always monitor the reaction to completion by in-process controls (IPCs) like LC-MS.

      • Isolation Losses: A product that easily crystallizes on a small scale may become an oil or a fine, difficult-to-filter solid on a large scale due to slower cooling rates or different impurity profiles. Re-evaluate your crystallization solvent and cooling profile. Refer to the troubleshooting workflow below.

  • Q: I am observing a significant amount of dark, insoluble tar in my crude product after the POCl₃ step. How can I prevent this?

    • A: Tar formation is typically a result of thermal decomposition.

      • Lower Reaction Temperature: Investigate if the cyclization can be performed at a lower temperature for a longer duration. While the reflux temperature of POCl₃ is standard, some substrates cyclize effectively at 80-90 °C.

      • Alternative Reagents: Consider less harsh dehydrating agents. Polyphosphoric acid (PPA) or Eaton's reagent can be effective alternatives to POCl₃ and often result in cleaner reactions, though they present different workup challenges.[4] A reagent screen at the lab scale is recommended before scaling up an alternative.

Workup & Isolation

  • Q: My final product is an oil after the basic workup, making it impossible to filter. What should I do?

    • A: "Oiling out" is a common crystallization problem.

      • Solvent Extraction: Instead of direct filtration, perform an extraction. After the basic quench, extract the aqueous slurry with a suitable organic solvent like dichloromethane (DCM), ethyl acetate, or toluene. The choice of solvent will depend on product solubility.

      • Solvent Swap & Crystallization: After extraction, you can concentrate the organic layer and perform a solvent swap to a crystallization-friendly solvent (e.g., isopropanol, ethanol). Initiate crystallization by cooling, seeding with a small crystal of pure product, or adding an anti-solvent.

  • Q: The crude product is a very fine powder that clogs the filter during filtration, leading to extremely long filtration times. How can I improve this?

    • A: This is an issue of crystal morphology.

      • Modify Crystallization: The goal is to grow larger crystals. Try a slower cooling rate, reduce the level of supersaturation by using more solvent, or age the crystal slurry at a slightly elevated temperature (Ostwald ripening) before final cooling and filtration.

      • Filter Aids: Use a filter aid like Celite® on your filter bed. This creates a porous layer that prevents the fine particles from blinding the filter cloth.

Section 4: Scale-Up Data & Parameters

The following table provides a comparative summary of key parameters for transitioning from lab to pilot scale.

ParameterLab Scale (10 g)Pilot Scale (1 kg) - ProposedRationale for Change
Starting Material 10 g1.0 kgDirect Scale-Up
POCl₃ Volume 50 mL (5 vol)5.0 L (5 vol)Maintain concentration, but may be reduced after optimization.
Reaction Vessel 250 mL Round Bottom Flask20 L Jacketed Glass ReactorAllows for precise temperature control and safe handling.
Heating Method Heating MantleInternal Heating/Cooling JacketEnsures uniform heat distribution and rapid cooling capability.
Addition Time (POCl₃) 15-20 minutes1.5 - 2.0 hoursSlower addition is critical for managing exotherm at scale.
Workup/Quench Direct quench into iceReverse quench into basic solutionSignificantly improves safety and control of the exotherm.
Isolation Method Direct FiltrationExtraction then CrystallizationProvides more robust isolation and handles potential oiling out.
Expected Yield 80-90%75-85%A slight decrease is typical, but should be minimized with process optimization.

Section 5: FAQs for Process Development

  • Q: What is the single most critical parameter to control during the scale-up of the cyclization step?

    • A: Temperature. Uncontrolled temperature is the root cause of most major scale-up issues for this reaction, including safety hazards from exotherms, yield loss from decomposition, and impurity formation.

  • Q: Is column chromatography a viable purification method for multi-kilogram production of this compound?

    • A: Generally, no. Chromatography is expensive, time-consuming, and generates significant solvent waste, making it unsuitable for large-scale manufacturing. The process should be robust enough that the final product can be purified to the required specifications (>99%) by crystallization alone.

  • Q: Can a one-pot synthesis from the 2-hydrazinopyridine intermediate be developed?

    • A: It is plausible. A one-pot process involving acylation in a high-boiling solvent (e.g., toluene with a catalytic amount of acid) followed by the addition of a dehydrating agent like POCl₃ could work. Baucom et al. (2016) describe a tandem coupling and cyclization for similar structures using CDI, which is also amenable to one-pot processing.[4][5] This would require significant process development but could offer substantial savings in time and resources at scale.

Section 6: Visualized Troubleshooting Workflow

GstartLow Yield Observed at Pilot Scalecheck_conversionCheck IPCs:Is reaction complete?start->check_conversioncheck_mass_balancePerform Mass Balance:Where is the missing mass?check_conversion->check_mass_balanceYesincompleteIncomplete Conversioncheck_conversion->incompleteNodegradationProduct Degradation/Tar Formationcheck_mass_balance->degradationMass lost toimpurities/tarisolation_lossLoss During Workup/Isolationcheck_mass_balance->isolation_lossMass lost infiltrate/washessol_incomplete1Increase reaction timeincomplete->sol_incomplete1sol_incomplete2Increase reaction temperature(with caution)incomplete->sol_incomplete2sol_degradation1Decrease reaction temperaturedegradation->sol_degradation1sol_degradation2Improve agitationdegradation->sol_degradation2sol_degradation3Investigate alternativedehydrating agent (PPA)degradation->sol_degradation3sol_isolation1Optimize crystallization solventisolation_loss->sol_isolation1sol_isolation2Switch to extractive workupisolation_loss->sol_isolation2sol_isolation3Analyze mother liquor forproduct lossisolation_loss->sol_isolation3

Caption: Troubleshooting decision tree for low yield issues.

References

  • [Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC - NIH]. This article discusses modern, eco-friendly methods for synthesizing the triazolopyridine core, including microwave irradiation which can be relevant for rapid lab-scale optimizations.
  • [Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent | Request PDF - ResearchGate]. This paper details the challenges and solutions for scaling up reactions involving heterocyclic amines, highlighting issues like purification and process robustness.
  • [Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry]. This review covers various synthetic strategies for the triazolopyridine framework, including traditional dehydration methods and modern CDI-mediated approaches.
  • [Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction]. This paper describes the conventional synthesis of triazolopyridines involving the dehydration of a 2-hydrazidopyridine using reagents like phosphorus oxychloride.
  • [1215932-77-6|3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine - BLDpharm] . Product page confirming the chemical identity and CAS number of the target compound. Available at:

  • [3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine - MySkinRecipes] . Product page noting the compound's use as an important intermediate in medicinal chemistry for synthesizing pharmacologically active molecules. Available at:

  • [Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal] . A collection of literature methods for synthesizing the[1][2][3]triazolo[4,3-a]pyridine core, including palladium-catalyzed and CDI-mediated reactions. Available at:

  • [Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing]. This article discusses general scale-up challenges in synthetic protocols, including purification, yield, and the limitations of solid-phase synthesis at larger scales.
  • [New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines | Chemical Reviews - ACS Publications]. A comprehensive review on amine synthesis that touches upon the difficulties and state-of-the-art solutions for creating complex amine-containing molecules.

Validation & Comparative

A Comparative Guide to the Mechanisms of Action of Triazolo[4,3-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, planar geometry and versatile substitution points make it an ideal framework for designing potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the primary mechanisms of action for this class of compounds, supported by experimental data and protocols, to aid researchers and drug development professionals in this promising field.

Anticancer Mechanisms of Action

Triazolo[4,3-a]pyridine derivatives have demonstrated remarkable versatility in oncology, targeting distinct hallmarks of cancer from aberrant signaling to immune evasion. We will explore two of the most prominent anticancer mechanisms: kinase inhibition and immune checkpoint blockade.

Inhibition of Receptor Tyrosine Kinases: c-Met and VEGFR-2

Abnormal activation of receptor tyrosine kinases (RTKs) is a common driver of tumor growth, proliferation, and metastasis. The c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) pathways are critical for oncogenesis and angiogenesis, respectively. Certain triazolo[4,3-a]pyridine derivatives have been engineered as potent inhibitors of these kinases.

The c-Met receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, activating downstream pathways like PI3K/Akt and RAS/MAPK, which promote cell survival and proliferation. Similarly, VEGFR-2 activation by VEGF triggers signaling cascades that lead to endothelial cell proliferation and migration, forming new blood vessels to supply the tumor (angiogenesis). A dual inhibitor can simultaneously block tumor cell growth and its blood supply, offering a powerful therapeutic strategy.

The triazolo[4,3-a]pyrazine core acts as a bioisostere for the quinoline scaffold found in established multi-kinase inhibitors like Foretinib, serving as an effective hinge-binding motif within the ATP-binding pocket of these kinases.[4]

Signaling Pathway: c-Met and VEGFR-2 Inhibition

pathway cluster_membrane Cell Membrane cluster_ligands cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes cMet c-Met PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 TZP Triazolo[4,3-a]pyridine Derivative (e.g., 17l) TZP->cMet TZP->VEGFR2 Proliferation Proliferation & Survival PI3K_Akt->Proliferation Metastasis Metastasis PI3K_Akt->Metastasis RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLC_PKC->Angiogenesis

Caption: Inhibition of c-Met and VEGFR-2 pathways by a triazolo[4,3-a]pyridine derivative.

Here, we compare a promising triazolo[4,3-a]pyrazine derivative, compound 17l , with the established multi-kinase inhibitor Foretinib .

CompoundTarget KinaseIC₅₀ (nM)Antiproliferative IC₅₀ (µM, A549 cell line)Reference
Compound 17l c-Met26.00.98 ± 0.08[4]
VEGFR-22600[4]
Foretinib c-Met3.40.85 ± 0.09[4]
VEGFR-21.6[4]

While Foretinib shows higher potency against the isolated kinases, compound 17l demonstrates comparable cellular antiproliferative activity, highlighting the excellent drug-like properties conferred by the triazolo[4,3-a]pyrazine scaffold.[4] Compound 17l was also shown to induce G0/G1 phase cell cycle arrest and promote apoptosis in A549 lung cancer cells.[4]

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method where the signal is proportional to kinase activity.

Workflow Diagram

workflow start Start: Prepare Reagents plate Dispense Kinase, Substrate, and ATP into 384-well plate start->plate add_cpd Add serially diluted Triazolo[4,3-a]pyridine derivative plate->add_cpd incubate Incubate at RT (e.g., 60 min) to allow reaction add_cpd->incubate add_detect Add Detection Reagent (e.g., ADP-Glo) incubate->add_detect incubate2 Incubate at RT (e.g., 30 min) add_detect->incubate2 read Read Luminescence on Plate Reader incubate2->read analyze Analyze Data: Plot % Inhibition vs. [Cpd] Calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, recombinant human c-Met or VEGFR-2 enzyme, a suitable polypeptide substrate, and ATP at optimized concentrations.

  • Compound Dilution: Perform a serial dilution of the triazolo[4,3-a]pyridine test compound (e.g., starting at 10 µM) in DMSO, then dilute further in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and test compound to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and quantify the result. For an ADP-Glo™ assay, this involves adding a reagent that depletes unused ATP, followed by a second reagent that converts the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescent signal using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality and Self-Validation: This assay directly measures the compound's effect on the target enzyme's catalytic activity, independent of cellular uptake or off-target effects. The inclusion of positive and negative controls validates the assay's performance, while the dose-response curve ensures the observed inhibition is specific and quantifiable.

Immune Checkpoint Blockade: PD-1/PD-L1 Interaction

The PD-1/PD-L1 axis is a critical immune checkpoint that cancer cells exploit to evade destruction by the immune system. Blocking this interaction with small molecules is an emerging immunotherapeutic approach.

Programmed cell death protein 1 (PD-1) is a receptor expressed on activated T-cells. Its ligand, PD-L1, is often overexpressed on tumor cells. When PD-L1 binds to PD-1, it delivers an inhibitory signal to the T-cell, suppressing its cytotoxic activity. Small-molecule inhibitors based on the[1][2]triazolo[4,3-a]pyridine scaffold have been developed to physically obstruct this protein-protein interaction (PPI), thereby restoring the T-cell's ability to recognize and eliminate cancer cells.

Compound A22 , a[1][2][3]triazolo[4,3-a]pyridine derivative, is compared with a well-known small-molecule inhibitor from Bristol-Myers Squibb (BMS).

CompoundTarget InteractionHTRF Assay IC₅₀ (nM)Reference
Compound A22 PD-1/PD-L192.3[5]
BMS Analog PD-1/PD-L118 (reported range)[5]

Compound A22 demonstrates potent inhibition of the PD-1/PD-L1 interaction.[5] Crucially, in a co-culture model of T-cells and PD-L1-expressing cancer cells, A22 was shown to dose-dependently increase the production of interferon-gamma (IFN-γ), a key cytokine indicating T-cell activation.[5] This confirms that the biochemical inhibition translates into a functional immune-stimulating effect.

Principle: HTRF is a robust method for studying PPIs. It uses two antibodies targeting the proteins of interest, each labeled with a different fluorophore (a donor, e.g., Europium cryptate, and an acceptor, e.g., d2). When PD-1 and PD-L1 interact, the antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the donor and acceptor upon excitation. An inhibitor will disrupt the PPI, reducing the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human PD-1 and PD-L1 proteins, as well as the donor- and acceptor-labeled anti-protein antibodies, in HTRF buffer.

  • Compound Plating: Add serially diluted test compounds to a low-volume 384-well plate.

  • Protein Incubation: Add the PD-1 and PD-L1 proteins to the wells and incubate for a set period (e.g., 15 minutes) to allow the interaction to reach equilibrium.

  • Antibody Addition: Add the mixture of donor- and acceptor-labeled antibodies.

  • Final Incubation: Incubate the plate for a longer period (e.g., 2-4 hours) at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: The HTRF ratio is calculated from the emission signals. A decrease in this ratio indicates inhibition of the PPI. Plot the HTRF ratio against the compound concentration to determine the IC₅₀.

Central Nervous System (CNS) Mechanisms of Action

Inhibition of Phosphodiesterases (PDEs)

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Their inhibition can have profound effects on neuronal function.

PDE2 is highly abundant in brain regions associated with cognition, such as the hippocampus.[1] It is a dual-substrate enzyme that degrades both cAMP and cGMP. By inhibiting PDE2, triazolo[4,3-a]pyridine derivatives can elevate the levels of these second messengers, enhancing neuronal plasticity and memory processes. This mechanism is being explored for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[1]

A series of pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazine derivatives were optimized for PDE2 inhibition and selectivity against other PDE families, particularly PDE10.

CompoundPDE2 IC₅₀ (nM)PDE10 IC₅₀ (nM)Selectivity (PDE10/PDE2)Reference
Compound 9 0.9825917-fold[1]
Early Lead (2) 1.83.3~2-fold[1]

The strategic introduction of a linear, lipophilic moiety on the compound's phenyl ring dramatically increased selectivity for PDE2 over PDE10.[1] Compound 9 is a highly potent and selective PDE2 inhibitor, making it a valuable tool for investigating the therapeutic potential of this mechanism.[1]

Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Triazolo[4,3-a]pyridine derivatives have shown promise in this area, although their exact mechanisms are still under investigation.

While not definitively proven for all derivatives, a plausible mechanism for the antibacterial activity of some[1][2]triazolo[4,3-a]pyrazine derivatives is the inhibition of DNA gyrase. This essential bacterial enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription. It is a validated target for the quinolone class of antibiotics. The proposed mechanism involves the protonated nitrogen heterocycle of the triazolopyrazine core forming π-cation interactions with key amino acid residues in the enzyme's active site, disrupting its function.[3]

The antibacterial activity of these derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

CompoundMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)Reference
Compound 2e 3216[6]
Ampicillin 328[6]

Compound 2e exhibited antibacterial activity comparable to the first-line agent ampicillin, particularly against E. coli.[3][6] This indicates that the triazolo[4,3-a]pyrazine scaffold is a viable starting point for the development of novel antibacterial agents.

Summary and Future Outlook

The[1][2][3]triazolo[4,3-a]pyridine core is a remarkably versatile scaffold that enables the design of inhibitors for a diverse range of biological targets. Its derivatives have demonstrated potent activity through several distinct and therapeutically relevant mechanisms of action:

  • Anticancer: Potent inhibition of key oncogenic kinases (c-Met, VEGFR-2) and disruption of the PD-1/PD-L1 immune checkpoint.

  • CNS: Selective inhibition of phosphodiesterases (PDE2) for potential cognitive enhancement.

  • Antimicrobial: Promising antibacterial activity, possibly through the inhibition of DNA gyrase.

The ability to fine-tune the scaffold's substituents allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on further elucidating the precise molecular interactions for antibacterial and anti-inflammatory derivatives, as well as advancing the most promising anticancer and CNS-active compounds into preclinical and clinical development. This guide serves as a foundational resource for scientists dedicated to harnessing the full therapeutic potential of this exceptional chemical class.

References

  • Andrés, J. I., et al. (2014). Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Li, X., et al. (2015). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules. [Link]

  • Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

  • Zhang, Z., et al. (2019). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. [Link]

  • Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. [Link]

Sources

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis Featuring a Triazolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of bringing a novel kinase inhibitor from the bench to potential clinical application is both exciting and fraught with challenges. A critical step in this process is the thorough characterization and comparison of the lead compound against existing inhibitors. This guide provides an in-depth, practical framework for this comparative analysis, using the hypothetical novel compound, 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (hereafter referred to as Compound X ), as our case study. The triazolopyridine scaffold is a known privileged structure in medicinal chemistry, forming the core of several successful kinase inhibitors.[1][2] This guide will walk you through the essential experimental workflows, data interpretation, and comparative analyses required to understand the potential of a new chemical entity in the crowded landscape of kinase inhibitors.

The Kinase Inhibitor Landscape: The Importance of Potency and Selectivity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[4] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[5] Most of these inhibitors target the highly conserved ATP-binding site of the kinase domain.[4]

The clinical success of a kinase inhibitor is often dictated by two key parameters: potency and selectivity . Potency refers to the concentration of the inhibitor required to elicit a biological effect (typically measured as the half-maximal inhibitory concentration, or IC50), while selectivity describes its ability to inhibit the intended target kinase over other kinases in the kinome.[6] Poor selectivity can lead to off-target effects and associated toxicities.[7] Therefore, a rigorous comparative evaluation of a novel inhibitor's potency and selectivity is paramount.

Initial Characterization of Compound X: In Vitro Biochemical Assays

The first step in characterizing a novel kinase inhibitor is to determine its in vitro potency against a panel of purified kinases. This is typically done using biochemical assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.[8]

A widely used method is the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[9] The amount of ADP is directly proportional to the kinase activity.

Table 1: Hypothetical In Vitro Inhibitory Activity of Compound X and Comparator Kinase Inhibitors

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)Selective Inhibitor Y IC50 (nM)
Kinase A155>10,000
Kinase B2501025
Kinase C>10,00020>10,000
Kinase D82>10,000
Kinase E750151,500

Staurosporine is a non-selective kinase inhibitor used as a positive control.[9] Selective Inhibitor Y is a hypothetical well-characterized inhibitor for Kinase B.

This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Kinase substrate peptide

  • ATP

  • Test compound (Compound X) and control inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Defining the Selectivity Profile: Kinome-wide Screening

While initial screening against a small panel of kinases is informative, a comprehensive understanding of an inhibitor's selectivity requires kinome-wide profiling.[10] This involves screening the compound against a large panel of kinases, often representing a significant portion of the human kinome. The results are often visualized as a "kinome map" or a dendrogram, which graphically represents the inhibitory activity across the kinase phylogenetic tree.

Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Biochemical Screening cluster_1 Data Analysis & Visualization A Initial Single-Dose Screen (e.g., 1 µM) B Identify 'Hit' Kinases (% Inhibition > Threshold) A->B Data Analysis C Dose-Response Assay (Determine IC50 values for hits) B->C Follow-up D Calculate Selectivity Score (e.g., S-score) C->D Input Data E Generate Kinome Map D->E Visualization F Identify On- and Off-Targets E->F Interpretation

Caption: Workflow for determining kinase inhibitor selectivity.

A high-quality kinase inhibitor should demonstrate a significant potency window between its intended target(s) and the rest of the kinome.

Cellular Activity and Target Engagement: Moving Beyond Purified Enzymes

While biochemical assays are essential, they do not always reflect an inhibitor's activity in a cellular context.[11] Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a biological effect.[12]

This protocol measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in cells.

Materials:

  • Cell line expressing the target kinase and its substrate

  • Complete cell culture medium

  • Test compound (Compound X)

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a predetermined time.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

A dose-dependent decrease in the phosphorylation of the downstream substrate provides strong evidence of target engagement and cellular activity of the inhibitor.

Mechanism of Action: Understanding How the Inhibitor Works

Determining the mechanism of action (MOA) of a kinase inhibitor is critical for its development. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP and prevent it from binding.[4] This can be investigated using enzyme kinetics studies.

Signaling Pathway and Inhibitor Mechanism

G cluster_0 Kinase Activity ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP Releases pSubstrate Phospho-Substrate Inhibitor Compound X (ATP-Competitive Inhibitor) Inhibitor->Kinase Binds to ATP pocket

Sources

The Role of Dimethyl Substitution in Triazolopyridine Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships

For researchers and scientists in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. The triazolopyridine scaffold, a privileged heterocyclic system, has garnered significant attention for its therapeutic potential across a range of diseases.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of dimethyl-substituted triazolopyridines, comparing their performance with other alkyl-substituted analogues and offering detailed experimental protocols for their synthesis and evaluation.

The Triazolopyridine Core: A Scaffold of Versatility

The triazolopyridine ring system, an isostere of purine, serves as a versatile template in medicinal chemistry.[2] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of inhibitors for various biological targets, including kinases, G-protein coupled receptors, and enzymes involved in pathogenic pathways. The biological activity of triazolopyridine derivatives is highly dependent on the nature and position of substituents on the fused ring system. This guide will focus on the impact of dimethyl substitution, a common motif in many biologically active triazolopyridines, and compare it to other substitution patterns to elucidate the specific contributions of these methyl groups to the molecule's overall efficacy and selectivity.

Comparative Analysis of Alkyl Substitutions

The size, lipophilicity, and electronic properties of substituents on the triazolopyridine core can dramatically influence a compound's interaction with its biological target. A critical analysis of different alkyl substitution patterns reveals the specific role that dimethyl groups play in modulating bioactivity.

Angiotensin II Receptor Antagonism: A Case Study in Alkyl Group Optimization

A compelling example of the importance of alkyl substituents is found in the development of triazolopyrimidine-based angiotensin II (AII) receptor antagonists for the treatment of hypertension.[3] A systematic SAR study revealed the critical role of alkyl groups at the 5- and 7-positions of the triazolo[1,5-c]pyrimidine ring.

Table 1: Comparison of Alkyl Substituents on Angiotensin II Receptor (AT1) Affinity

CompoundR5R7AT1 Receptor Affinity (Ki, nM)
1 CH3CH3> 10,000
2 C2H5C2H51,500
3 (UP 269-6) CH3n-C3H724
4 n-C3H7CH3180

Data synthesized from J Med Chem. 1994 Jul 22;37(15):2371-86.[3]

From this data, it is evident that a simple dimethyl substitution (Compound 1 ) results in a significant loss of activity. The optimal activity is achieved with a methyl group at the 5-position and a larger n-propyl group at the 7-position (Compound 3 , UP 269-6).[3] This highlights that while methyl groups are important, their specific placement and combination with other alkyl chains are crucial for potent receptor binding. The larger propyl group at the 7-position likely occupies a hydrophobic pocket in the receptor, enhancing binding affinity.

Kinase Inhibition: The Role of Dimethyl Groups in Scaffold Orientation

In the realm of kinase inhibition, the 5,7-dimethyl-[3][4][5]triazolo[1,5-a]pyrimidine scaffold is a recurring motif. These methyl groups can serve as important anchoring points, influencing the orientation of larger, more complex substituents towards the ATP-binding pocket of the kinase.

A series of triazolopyridine-based dual JAK/HDAC inhibitors demonstrated that while larger aryl groups at the 5-position were crucial for activity, the core scaffold often retains methyl groups at other positions to maintain a favorable conformation.[6]

Table 2: Antiproliferative Activity of Substituted Triazolopyridines

Compound5-Position SubstituentAntiproliferative IC50 (µM) on MDA-MB-231
16g o-tolyl0.75
16e p-tolyl0.82

Data from Taylor & Francis Online, 2024.[6]

While this study focused on aryl substitutions at the 5-position, the consistent presence of a methyl group at the 7-position in many kinase inhibitors suggests its importance in providing a stable and well-oriented scaffold for further functionalization.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis of the core 5,7-dimethyl-[3][4][5]triazolo[1,5-a]pyrimidine scaffold and a common biological assay are provided below.

Synthesis of 5,7-dimethyl-[3][4][5]triazolo[1,5-a]pyrimidine

This protocol is adapted from established synthetic routes.[7]

Workflow for the Synthesis of 5,7-dimethyl-[3][4][5]triazolo[1,5-a]pyrimidine

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 3-amino-1,2,4-triazole 3-amino-1,2,4-triazole Glacial Acetic Acid Glacial Acetic Acid 3-amino-1,2,4-triazole->Glacial Acetic Acid Dissolve acetylacetone acetylacetone acetylacetone->Glacial Acetic Acid Add Reflux Reflux Glacial Acetic Acid->Reflux Heat Cooling Cooling Reflux->Cooling Reaction Completion Neutralization Neutralization Cooling->Neutralization Neutralize with NH4OH Filtration Filtration Neutralization->Filtration Collect Precipitate Washing Washing Filtration->Washing Wash with Water 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine Washing->5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine Dry

Caption: Synthesis of the core 5,7-dimethyl-triazolopyrimidine scaffold.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: To the stirred solution, add acetylacetone (1.1 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and neutralize with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5,7-dimethyl-[3][4][5]triazolo[1,5-a]pyrimidine.

In Vitro Antiproliferative MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8]

Workflow for MTT Assay

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Plate cells in 96-well plates Incubation_24_72h Incubation (24-72h) Compound Treatment->Incubation_24_72h Add varying concentrations of test compounds MTT Addition MTT Addition Incubation_24_72h->MTT Addition Add MTT reagent Incubation_4h Incubation (4h) MTT Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Formation of formazan crystals Absorbance Reading Read Absorbance (570 nm) Solubilization->Absorbance Reading Data Analysis Calculate IC50 Absorbance Reading->Data Analysis

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the media in the wells with the media containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Solubilization: Remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The structure-activity relationship of dimethyl-substituted triazolopyridines is highly context-dependent, with the biological activity being dictated by the specific target and the overall substitution pattern of the molecule. While the 5,7-dimethyl-[3][4][5]triazolo[1,5-a]pyrimidine scaffold serves as a valuable and synthetically accessible starting point for the development of various therapeutic agents, it is not universally optimal.

As demonstrated in the case of angiotensin II receptor antagonists, a strategic combination of small and larger alkyl groups can be significantly more potent than a simple dimethyl substitution.[3] Conversely, in the design of some kinase inhibitors, the dimethylated core provides a rigid and well-defined platform for the precise positioning of pharmacophoric groups.

Future research should focus on systematic comparative studies of different alkyl substitution patterns on the triazolopyridine core against a diverse panel of biological targets. This will enable the development of more predictive SAR models and the rational design of next-generation triazolopyridine-based therapeutics with enhanced potency and selectivity.

References

  • Synthesis of 5,7-dimethyl-[3][4][5]triazolo[1,5-a]pyrimidine-2-thiol and derivatives via (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide. Vietnam Journal of Chemistry. [Link]

  • Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. PubMed. [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Europe PMC. [Link]

  • Synthesis and biological activity of 5,7-dimethyl-1,2,4-triazolo[1,5-a] pyrimidine-2-oxoacetohydrazone derivatives. ResearchGate. [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems. PubMed. [Link]

  • 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine. PubChem. [Link]

  • Synthesis of[3][4][5]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

  • Antihypertensive potential of selected pyrimidine derivatives: Explanation of underlying mechanistic pathways. PubMed. [Link]

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A Comparative Guide to the Anticancer Effects of Novel Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel scaffolds that offer enhanced potency and selectivity continues to be a primary focus. Among the heterocyclic compounds that have garnered significant attention, triazolopyridines have emerged as a promising class of anticancer agents. Their unique structural framework allows for diverse chemical modifications, leading to compounds with potent inhibitory effects on various cancer cell lines. This guide provides a comprehensive comparison of the anticancer effects of novel triazolopyridine compounds against established chemotherapeutic agents, supported by experimental data and detailed protocols for validation.

Introduction to Triazolopyridine Compounds in Oncology

Triazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a triazole and a pyridine ring. This structural motif serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. In the context of cancer, these compounds have been shown to exert their effects through the inhibition of key cellular signaling pathways, induction of apoptosis, and cell cycle arrest. Their mechanism of action often involves targeting protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Comparative Analysis of In Vitro Cytotoxicity

A primary measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this effect. The following table summarizes the IC50 values of several novel triazolopyridine and related triazolopyrimidine derivatives against various human cancer cell lines, in comparison to standard chemotherapeutic drugs.

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Reference
Novel Triazolopyrimidine H12 MGC-803Gastric Cancer9.47[1]
HCT-116Colon Cancer9.58[1]
MCF-7Breast Cancer13.1[1]
5-Fluorouracil (5-FU) MGC-803Gastric Cancer>30[1]
HCT-116Colon Cancer>30[1]
MCF-7Breast Cancer>30[1]
Novel Triazolopyrimidine 13c HCT-116Colon Cancer6.10[2][3]
HeLaCervical Cancer10.33[2][3]
MCF-7Breast Cancer2.42[2][3]
Doxorubicin MCF-7Breast Cancer10.81±0.03[4]
HCT-116Colon Cancer5.23[5]
HeLaCervical Cancer1.91[6]
Cisplatin HeLaCervical Cancer28.96[6]
A549Lung Cancer15.3[7]
Novel Triazole-Chalcone 24 A549Lung Cancer4.4[7]
Novel Triazole-Chalcone 25 A549Lung Cancer7.9[7]
Novel Triazole-Chalcone 27 A549Lung Cancer16.04[7]

Mechanistic Insights: Unraveling the Mode of Action

The efficacy of novel triazolopyridine compounds stems from their ability to modulate critical cellular processes involved in cancer progression. This section delves into the two primary mechanisms: induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many effective anticancer agents exert their therapeutic effect by triggering this cellular suicide program. Novel triazolopyridine derivatives have been shown to be potent inducers of apoptosis.

A study on a series of novel[1][8][9]triazolo[1,5-a]pyrimidine indole derivatives demonstrated that compound H12 induced a significant, dose-dependent increase in apoptosis in MGC-803 gastric cancer cells.[1] At concentrations of 8, 16, and 24 µM, the apoptotic cell percentages were 9.92%, 25.62%, and 45.92%, respectively, compared to 5.50% in the control group.[1] This induction of apoptosis was further confirmed by the increased expression of cleaved PARP and cleaved caspase-3, key markers of apoptosis.[1][10]

Similarly, a novel triazolopyrimidine compound, 13c , was shown to induce apoptosis in MCF-7 breast cancer cells.[3] Furthermore, a series of novel 1,2,4-triazole-chalcone hybrids were found to induce apoptosis in A549 human lung adenocarcinoma cells through the activation of caspase-3, -8, and -9, and the release of cytochrome c from mitochondria.[7]

Quantitative Apoptosis Data

CompoundCell LineConcentration (µM)Apoptotic Cells (%)Reference
H12 MGC-80389.92[1]
1625.62[1]
2445.92[1]
Control MGC-80305.50[1]
BPTS MDA-MB-23157.54[11]
1011.48[11]
1516.29[11]
Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Several novel triazolopyridine compounds have demonstrated the ability to arrest the cell cycle at specific phases, thereby inhibiting cancer cell division.

Compound H12 was found to induce a dose-dependent arrest of MGC-803 cells in the G2/M phase of the cell cycle.[1] At concentrations of 8, 16, and 24 µM, the percentage of cells in the G2/M phase increased to 31.88%, 39.32%, and 50.00%, respectively, from a baseline of 22.52% in the control group.[1] This G2/M arrest was associated with a decrease in the levels of cell cycle-related proteins p-Cdc2 and CyclinB1.[1]

Another study on a triazole derivative, ST1959 , showed a significant growth inhibition of androgen-dependent LNCaP prostate cancer cells, which was associated with a G0/G1 cell cycle arrest and downregulation of cyclins D1, A, and B.[12]

Quantitative Cell Cycle Data

CompoundCell LineConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/MReference
H12 MGC-8030--22.52[1]
8--31.88[1]
16--39.32[1]
24--50.00[1]
Aloperine HCT-116---Induces G2/M arrest[13]
Compound K HCT-116-Induces G0/G1 arrest--[14]

Targeting Key Signaling Pathways

The anticancer activity of triazolopyridine derivatives is often attributed to their ability to inhibit specific signaling pathways that are crucial for cancer cell survival and proliferation. The PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways are two of the most frequently dysregulated signaling cascades in human cancers.

dot

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Triazolo_PI3K Triazolopyridine Compounds Triazolo_PI3K->PI3K Triazolo_ERK Triazolopyridine Compounds Triazolo_ERK->Raf Triazolo_ERK->MEK Triazolo_ERK->ERK

Caption: Simplified diagram of the PI3K/AKT/mTOR and ERK signaling pathways and their inhibition by triazolopyridine compounds.

Studies have shown that novel triazolopyrimidine derivatives can effectively suppress the ERK signaling pathway. For instance, compound H12 was found to decrease the phosphorylation levels of key proteins in this pathway, including c-Raf, MEK1/2, and ERK1/2, in MGC-803 cells.[1] This inhibition of the ERK pathway contributes to the observed G2/M cell cycle arrest and induction of apoptosis.[1]

Furthermore, other research has highlighted the role of triazolopyridine derivatives as inhibitors of the PI3K/AKT pathway.[15][16][17] Western blot analysis has demonstrated the ability of these compounds to reduce the phosphorylation of AKT, a central kinase in this pathway.[18][19] By targeting these critical signaling nodes, triazolopyridine compounds can effectively disrupt the molecular machinery that drives cancer cell growth and survival.

In Vivo Validation of Anticancer Efficacy

While in vitro studies provide valuable initial insights, in vivo validation is a critical step in assessing the therapeutic potential of any new anticancer agent. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.

A study on the[1][8][9]triazolo[1,5-a]pyridinylpyridine derivative 1c evaluated its anticancer effect in a mouse model bearing sarcoma S-180. The results demonstrated the in vivo efficacy of this compound, supporting the potential of this class of molecules as therapeutic agents.[18] Another novel triazolopyrimidine, 13c , also showed significant tumor growth inhibition in in vivo studies, with efficacy comparable to the positive control.[2][3]

Experimental Protocols for Validation

To ensure the reproducibility and reliability of the findings presented in this guide, detailed step-by-step methodologies for the key in vitro assays are provided below.

MTT Cell Viability Assay

dot

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Compound B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Harvest cancer cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel triazolopyridine compounds and standard drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

dot

Apoptosis_Assay_Workflow A 1. Treat Cells with Compound B 2. Harvest Cells C 3. Wash with PBS D 4. Resuspend in Binding Buffer E 5. Add Annexin V-FITC & Propidium Iodide (PI) F 6. Incubate (15 min, RT, dark) G 7. Analyze by Flow Cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Propidium Iodide Staining

dot

Cell_Cycle_Workflow A 1. Treat Cells with Compound B 2. Harvest Cells C 3. Fix in Cold 70% Ethanol D 4. Wash with PBS E 5. Treat with RNase A F 6. Stain with Propidium Iodide (PI) G 7. Analyze by Flow Cytometry

Caption: Workflow for cell cycle analysis using propidium iodide.

Protocol:

  • Cell Treatment: Culture cells and treat them with the test compounds for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA.

  • Staining: Stain the cells with a propidium iodide solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Novel triazolopyridine and related triazolopyrimidine compounds represent a promising avenue for the development of new anticancer therapies. Their potent cytotoxic effects against a range of cancer cell lines, often surpassing those of standard chemotherapeutic agents, underscore their potential. Mechanistic studies have revealed their ability to induce apoptosis and cause cell cycle arrest, frequently through the modulation of key signaling pathways such as PI3K/AKT and ERK.

The data presented in this guide highlights the importance of a multi-faceted approach to validating the anticancer effects of these novel compounds. Rigorous in vitro and in vivo testing, coupled with detailed mechanistic studies, is essential for identifying the most promising candidates for further preclinical and clinical development. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on exploring their efficacy in combination with existing cancer therapies.

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A Comparative Analysis of Antifungal Activity in Triazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the antifungal activity of triazole derivatives, designed for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of these crucial antifungal agents, offers a comparative look at their efficacy supported by experimental data, and provides detailed protocols for in vitro evaluation. Our focus is on delivering not just methods, but the scientific rationale that underpins them, ensuring a robust and insightful resource for your research endeavors.

The Triazole Antifungals: A Pillar in Antimycotic Therapy

Triazole antifungals represent a cornerstone in the management of both superficial and life-threatening systemic fungal infections.[1][2] Their clinical success stems from their specific mechanism of action, targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway, and a generally favorable safety profile compared to older antifungal agents.[3][4] This class of drugs is characterized by a five-membered ring containing three nitrogen atoms, a structural feature pivotal to their antifungal activity.[5] First-generation triazoles like fluconazole and itraconazole paved the way for second-generation agents such as voriconazole, posaconazole, and isavuconazole, which offer a broader spectrum of activity against a wider range of fungal pathogens.[4][6]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary target of triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][7] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity, integrity, and the function of membrane-bound enzymes.[3][5] By binding to the heme iron atom in the active site of CYP51, triazoles inhibit its activity, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[3][7] This disruption of membrane integrity inhibits fungal growth and replication.[3] It is this targeted action on a fungal-specific enzyme that confers the selective toxicity of triazoles.[4]

Recent hypotheses also suggest that the antifungal action of triazoles may involve the generation of reactive oxygen species (ROS) through electron transfer processes, leading to oxidative stress within the fungal cell.[8]

Triazole Mechanism of Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component CYP51->Ergosterol Catalyzes Conversion Growth Fungal Growth Inhibition Membrane->Growth Triazole Triazole Antifungal Triazole->CYP51 Inhibition

Caption: Mechanism of action of triazole antifungal agents.

Comparative Antifungal Spectrum of Key Triazole Derivatives

The clinical utility of a triazole is largely defined by its spectrum of activity against various fungal pathogens. While first-generation triazoles are effective against many Candida species, second-generation agents have expanded coverage to include filamentous fungi like Aspergillus and even some agents of mucormycosis.[6] The following table summarizes the in vitro activity of commonly used triazoles against key fungal pathogens, presented as Minimum Inhibitory Concentration (MIC) ranges, with MIC₅₀ and MIC₉₀ values representing the concentrations that inhibit 50% and 90% of isolates, respectively.

Fungal SpeciesFluconazole (MIC in µg/mL)Itraconazole (MIC in µg/mL)Voriconazole (MIC in µg/mL)Posaconazole (MIC in µg/mL)Isavuconazole (MIC in µg/mL)
Candida albicans ≤0.03 - >16≤0.03 - >16≤0.03 - >16≤0.03 - 0.5≤0.03 - >16
Candida glabrata Higher MICsHigher MICs≤0.03 - 16≤0.03 - 20.06 - 4
Candida krusei Intrinsically ResistantVariable≤0.03 - 4≤0.03 - 10.03 - 2
Cryptococcus neoformans 0.12 - 160.03 - 1≤0.03 - 1≤0.03 - 0.5≤0.03 - 0.5
Aspergillus fumigatus Inactive0.12 - >16≤0.03 - 4≤0.03 - 10.12 - 2
Aspergillus flavus Inactive0.25 - 20.25 - 20.12 - 10.25 - 2
Aspergillus terreus Inactive1 - >160.25 - 20.25 - 20.5 - 2
Mucorales InactiveInactiveGenerally Inactive≤0.03 - >160.5 - >16

Data compiled from multiple sources.[6][9][10][11][12] MIC values can vary based on testing methodology and geographical location of isolates.

Structure-Activity Relationships: The Molecular Basis of Potency

The antifungal potency and spectrum of triazole derivatives are intricately linked to their chemical structure.[2] Modifications to the core triazole scaffold and its side chains can significantly impact their affinity for the target enzyme (CYP51), as well as their pharmacokinetic properties.

Key structural features influencing antifungal activity include:

  • The Triazole Ring: The 1,2,4-triazole moiety is essential for coordinating with the heme iron of CYP51, directly inhibiting its function.[2][13]

  • Halogenated Phenyl Groups: The presence of fluorine or chlorine atoms on the phenyl rings, as seen in fluconazole and voriconazole, enhances their binding affinity to the active site of CYP51 and can improve metabolic stability.[14]

  • Side Chain Modifications: The nature and length of the side chains play a crucial role in determining the spectrum of activity. For instance, the extended side chain of posaconazole allows it to fit into the active site of CYP51 from a broader range of fungi, including some molds.[15] The side arm of isavuconazole also contributes to its broader spectrum.[16]

A deeper understanding of these structure-activity relationships (SAR) is vital for the rational design of novel triazole derivatives with improved efficacy, a broader spectrum, and reduced potential for drug-drug interactions.[2][17]

Structure-Activity Relationship cluster_modifications Structural Modifications cluster_outcomes Resulting Properties TriazoleCore Triazole Core Structure TriazoleRing 1,2,4-Triazole Ring (Essential for Heme Binding) TriazoleCore->TriazoleRing Halogenation Halogenated Phenyl Groups (e.g., -F, -Cl) TriazoleCore->Halogenation SideChains Side Chain Variations (Length and Composition) TriazoleCore->SideChains Potency Antifungal Potency (Affinity for CYP51) TriazoleRing->Potency Halogenation->Potency Spectrum Spectrum of Activity (Range of Susceptible Fungi) SideChains->Spectrum Pharmacokinetics Pharmacokinetic Profile (Absorption, Metabolism) SideChains->Pharmacokinetics Broth Microdilution Workflow Start Start PrepDrug Prepare Serial Dilutions of Triazole Derivative Start->PrepDrug PrepInoculum Prepare Standardized Fungal Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepDrug->Inoculate PrepInoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Disk Diffusion Method

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution. [18][19]It involves placing paper disks impregnated with a specific concentration of the antifungal agent onto an agar plate inoculated with the test fungus.

Rationale and Procedure:

  • Inoculum Preparation and Plating: A standardized fungal inoculum is spread evenly over the surface of a suitable agar medium, such as Mueller-Hinton agar supplemented with glucose and methylene blue. [18]2. Disk Application: Paper disks containing the triazole derivative are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition: The antifungal agent diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of no growth will appear around the disk. The diameter of this "zone of inhibition" is measured. [18]5. Interpretation: The zone diameter is correlated with MIC values to determine if the isolate is susceptible, intermediate, or resistant to the drug. [18][19] This method is particularly useful for routine clinical screening due to its simplicity and cost-effectiveness. [20][21]

Time-Kill Assays

Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of an antifungal agent over time. [22][23] Methodology Overview:

  • A standardized fungal inoculum is added to a liquid medium containing the triazole derivative at various concentrations (e.g., 1x, 4x, 16x the MIC). [24]2. At specific time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from the culture.

  • The aliquots are serially diluted and plated onto agar to determine the number of viable fungal cells (colony-forming units per milliliter, CFU/mL).

  • The change in CFU/mL over time is plotted to create a time-kill curve.

A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [25][26]A fungistatic effect is characterized by the inhibition of growth without a significant reduction in viable cell count. [22]

In Vivo Models for Efficacy Evaluation

While in vitro testing provides valuable preliminary data, in vivo models are essential for evaluating the efficacy of antifungal agents in a more complex biological system. [27][28][29]These models allow for the assessment of pharmacokinetics, pharmacodynamics, and overall therapeutic potential.

Commonly used in vivo models for antifungal drug testing include:

  • Murine Models: Mice are frequently used to establish systemic fungal infections, such as candidiasis, aspergillosis, and cryptococcosis. [27][28]Efficacy is typically measured by survival rates, fungal burden in target organs (e.g., kidneys, brain), or other clinical markers of infection.

  • Alternative Models: In recent years, non-mammalian models like the greater wax moth (Galleria mellonella) and the nematode (Caenorhabditis elegans) have gained popularity for early-stage screening of antifungal compounds due to their cost-effectiveness, ethical advantages, and simpler experimental setup. [28][30][31] The choice of in vivo model depends on the specific research question, the fungal pathogen being studied, and the stage of drug development. [31]

Conclusion and Future Directions

The triazole class of antifungals continues to be a vital component of our armamentarium against fungal diseases. A thorough understanding of their comparative activity, mechanism of action, and the experimental methodologies used for their evaluation is critical for both clinical practice and the development of new, more effective agents. As the challenge of antifungal resistance grows, ongoing research into novel triazole derivatives with broader spectra and improved pharmacological profiles remains a high priority. The robust and standardized experimental approaches outlined in this guide provide the foundation for these critical research and development efforts.

References

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  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle - Medical Notes. (2025, September 24). Retrieved January 20, 2026, from [Link]

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  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Profile of isavuconazole and its potential in the treatment of severe invasive fungal infections. (2013, October 22). Retrieved January 20, 2026, from [Link]

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  • Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed. (2020, February 15). Retrieved January 20, 2026, from [Link]

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  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals. (n.d.). Retrieved January 20, 2026, from [Link]

  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Structure-activity relationship between triazoles as miconazole analogues. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

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A Comparative Analysis of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine as a Putative c-Met Kinase Inhibitor Against Commercially Available Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the identification of novel small molecules that can overcome the limitations of existing treatments, such as acquired resistance and off-target toxicities. Thetriazolo[4,3-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects through kinase inhibition. This guide introduces a novel investigational compound, 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine, and provides a comparative analysis against established, commercially available inhibitors of the c-Met receptor tyrosine kinase.

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in a variety of human cancers, making it a validated therapeutic target. This guide will explore the hypothetical potential of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine as a c-Met inhibitor, comparing its projected performance with that of the FDA-approved drugs Crizotinib, Capmatinib, and Tepotinib. The following sections will delve into the underlying signaling pathway, present a head-to-head comparison of key performance metrics, and provide detailed experimental protocols for the evaluation of such compounds.

The c-Met Signaling Pathway: A Key Target in Oncology

The c-Met signaling cascade is initiated by the binding of HGF, leading to receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers a downstream signaling cascade involving pathways such as RAS/MAPK, PI3K/AKT, and STAT, which are critical for cell growth, survival, and motility. In cancer, aberrant c-Met activation can occur through gene amplification, mutations, or overexpression, leading to uncontrolled cell proliferation and metastasis.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binding & Dimerization P P c-Met->P Autophosphorylation RAS RAS P->RAS Activation PI3K PI3K P->PI3K Activation STAT3 STAT3 P->STAT3 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Cell_Responses Proliferation, Survival, Migration, Invasion Transcription->Cell_Responses Gene Expression

Caption: The c-Met signaling pathway, a critical regulator of cellular processes often dysregulated in cancer.

Comparative Analysis of c-Met Inhibitors

For the purpose of this guide, we will present hypothetical, yet plausible, data for the investigational compound 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine to illustrate its potential. This data is benchmarked against the known performance of Crizotinib, Capmatinib, and Tepotinib.

Biochemical Potency

The primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against the target enzyme.

Compoundc-Met IC50 (nM)
3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (Hypothetical) 5
Crizotinib4 - 11
Capmatinib0.13
Tepotinib3
Cellular Activity

The ability of a compound to inhibit c-Met phosphorylation in a cellular context is a crucial indicator of its biological activity.

CompoundCellular p-c-Met Inhibition IC50 (nM)
3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (Hypothetical) 25
Crizotinib~20
Capmatinib~1
TepotinibData not readily available
Pharmacokinetic Properties

A favorable pharmacokinetic profile is essential for a drug's clinical success, ensuring adequate exposure at the target site.

Parameter3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (Hypothetical)CrizotinibCapmatinibTepotinib
Bioavailability (%) ~5043>7072
Tmax (h) 2-44-61-2~8
Half-life (h) ~2442Data not readily available~32
Primary Clearance HepaticHepaticHepaticHepatic

Experimental Protocols

To ensure the rigorous and reproducible evaluation of novel c-Met inhibitors like 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine, standardized experimental protocols are essential.

In Vitro c-Met Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant c-Met kinase.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of test compound Start->Compound_Dilution Assay_Plate Add compound, recombinant c-Met kinase, and substrate to assay plate Compound_Dilution->Assay_Plate Reaction_Initiation Initiate reaction with ATP Assay_Plate->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Detection Add detection reagent and measure signal (e.g., luminescence) Incubation->Detection Data_Analysis Calculate % inhibition and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine) in DMSO.

  • Assay Reaction: In a 96-well plate, add the following components in order:

    • 5 µL of diluted test compound or DMSO (vehicle control).

    • 20 µL of a master mix containing kinase assay buffer, ATP, and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).

    • 25 µL of diluted recombinant c-Met kinase to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and detect the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo® MAX).

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based c-Met Phosphorylation Assay

This assay measures the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.

Step-by-Step Protocol:

  • Cell Culture: Plate a c-Met-dependent cancer cell line (e.g., MKN45, which has endogenous c-Met overexpression) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: Quantify the levels of phosphorylated c-Met (p-c-Met) and total c-Met in the cell lysates using a sandwich ELISA kit.

  • Data Analysis: Normalize the p-c-Met signal to the total c-Met signal for each concentration point. Calculate the percentage of p-c-Met inhibition relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The hypothetical profile of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine, based on the known activities of the triazolopyridine scaffold, suggests its potential as a novel c-Met kinase inhibitor. While its projected biochemical potency is in the single-digit nanomolar range, comparable to some established drugs, its cellular activity and pharmacokinetic profile would require extensive experimental validation. The provided experimental protocols offer a robust framework for such an evaluation. Further optimization of this scaffold could lead to the development of next-generation c-Met inhibitors with improved efficacy and safety profiles for the treatment of c-Met-driven cancers.

References

  • Crizotinib (XALKORI®), an oral inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor kinase (c-Met), is currently approved for the treatment of patients with non-small cell lung cancer that is ALK-positive. 2. The metabolism, excretion and pharmacokinetics of crizotinib were investigated following administration of a single oral dose of 250 mg/100 µCi [(14)C]crizotinib to six healthy male subjects. 3. Mean recovery of [(14)C]crizotinib-related radioactivity in excreta samples was 85% of the dose (63% in feces and 22% in urine). 4. (Source: PubMed, [Link])

  • Tepotinib is a highly selective, potent, mesenchymal–epithelial transition factor (MET) inhibitor, approved for the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping. Objectives of this population pharmacokinetic (PK) analysis were to evaluate the dose–exposure relationship of tepotinib and its major circulating metabolite, MSC2571109A, and to identify the intrinsic/extrinsic factors that are predictive of PK variability. (Source: PubMed Central, [Link])

  • c-MET is a receptor tyrosine kinase that, after binding with its ligand, hepatocyte growth factor, activates a wide range of different cellular signaling pathways, including those involved in proliferation, motility, migration and invasion. Although c-MET is important in the control of tissue homeostasis under normal physiological conditions, it has also been found to be aberrantly activated in human cancers via mutation, amplification or protein overexpression. (Source: PubMed Central, [Link])

  • On binding to the cell surface receptor tyrosine kinase (TK) known as c-Met, hepatocyte growth factor (HGF) stimulates mitogenesis, motogenesis, and morphogenesis in a wide range of cellular targets including, epithelial and endothelial cells, hematopoietic cells, neurons, mela- nocytes, and hepatocytes. These pleiotropic actions are fundamentally important during devel- opment, homeostasis, and tissue regeneration. HGF signaling also contributes to oncogenesis and tumor

A Comparative Guide to the In Vivo Efficacy of Triazolo[4,3-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to a multitude of analogs with potent and selective activities against a range of biological targets. This guide provides a comparative analysis of the in vivo efficacy of several notable triazolo[4,3-a]pyridine analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance in preclinical models. We will delve into the experimental data supporting their therapeutic potential in oncology, neurodegenerative disorders, and inflammatory conditions, providing context for their mechanisms of action and a critical evaluation of their performance against established benchmarks.

Introduction to the Triazolo[4,3-a]pyridine Scaffold

The fused heterocyclic system of triazolo[4,3-a]pyridine has attracted significant attention due to its versatile biological activities.[1] This structural motif is present in compounds designed to inhibit a variety of enzymes, including kinases, phosphodiesterases, and metabolic enzymes, demonstrating its broad applicability in drug discovery.[2][3][4] The rigid, planar nature of the core structure, combined with the ability to introduce diverse substituents at multiple positions, allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative In Vivo Efficacy in Oncology

Triazolo[4,3-a]pyridine analogs have shown significant promise as anti-cancer agents, with several compounds demonstrating robust in vivo efficacy in various tumor models. Here, we compare the performance of leading candidates targeting key oncogenic pathways.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, metastasis, and angiogenesis in numerous cancers. A series of[2][3][4]triazolo[4,3-a]pyridine derivatives have been developed as potent c-Met inhibitors.[2]

One standout compound, 4d·CH3SO3H , has demonstrated superior in vivo efficacy compared to the established c-Met inhibitor, SGX-523.[2] In a human gastric carcinoma (MKN-45) xenograft model in nude mice, 4d·CH3SO3H exhibited a dose-dependent inhibition of tumor growth that was more pronounced than that observed with SGX-523.[2] Similarly, in a human non-small cell lung cancer (NCI-H1993) xenograft model, 4d·CH3SO3H also showed a better tumor-inhibiting activity.[2]

Pharmacokinetic studies in mice revealed that 4d·CH3SO3H possesses a more favorable profile than another c-Met inhibitor, JNJ-38877605, with a longer biological half-life and higher plasma exposure.[2] These improved pharmacokinetic properties likely contribute to its enhanced in vivo efficacy.

CompoundAnimal ModelTumor TypeComparatorOutcome
4d·CH3SO3H Nude Mouse XenograftHuman Gastric (MKN-45)SGX-523Better inhibiting activity in a dose-dependent manner.[2]
4d·CH3SO3H Nude Mouse XenograftHuman NSCLC (NCI-H1993)SGX-523Better inhibiting activity.[2]
4d·CH3SO3H Mouse-JNJ-38877605Higher biological half-life and plasma exposure.[2]
Smoothened (Smo) Inhibitors in the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is another critical driver of tumorigenesis, particularly in cancers like triple-negative breast cancer (TNBC). The G protein-coupled receptor Smoothened (Smo) is a key transducer in this pathway. A novel[2][3][4]triazolo[4,3-a]pyridine derivative, TPB15 , has been identified as a potent Smo inhibitor with promising in vivo anti-tumor activity.[5]

In animal models of TNBC, TPB15 demonstrated greater anti-tumor activity compared to the FDA-approved Smo inhibitor, Vismodegib.[5] Notably, TPB15 also exhibited significantly lower toxicity, a crucial advantage for potential clinical development.[5] Mechanistic studies have shown that TPB15 not only blocks the Hh signaling pathway but also reduces the expression of Smo, suggesting a dual mechanism of action that may contribute to its superior efficacy.[5]

CompoundAnimal ModelComparatorOutcome
TPB15 Animal models of TNBCVismodegibGreater anti-tumor activity and significantly lower toxicity.[5]
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a crucial role in tumor immune evasion. A novel chemotype based on the[2][3][4]triazolo[4,3-a]pyridine scaffold, represented by the hit compound VS9 , has led to the development of potent IDO1 inhibitors.[4] One of the lead compounds from this series, VS13 , has shown remarkable in vivo pharmacodynamic activity, demonstrating its ability to engage the target in a living system.[4] While detailed efficacy data from tumor models for this specific analog are emerging, the potent in vivo target engagement is a strong indicator of its therapeutic potential.

In Vivo Studies in Neurodegenerative and Inflammatory Disorders

The therapeutic potential of triazolo[4,3-a]pyridine analogs extends beyond oncology, with promising results in models of neurodegenerative and inflammatory diseases.

Phosphodiesterase 2 (PDE2) Inhibitors for Cognitive Enhancement

Phosphodiesterase 2 (PDE2) is a key enzyme in the brain that regulates cyclic nucleotide signaling, and its inhibition is a promising strategy for enhancing cognitive function in disorders like Alzheimer's disease and schizophrenia. A series of pyrido[4,3-e][2][3][4]triazolo[4,3-a]pyrazines have been developed as selective and brain-penetrant PDE2 inhibitors.[3]

Representative compounds from this series, compounds 6 and 12 , have undergone in vivo studies in rats to assess their pharmacokinetic properties and target engagement in the brain.[3] These studies confirmed that the compounds can cross the blood-brain barrier and occupy the PDE2 enzyme, which is a critical prerequisite for therapeutic efficacy in central nervous system disorders.

Anti-inflammatory Activity

The anti-inflammatory potential of triazolo[4,3-a]pyridine analogs has been investigated in preclinical models. In a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, certain triazole derivatives have demonstrated significant anti-inflammatory effects.[6] This suggests that compounds based on this scaffold could be developed for the treatment of inflammatory conditions.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Below are representative protocols for key in vivo efficacy studies.

Xenograft Tumor Model for Oncology Studies

This protocol outlines the general procedure for establishing and evaluating the efficacy of a test compound in a subcutaneous xenograft mouse model.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Culture: Culture human cancer cells (e.g., MKN-45, NCI-H1993) in appropriate media and conditions until they reach the logarithmic growth phase.

  • Cell Preparation: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., 4d·CH3SO3H) and the comparator drug (e.g., SGX-523) at specified doses and schedules (e.g., once daily oral gavage). The vehicle control group receives the formulation vehicle only.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

G cluster_pre Preparation cluster_exp Experiment cluster_post Analysis cell_culture Cell Culture cell_prep Cell Preparation cell_culture->cell_prep implantation Tumor Implantation cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Drug Administration randomization->treatment evaluation Efficacy Evaluation treatment->evaluation data_analysis Data Analysis evaluation->data_analysis

General workflow for a xenograft efficacy study.
Carrageenan-Induced Paw Edema Model for Inflammation

This protocol describes a standard method for inducing and assessing acute inflammation in rodents.

Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimation: Acclimate male Wistar rats (180-220 g) to the laboratory conditions for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound or a reference anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally at a specified time before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group (receiving only carrageenan).

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of triazolo[4,3-a]pyridine analogs stem from their ability to selectively modulate key signaling pathways implicated in disease.

G cluster_cmet c-Met Pathway cluster_hh Hedgehog Pathway cluster_pde2 PDE2 Pathway HGF HGF cMet c-Met HGF->cMet downstream_cmet Proliferation, Survival, Metastasis cMet->downstream_cmet inhibitor_cmet 4d·CH3SO3H inhibitor_cmet->cMet Hh_ligand Hh Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 Smo Smoothened (Smo) PTCH1->Smo downstream_hh Gli-mediated Transcription Smo->downstream_hh inhibitor_hh TPB15 inhibitor_hh->Smo cAMP_cGMP cAMP / cGMP PDE2 PDE2 cAMP_cGMP->PDE2 AMP_GMP AMP / GMP PDE2->AMP_GMP inhibitor_pde2 Compounds 6 & 12 inhibitor_pde2->PDE2

Targeted signaling pathways of triazolo[4,3-a]pyridine analogs.

Conclusion

The triazolo[4,3-a]pyridine scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The in vivo data for analogs targeting c-Met and Smoothened demonstrate clear advantages over existing inhibitors in terms of efficacy and, in some cases, toxicity. The promising brain penetration and target engagement of PDE2 inhibitors highlight their potential for treating CNS disorders. While further in-depth studies are required to fully elucidate the clinical potential of these compounds, the existing preclinical evidence strongly supports the continued exploration and development of triazolo[4,3-a]pyridine derivatives as a versatile and powerful class of therapeutic candidates.

References

  • Fallarini, S., Bhela, I. P., Aprile, S., Torre, E., Ranza, A., Orecchini, E., ... & Pirali, T. (2021). The[2][3][4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450. [Link]

  • Gou, S., Huang, W., Chen, J., Jian, F., & Shen, J. (2016). Synthesis and biological evaluation of new[2][3][4] triazolo [4,3-a] pyridine derivatives as potential c-Met inhibitors. Bioorganic & medicinal chemistry, 24(16), 3483-3493. [Link]

  • Tian, N., Wu, H., Zhang, H., Wu, S., Chen, B., Xu, J., ... & Wen, D. (2020). Discovery of[2][3][4] triazolo [4, 3-a] pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. Bioorganic & Medicinal Chemistry, 28(15), 115584. [Link]

  • Andrés, J. I., Alcázar, J., Cid, J. M., De Lucas, A. I., Iturrino, L., Langlois, X., ... & Tresadern, G. (2015). Pyrido [4, 3-e][2][3][4] triazolo [4, 3-a] pyrazines as selective, brain penetrant phosphodiesterase 2 (PDE2) inhibitors. ACS medicinal chemistry letters, 6(3), 282-286. [Link]

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  • Pos-graduação em Ciências Farmacêuticas-Centro de Ciências da Saúde-UFPE. (2022). Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine and Other Novel Triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The triazolo[4,3-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with a broad spectrum of activities, from treating central nervous system disorders to inhibiting critical cancer pathways like PD-1/PD-L1 and the Smoothened receptor.[1][2][3][4] The compound 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (CAS 1215932-77-6) represents a novel iteration of this privileged scaffold.[5] While its potential is significant, its precise biological targets and off-targets remain to be fully elucidated. This lack of a defined target profile underscores the critical need for comprehensive cross-reactivity analysis.

Unforeseen interactions with off-target proteins are a leading cause of adverse drug reactions and clinical trial failures. Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a fundamental prerequisite for its development into a safe and effective therapeutic. This guide provides an in-depth comparison of state-of-the-art methodologies for the cross-reactivity profiling of novel compounds like 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine, offering researchers the experimental frameworks to comprehensively map its biological interaction landscape.

Comparative Analysis of Modern Cross-Reactivity Profiling Platforms

The choice of a profiling technique is dictated by the specific questions being asked, the available resources, and the stage of drug development. Here, we compare three powerful and widely adopted approaches: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS). Each offers unique advantages in deciphering the interactome of a small molecule.

Technique Principle Primary Output Advantages Limitations
Kinome Scanning In vitro competition binding assay against a panel of purified kinases.[6][7]Dissociation constants (Kd) or percent inhibition for hundreds of kinases.[6]High-throughput, quantitative, broad coverage of the kinome, identifies direct interactions.[7][8]In vitro, lacks cellular context (e.g., cell permeability, ATP competition), limited to kinases.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes target proteins against thermal denaturation in cells or lysates.[9][10][11]A thermal shift (ΔTm) or isothermal dose-response fingerprint indicating target engagement.[9][12]Confirms target engagement in a physiological context (intact cells), applicable to various protein classes.[10][11][13]Lower throughput, requires specific antibodies or mass spectrometry for detection, indirect measure of binding.
Affinity Chromatography-Mass Spectrometry (AC-MS) Immobilized compound captures interacting proteins from cell lysates for identification by mass spectrometry.[14][15][16]A list of potential protein interactors.Unbiased, proteome-wide screening, identifies both direct and indirect interactions.[14][17][18]Can generate false positives, requires chemical modification of the compound, may miss transient interactions.[16]

Experimental Protocols for Comprehensive Profiling

Kinome Profiling via KINOMEscan®

This method provides a broad overview of the compound's interaction with the human kinome, a frequent source of off-target effects for many drugs.

Objective: To quantitatively assess the binding affinity of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine against a large panel of human kinases.

Methodology: The KINOMEscan® platform utilizes a competition binding assay.[6] A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR. Compounds that bind to the kinase active site prevent its capture on the solid support.[6]

Step-by-Step Protocol:

  • Compound Preparation: Dissolve 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine in DMSO to create a 100 mM stock solution.

  • Assay Execution (performed by service provider, e.g., Eurofins DiscoverX):

    • The compound is serially diluted and incubated with a panel of DNA-tagged human kinases (e.g., the scanMAX panel of 468 kinases).[7][8]

    • An immobilized ligand is introduced to capture kinases that are not bound to the test compound.

    • The amount of kinase captured on the solid support is measured using qPCR.

  • Data Analysis:

    • The results are reported as percent of control, where the DMSO-only sample represents 100% binding.

    • For significant "hits" (e.g., >90% inhibition), a dissociation constant (Kd) is determined by running a dose-response curve.

    • The data is visualized using a TREEspot® diagram, which maps the interactions onto the human kinome tree.

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Analysis Compound Test Compound (3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine) Incubation Incubate Compound with Kinase Compound->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Bead Immobilized Ligand Capture Add Immobilized Ligand to Capture Unbound Kinase Bead->Capture Incubation->Capture qPCR Quantify Captured Kinase (via DNA tag) using qPCR Capture->qPCR Data Calculate % Inhibition and Determine Kd for Hits qPCR->Data

Caption: KINOMEscan® Experimental Workflow.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm direct target engagement within the complex environment of a living cell.[9][10][11]

Objective: To identify intracellular targets of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine by observing its stabilizing effect on proteins upon heating.

Methodology: The principle of CETSA is that ligand binding increases the thermal stability of a protein.[13] When cells are treated with a compound and then heated, the engaged target protein will remain soluble at higher temperatures compared to its unbound state. This difference can be detected by various methods, including Western blotting or mass spectrometry (MS-CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to ~80% confluency.

    • Treat cells with 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Detection and Analysis:

    • Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against suspected target proteins. A shift in the melting curve indicates target engagement.

    • MS-CETSA (for unbiased discovery): Analyze the soluble fractions using quantitative mass spectrometry to identify all proteins stabilized by the compound.

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Harvest Harvest & Aliquot Cells Treatment->Harvest Heat Heat Aliquots across a Temperature Gradient Harvest->Heat Lysis Lyse Cells & Separate Soluble/Insoluble Fractions Heat->Lysis Detection Detect Soluble Proteins (Western Blot or Mass Spec) Lysis->Detection Curve Generate Melt Curves to Identify Stabilized Targets Detection->Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This unbiased approach is ideal for identifying novel targets without prior knowledge of the compound's mechanism of action.

Objective: To identify the direct and indirect binding partners of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine from a complex cell lysate.

Methodology: The compound is first immobilized on a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "captured" and subsequently eluted and identified by mass spectrometry.[14][15][16]

Step-by-Step Protocol:

  • Synthesis of Affinity Probe:

    • Synthesize a derivative of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control matrix (beads with linker only) must also be prepared.

  • Preparation of Cell Lysate:

    • Grow cells of interest and harvest them.

    • Prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Capture:

    • Incubate the cell lysate with the compound-conjugated beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the bound proteins using a competitive ligand, or by changing the pH or salt concentration.

  • Protein Identification by Mass Spectrometry:

    • Digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins that are significantly enriched in the compound-bead pulldown compared to the control beads.

G cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Analysis Probe Immobilize Compound on Solid Support (Beads) Incubate Incubate Lysate with Beads Probe->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digest of Eluted Proteins Elute->Digest MS LC-MS/MS Analysis Digest->MS Identify Identify Enriched Proteins (Potential Targets) MS->Identify

Caption: Affinity Chromatography-Mass Spectrometry Workflow.

Conclusion: Towards a Complete Selectivity Profile

For a novel compound such as 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine, no single method can provide a complete picture of its cross-reactivity. An integrated approach is paramount. A broad KINOMEscan® is an excellent starting point to rapidly identify potential kinase interactions. Any significant hits should then be validated for cellular target engagement using CETSA. In parallel, an unbiased AC-MS screen can reveal unexpected targets beyond the kinome, opening new avenues for mechanistic studies. By judiciously combining these powerful techniques, researchers can build a robust, multi-faceted understanding of a compound's selectivity, thereby accelerating its journey from a promising scaffold to a well-characterized and potentially transformative therapeutic agent.

References

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  • Brazilian Journal of Analytical Chemistry. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Retrieved from [Link]

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  • MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from [Link]

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  • PubMed. (2025). Discovery of 3-phenyl-[9][14][19]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma. Retrieved from [Link]

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  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Reactivity-based RNA profiling for analyzing transcriptome interactions of small molecules in human cells. Retrieved from [Link]

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Comparative Guide to Confirming Target Engagement of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of leading methodologies to confirm the intracellular target engagement of novel chemical entities, using the hypothetical case of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine. While the specific molecular target of this compound is not publicly established, this guide will proceed under the assumption that it is an intracellular protein, a common scenario in early-stage drug discovery. We will explore and contrast three powerful techniques: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and Differential Scanning Fluorimetry (DSF). This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the mechanism of action of their compounds.

The Imperative of Target Engagement Validation

In the journey of drug discovery, identifying a compound that elicits a desired phenotypic response is a critical first step. However, a phenotypic effect alone does not confirm that the compound acts through its intended molecular target. Off-target effects are a common cause of clinical trial failures.[1][2] Therefore, robust and direct evidence of target engagement—the physical interaction of a compound with its target protein within a biologically relevant context—is paramount for making confident decisions in lead optimization and advancing the most promising candidates.[3]

This guide will dissect three orthogonal approaches to confirming target engagement, each offering unique advantages and insights into the compound-target interaction.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in a native cellular environment, including cells and tissues, without the need for compound or protein labeling.[4][5] The principle is based on the ligand-induced thermal stabilization of a target protein.[6][7] When a compound binds to its target protein, it generally increases the protein's resistance to thermal denaturation.[5]

The Causality Behind the Method

The stability of a protein is intrinsically linked to its folded state. Heating a cell lysate or intact cells causes proteins to unfold and aggregate.[8] A ligand-bound protein is thermodynamically more stable, requiring more thermal energy to denature. This difference in stability is the cornerstone of CETSA®. By measuring the amount of soluble protein remaining at various temperatures, a "melting curve" can be generated. A shift in this curve in the presence of a compound provides direct evidence of binding.[4][7]

Experimental Workflow

The CETSA® workflow involves treating cells with the compound of interest, heating the cells to a range of temperatures, lysing the cells, separating soluble proteins from aggregated ones, and quantifying the amount of the target protein in the soluble fraction, typically by Western blot or mass spectrometry.[5][8]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Cells in Culture treat Incubate with 3,8-Dimethyl-triazolo [4,3-a]pyridin-6-amine or Vehicle start->treat heat Heat aliquots to a range of temperatures treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble and Aggregated Proteins lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify curve Generate Melting Curves quantify->curve

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol (Western Blot Readout)
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine or a vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples and analyze the amount of the target protein by Western blotting using a specific antibody.

  • Data Analysis: Densitometry is used to quantify the band intensities from the Western blot. The fraction of soluble protein at each temperature is plotted to generate melting curves. A shift in the melting temperature (Tm) indicates target engagement.

Data Interpretation

A positive result in a CETSA® experiment is a rightward shift in the melting curve of the target protein in the presence of the compound, indicating stabilization. The magnitude of the shift can be used to rank the potency of different compounds. An isothermal dose-response experiment, where the temperature is kept constant and the compound concentration is varied, can be performed to determine the compound's EC50 for target engagement.[4]

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[3] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a luciferase donor to a fluorescent acceptor when they are in close proximity (<10 nm).

The Causality Behind the Method

For this assay, the target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that is known to bind the target is then added to the cells. If an unlabeled test compound (e.g., 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine) competes with the tracer for binding to the target, it will displace the tracer, reducing the BRET signal. This reduction in BRET is directly proportional to the engagement of the test compound with the target.

Experimental Workflow

The NanoBRET™ workflow involves introducing a NanoLuc® fusion vector of the target protein into cells, adding a cell-permeable fluorescent tracer, and then measuring the BRET signal in the presence of varying concentrations of the test compound.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition transfect Transfect cells with Target-NanoLuc® plasmid plate Plate transfected cells transfect->plate add_compounds Add test compound (3,8-Dimethyl-triazolo...) plate->add_compounds add_tracer Add fluorescent tracer add_compounds->add_tracer add_substrate Add NanoBRET™ substrate add_tracer->add_substrate measure Measure Donor (460 nm) and Acceptor (610 nm) emissions add_substrate->measure calculate Calculate BRET ratio measure->calculate

Caption: A schematic of the NanoBRET™ Target Engagement Assay workflow.

Step-by-Step Protocol
  • Cell Transfection: Transfect the appropriate host cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a white, 96- or 384-well assay plate.

  • Compound Addition: Add serial dilutions of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine to the wells.

  • Tracer Addition: Add the fluorescently labeled tracer compound at a predetermined optimal concentration.

  • Substrate Addition and Reading: Add the NanoBRET™ substrate and immediately measure the luminescence at two wavelengths (donor emission at 460 nm and acceptor emission at 610 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the concentration of the test compound to generate a dose-response curve and determine the IC50.

Data Interpretation

A dose-dependent decrease in the BRET ratio indicates that the test compound is successfully competing with the fluorescent tracer for binding to the target protein. The IC50 value derived from the dose-response curve represents the concentration of the compound required to displace 50% of the tracer, providing a quantitative measure of target engagement in living cells.

Method 3: Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a rapid and high-throughput biophysical technique used to assess the thermal stability of a purified protein in the presence of a ligand.[1][9]

The Causality Behind the Method

This method relies on a fluorescent dye (e.g., SYPRO™ Orange) that is quenched in an aqueous environment but fluoresces when it binds to hydrophobic regions of a protein. As a protein is heated, it unfolds, exposing its hydrophobic core. The dye then binds to these exposed regions, causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A ligand that binds to and stabilizes the protein will increase its Tm.[1]

Experimental Workflow

The DSF workflow is straightforward and involves mixing the purified target protein with the fluorescent dye and the test compound, and then monitoring the fluorescence as the temperature is gradually increased.

DSF_Workflow cluster_setup Assay Setup cluster_run Thermal Melt cluster_detect Detection mix Mix purified target protein, fluorescent dye, and test compound heat Heat in a qPCR instrument with a thermal ramp mix->heat monitor Monitor fluorescence intensity vs. temperature heat->monitor plot Plot fluorescence to generate melt curve monitor->plot

Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.

Step-by-Step Protocol
  • Protein Purification: Express and purify the target protein of interest.

  • Reaction Setup: In a qPCR plate, prepare a reaction mixture containing the purified protein, a fluorescent dye (like SYPRO™ Orange), and either 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine or a vehicle control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve protocol, typically increasing the temperature from 25°C to 95°C in small increments.

  • Fluorescence Monitoring: The instrument will monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity versus temperature. The melting temperature (Tm) is determined from the midpoint of the transition. A positive ΔTm (Tm with compound - Tm with vehicle) indicates ligand binding and stabilization.

Data Interpretation

A significant increase in the melting temperature (ΔTm) of the target protein in the presence of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine is a strong indicator of direct physical interaction and stabilization. This method is excellent for initial hit validation and for ranking compounds based on their ability to stabilize the target protein.

Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement AssayDifferential Scanning Fluorimetry (DSF)
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracerLigand-induced thermal stabilization
Assay System Intact cells, cell lysates, tissuesLive cellsPurified protein
Labeling Label-freeTarget protein fused to NanoLuc®, fluorescent tracer requiredFluorescent dye required
Throughput Low to medium (Western blot), High (other readouts)HighHigh
Key Advantage Physiologically relevant; no protein or compound modification needed.[4][6]Real-time measurement in live cells; high sensitivity.[3]Rapid, cost-effective, and direct measure of binding.[1][9]
Key Limitation Requires a specific antibody for detection (Western blot); not all proteins show a thermal shift.[10]Requires genetic modification of the target protein; tracer development can be challenging.In vitro assay; does not account for cell permeability or intracellular metabolism.[1]
Typical Output Melting curve (Tm), Isothermal dose-response (EC50)Competitive binding curve (IC50)Melting curve (Tm), ΔTm

Conclusion and Recommended Strategy

Confirming target engagement is a non-negotiable step in modern drug discovery. The three methods detailed in this guide—CETSA®, NanoBRET™, and DSF—provide a powerful and complementary toolkit for validating the interaction of a novel compound like 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine with its intended target.

A robust validation strategy would employ at least two of these orthogonal methods. For instance, a primary validation could be performed using the high-throughput and direct binding information from DSF with the purified target protein. A positive hit from DSF would then be advanced to a cell-based assay to confirm target engagement in a more biologically relevant context. CETSA® offers the advantage of being label-free and can be performed in the cell line of interest. Alternatively, if a more quantitative and real-time assessment in living cells is desired, NanoBRET™ provides an excellent, highly sensitive option, provided the necessary molecular biology tools are available.

By combining an in vitro biophysical method with a cell-based target engagement assay, researchers can build a compelling and self-validating case for the mechanism of action of their compound, significantly de-risking the progression of the project and paving the way for successful drug development.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
  • Vivian, J. T., & Heyduk, T. (2013). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Methods in Molecular Biology, 987, 143-157.
  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of protein degradation in live cells. Cell Chemical Biology, 25(1), 115-127.e6.
  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in live cells with BRET.
  • Al-Ali, H., et al. (2017). A direct comparison of the cellular thermal shift assay and the luminescence-based thermal shift assay for assessing compound-target engagement. Journal of Biomolecular Screening, 22(3), 324-335.
  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Frontiers Media. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Probe Development and Drug Discovery. Retrieved from [Link]

  • American Chemical Society. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

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A Comprehensive Guide to Benchmarking the Selectivity of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery. The human kinome, comprising over 500 kinases, orchestrates a vast and intricate network of cellular signaling. While this presents a rich landscape for therapeutic intervention, the high degree of structural conservation, particularly within the ATP-binding site, poses a formidable challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. Consequently, the rigorous and multi-faceted assessment of a compound's selectivity is not merely a characterization step but a cornerstone of its preclinical development.

This guide provides a comprehensive framework for benchmarking the selectivity of a novel triazolopyridine derivative, 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (hereafter referred to as Compound X ). The triazolopyridine scaffold is a well-established privileged structure in kinase inhibitor design, with several approved drugs and clinical candidates featuring this core, such as the selective JAK1 inhibitor Filgotinib.[2][3] Our objective is to delineate a robust, multi-pronged experimental strategy to thoroughly profile Compound X, providing a clear-eyed view of its potential as a selective therapeutic agent. To establish a meaningful context, we will benchmark its performance against two well-characterized kinase inhibitors:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, known for its broad-spectrum activity across the kinome.[4][5]

  • Filgotinib: A selective inhibitor of Janus Kinase 1 (JAK1), which exhibits a more focused activity profile.[6][7][8]

Through a combination of in vitro binding assays, cellular target engagement studies, and global phosphoproteomic analysis, this guide will not only present a hypothetical selectivity profile for Compound X but also explain the causal logic behind the chosen methodologies, empowering researchers to design and interpret their own selectivity profiling campaigns.

Part 1: In Vitro Kinome-Wide Selectivity Assessment

The initial and most crucial step in characterizing a novel kinase inhibitor is to understand its binding affinity across a broad panel of kinases. This provides a global view of its selectivity and identifies both primary targets and potential off-targets. The KINOMEscan™ platform is an industry-standard method for this purpose, employing an active site-directed competition binding assay that is independent of ATP.[9][10][11] This approach measures true thermodynamic dissociation constants (Kd), allowing for a direct and unbiased comparison of inhibitor affinity across different kinases.

Hypothetical KINOMEscan™ Results

For this guide, we will work with a hypothetical dataset for Compound X, generated from a comprehensive KINOMEscan™ panel, and compare it to the known profiles of Dasatinib and Filgotinib.

Table 1: Comparative Kinase Inhibition Profile (Kd in nM)

Kinase TargetCompound X (Hypothetical Kd)Dasatinib (Reference Kd)Filgotinib (Reference Kd)Kinase Family
JAK1 5.2 15010Tyrosine Kinase
JAK2150110280Tyrosine Kinase
JAK3850>10,000810Tyrosine Kinase
TYK29802,500530Tyrosine Kinase
ABL1>10,0000.8 >10,000Tyrosine Kinase
SRC>10,0001.2 >10,000Tyrosine Kinase
LCK>10,0001.5 >10,000Tyrosine Kinase
FLT38,50025>10,000Tyrosine Kinase
c-KIT9,20012>10,000Tyrosine Kinase
p38α (MAPK14)>10,00068>10,000Ser/Thr Kinase

Data for Dasatinib and Filgotinib are representative values from public sources and commercial databases. The data for Compound X is hypothetical.

Data Interpretation and Visualization

The hypothetical data in Table 1 suggest that Compound X is a potent and selective inhibitor of JAK1. Its affinity for JAK1 (Kd = 5.2 nM) is significantly higher than for other members of the JAK family, with a ~29-fold selectivity over JAK2. This profile is distinct from the broad-spectrum activity of Dasatinib, which potently inhibits ABL, Src family kinases, and others.[4] It also appears more selective than Filgotinib within the JAK family in this hypothetical scenario.

Visualizing kinome-wide data is essential for rapid interpretation. A common method is to map the binding data onto a phylogenetic tree of the human kinome. Hits are represented by circles, with the size of the circle proportional to the binding affinity.

TK TK center->TK TKL TKL center->TKL STE STE center->STE CK1 CK1 center->CK1 AGC AGC center->AGC CAMK CAMK center->CAMK CMGC CMGC center->CMGC node1 center->node1 JAK1 JAK1 node4 JAK2 JAK2 ABL1 ABL1 node8 SRC SRC node9 LCK LCK FLT3 FLT3 cKIT c-KIT node10 node2 node1->node2 node3 node1->node3 node6 node1->node6 node7 node1->node7 node2->node4 node5 node2->node5 node2->node10 node11 node3->node11 node12 node3->node12 node6->node8 node6->node9 node13 node7->node13 node14 node11->node14 node15 node11->node15

Caption: Hypothetical Kinome Tree Visualization. Red circles represent Compound X's targets, showing high selectivity. Blue circles represent Dasatinib's targets, illustrating its broad-spectrum activity. The size of the circle corresponds to binding affinity.

Part 2: Cellular Target Engagement Confirmation

While in vitro binding assays are powerful, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures target engagement in intact cells or cell lysates.[12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation.[14] By heating cell lysates treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, one can determine if the compound binds and stabilizes its target.

CETSA Workflow and Hypothetical Results

A typical CETSA experiment involves treating cells with the compound, heating the cell lysate across a temperature gradient, separating soluble from aggregated proteins, and detecting the soluble target protein, often by Western blot. A positive target engagement results in a shift of the melting curve to a higher temperature.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells1 Treat cells with Compound X heat1 Heat aliquots across a temperature gradient (e.g., 40-70°C) cells1->heat1 cells2 Treat cells with Vehicle (DMSO) heat2 Heat aliquots across a temperature gradient (e.g., 40-70°C) cells2->heat2 lysis Cell Lysis & Centrifugation heat1->lysis heat2->lysis sds SDS-PAGE & Western Blot for Target Protein lysis->sds quant Quantify Soluble Protein & Plot Melting Curve sds->quant

Caption: Cellular Thermal Shift Assay (CETSA) Workflow. This diagram illustrates the key steps in performing a CETSA experiment to validate target engagement in a cellular environment.

Table 2: Hypothetical CETSA Results for Compound X in a JAK1-dependent Cell Line

Target ProteinTreatmentApparent Melting Temp (Tagg)Thermal Shift (ΔTagg)
JAK1 Vehicle (DMSO)52.1 °C-
JAK1 Compound X (1 µM) 58.9 °C +6.8 °C
JAK2Vehicle (DMSO)53.5 °C-
JAK2Compound X (1 µM)54.1 °C+0.6 °C
GAPDHVehicle (DMSO)65.0 °C-
GAPDHCompound X (1 µM)65.1 °C+0.1 °C
Data Interpretation

The significant thermal shift observed for JAK1 (+6.8 °C) upon treatment with Compound X provides strong evidence of direct target engagement in a cellular context. The minimal shift for JAK2 (+0.6 °C) corroborates the in vitro binding data, suggesting poor engagement with this off-target at the tested concentration. The absence of a shift for the housekeeping protein GAPDH serves as a crucial negative control, indicating that the stabilizing effect is specific to the target.

Part 3: Assessing Downstream Signaling and Off-Target Effects via Phosphoproteomics

Confirming direct target binding is essential, but a truly comprehensive selectivity profile also requires understanding the compound's functional impact on cellular signaling networks. A potent and selective inhibitor should modulate the phosphorylation of its direct substrates without causing widespread, unintended changes across the phosphoproteome.[15] Quantitative mass spectrometry-based phosphoproteomics is the ultimate tool for this analysis, enabling the unbiased identification and quantification of thousands of phosphorylation sites in response to inhibitor treatment.[13][16][17]

Phosphoproteomics Workflow and Hypothetical Results

This workflow involves treating a relevant cell line with the inhibitor, followed by cell lysis, protein digestion, enrichment of phosphopeptides, and analysis by LC-MS/MS. By comparing the phosphoproteome of treated versus untreated cells, we can map the inhibitor's impact on signaling pathways.

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis A Cell Culture & Inhibitor Treatment B Lysis & Protein Digestion (Trypsin) A->B C Phosphopeptide Enrichment (e.g., TiO2) B->C D LC-MS/MS Analysis C->D E Peptide Identification & Quantification D->E F Pathway & Network Analysis E->F

Caption: Quantitative Phosphoproteomics Workflow. This workflow outlines the process of analyzing cellular signaling changes in response to kinase inhibitor treatment.

Table 3: Hypothetical Phosphoproteomic Changes in Response to Compound X

Phosphorylated ProteinPhosphorylation SiteFold Change (Compound X vs. DMSO)Known Pathway
STAT1 Tyr701 -8.5 JAK/STAT Signaling
STAT3 Tyr705 -7.9 JAK/STAT Signaling
ERK1/2Thr202/Tyr204-1.2MAPK Signaling
AKTSer473-1.1PI3K/AKT Signaling
SRCTyr416-1.3Src Family Kinase Signaling
Data Interpretation

The hypothetical phosphoproteomics data demonstrate a highly specific effect of Compound X on the JAK/STAT signaling pathway. The profound decrease in the phosphorylation of STAT1 and STAT3, direct downstream substrates of JAK1, confirms on-target pathway inhibition. The negligible changes in the phosphorylation status of key nodes in other major pathways (MAPK, PI3K/AKT, Src) suggest that Compound X does not have significant functional off-target activity at the tested concentration. This functional data complements the binding and target engagement assays, painting a picture of a highly selective inhibitor.

Discussion and Synthesis

The comprehensive, three-tiered approach outlined in this guide provides a robust framework for benchmarking the selectivity of a novel kinase inhibitor.

  • In Vitro Profiling (KINOMEscan™): This initial screen cast a wide net, hypothetically identifying JAK1 as the primary high-affinity target for Compound X from a panel of over 400 kinases. This step is crucial for initial target identification and for flagging potential off-targets that require further investigation.

  • Cellular Target Engagement (CETSA): This assay validated the in vitro findings in a more physiologically relevant context. The hypothetical results confirmed that Compound X engages and stabilizes JAK1 inside the cell, while showing minimal interaction with the closely related JAK2, reinforcing the selectivity observed in the binding assay.

  • Functional Cellular Impact (Phosphoproteomics): This final step provided a global view of the compound's functional consequences. The hypothetical data demonstrated that the potent and selective binding to JAK1 translates into specific inhibition of the JAK/STAT pathway, without significantly perturbing other major signaling cascades.

Collectively, this hypothetical dataset positions 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine (Compound X) as a potent and highly selective JAK1 inhibitor, with a selectivity profile superior to both the broad-spectrum inhibitor Dasatinib and potentially more focused than the established selective inhibitor Filgotinib. This level of detail and validation is critical for making informed decisions in a drug discovery program, de-risking progression towards more complex preclinical models.

Detailed Methodologies

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay is a proprietary method offered by companies like Eurofins Discovery.[9] The general principle involves a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

  • Protocol Outline:

    • Kinases are produced as fusions with a DNA tag.

    • An active-site binding ligand is immobilized on a solid support (e.g., beads).

    • A reaction is set up containing the DNA-tagged kinase, the immobilized ligand, and the test compound (Compound X) at various concentrations.

    • If Compound X binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The beads are washed to remove unbound kinase.

    • The amount of bead-bound kinase is quantified by qPCR.

    • The results are compared to a DMSO control, and Kd values are calculated from the dose-response curve.[10]

Cellular Thermal Shift Assay (CETSA)

This protocol is a standard Western blot-based CETSA.

  • Materials:

    • Cell line of interest (e.g., a human cell line with endogenous JAK1 expression).

    • Compound X, DMSO (vehicle control).

    • PBS, lysis buffer (containing protease and phosphatase inhibitors).

    • PCR thermocycler, centrifuges.

    • SDS-PAGE equipment, Western blot apparatus, primary antibody against the target protein (e.g., anti-JAK1), secondary antibody, and detection reagents.

  • Protocol Steps:

    • Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of Compound X or DMSO for 1-2 hours.

    • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

    • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separation: Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

    • Detection: Collect the supernatant (soluble fraction). Analyze the protein concentration and run equal amounts of protein on an SDS-PAGE gel.

    • Western Blot: Transfer proteins to a membrane and probe with a primary antibody specific for the target protein (e.g., JAK1).

    • Analysis: Quantify the band intensities at each temperature. Plot the relative amount of soluble protein against temperature to generate melting curves. Calculate the Tagg and the thermal shift (ΔTagg).[18][19]

Quantitative Phosphoproteomic Analysis

This protocol describes a typical label-free quantitative phosphoproteomics workflow.

  • Materials:

    • Cell line of interest.

    • Compound X, DMSO.

    • Lysis buffer (e.g., 8M urea-based buffer with protease and phosphatase inhibitors).

    • DTT, iodoacetamide, trypsin.

    • Phosphopeptide enrichment materials (e.g., TiO2 or Fe-IMAC beads).

    • High-resolution mass spectrometer coupled to a nano-flow liquid chromatography system (LC-MS/MS).

  • Protocol Steps:

    • Sample Preparation: Treat cells with Compound X or DMSO for a specified time (e.g., 1 hour). Lyse cells immediately in urea buffer.

    • Protein Digestion: Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide. Dilute the urea buffer and digest proteins into peptides overnight with trypsin.

    • Phosphopeptide Enrichment: Acidify the peptide mixture and enrich for phosphopeptides using TiO2 or IMAC chromatography. Elute the bound phosphopeptides.

    • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer. The instrument will perform a full scan (MS1) to measure peptide masses, followed by fragmentation of the most intense peptides (MS2) to determine their sequences and phosphorylation sites.

    • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify phosphopeptides and their corresponding proteins from the MS/MS spectra. Quantify the relative abundance of each phosphopeptide between the Compound X-treated and DMSO-treated samples.

    • Bioinformatics: Perform statistical analysis to identify significantly regulated phosphorylation sites. Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, DAVID) to determine which signaling pathways are impacted by the inhibitor.[15][17]

References

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. PubMed. [Link]

  • Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. PubMed. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis. NIH. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. [Link]

  • Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. NIH. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. PMC. [Link]

  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI. [Link]

  • Kinome phylogenetic tree representing the target profiles of dasatinib... ResearchGate. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... ResearchGate. [Link]

  • Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Oxford Academic. [Link]

  • Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics - Technische Universität München. [Link]

  • How the KinomeScan assay works (Courtesy of DiscoveRx). ResearchGate. [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. [Link]

  • The cellular thermal shift assay of MEK in the presence of inhibitors,... ResearchGate. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. NIH. [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. [Link]

  • (PDF) Filgotinib: An Extensive Review of a Promising JAK Inhibitor in Rheumatoid Arthritis. ResearchGate. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]

  • Profiling kinase-inhibitor fingerprints to assign phosphorylation sites... ResearchGate. [Link]

  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • The activity of pyrazolo[4,3-e][9][18][20]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][9][18][20]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC - NIH. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine: A Guide for Laboratory Professionals

Navigating the Disposal of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridin-6-amine: A Guide for Laboratory Professionals

Understanding the Hazard Profile: A Cautious Approach

Given its pyridine-based structure, 3,8-Dimethyl-[1][2]triazolo[4,3-a]pyridin-6-amine should be handled as a hazardous substance. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Therefore, all waste containing this compound, including neat material, solutions, and contaminated consumables, must be treated as hazardous waste.

Key Hazard Considerations:

  • Flammability: Like pyridine, this compound is likely a flammable liquid and vapor.

  • Toxicity: It may be harmful if inhaled, absorbed through the skin, or swallowed.[3]

  • Irritation: The compound may cause skin and eye irritation.

A thorough risk assessment should be conducted before handling this compound, and all operations should be performed in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements for handling 3,8-Dimethyl-[1][2]triazolo[4,3-a]pyridin-6-amine waste.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption. Nitrile gloves may not be suitable for prolonged contact.[4]
Eye Protection Chemical splash goggles or safety glasses with side shieldsTo protect eyes from splashes of the chemical.
Lab Coat Flame-retardant laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hoodTo avoid inhalation of potentially harmful vapors.[1]

Step-by-Step Disposal Protocol

The proper disposal of 3,8-Dimethyl-[1][2]triazolo[4,3-a]pyridin-6-amine waste must adhere to all local, state, and federal regulations.[1][5] The following protocol provides a general framework for its safe disposal.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing 3,8-Dimethyl-[1][2]triazolo[4,3-a]pyridin-6-amine must be collected in a dedicated, properly labeled hazardous waste container.[4]

  • Compatibility: Do not mix this waste with other incompatible waste streams, such as strong oxidizers or acids.[4]

  • Container Type: Use a sealable, airtight, and compatible waste container. Avoid metal containers for corrosive materials.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3,8-Dimethyl-[1][2]triazolo[4,3-a]pyridin-6-amine"), and the associated hazards (e.g., Flammable, Toxic).[7]

2. Handling of Different Waste Forms:

  • Solid Waste: Collect pure compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) in the designated solid hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container.

  • Empty Containers: A container that held the compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm of residue remains.[6] However, given the potential for acute toxicity, it is best practice to triple rinse the container with a suitable solvent (e.g., methanol or ethanol), collecting the rinsate as hazardous waste.[6]

3. Spill Management:

In the event of a spill, evacuate the area and assess the situation.

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] Collect the absorbed material in a sealed container and dispose of it as hazardous waste.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

4. Final Disposal:

  • Incineration: The recommended method for the final disposal of pyridine and its derivatives is high-temperature incineration.[2] This process ensures the complete destruction of the hazardous compound.

  • Waste Pickup: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company, following your institution's established procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,8-Dimethyl-[1][2]triazolo[4,3-a]pyridin-6-amine waste.

DisposalWorkflowStartWaste Generation(3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine)WasteTypeDetermine Waste TypeStart->WasteTypeSolidWasteSolid Waste(neat compound, contaminated items)WasteType->SolidWasteSolidLiquidWasteLiquid Waste(solutions)WasteType->LiquidWasteLiquidEmptyContainerEmpty ContainerWasteType->EmptyContainerContainerCollectSolidCollect in LabeledSolid Waste ContainerSolidWaste->CollectSolidCollectLiquidCollect in LabeledLiquid Waste ContainerLiquidWaste->CollectLiquidTripleRinseTriple Rinse withAppropriate SolventEmptyContainer->TripleRinseStoreWasteStore in DesignatedSatellite Accumulation AreaCollectSolid->StoreWasteCollectLiquid->StoreWasteCollectRinsateCollect Rinsate asLiquid Hazardous WasteTripleRinse->CollectRinsateDisposeContainerDispose of RinsedContainer as Non-Hazardous(check local regulations)TripleRinse->DisposeContainerCollectRinsate->CollectLiquidWastePickupArrange for ProfessionalHazardous Waste Disposal(Incineration)StoreWaste->WastePickup

Caption: Disposal workflow for 3,8-Dimethyl-[1][2]triazolo[4,3-a]pyridin-6-amine.

Conclusion: A Commitment to Safety

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of 3,8-Dimethyl-[1][2]triazolo[4,3-a]pyridin-6-amine. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • J.T. Baker. (2011). Pyridine Material Safety Data Sheet.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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